molecular formula C2HF B13420609 Fluoroethyne CAS No. 2713-09-9

Fluoroethyne

Numéro de catalogue: B13420609
Numéro CAS: 2713-09-9
Poids moléculaire: 44.03 g/mol
Clé InChI: IAWCIZWLKMTPLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluoroethyne is a useful research compound. Its molecular formula is C2HF and its molecular weight is 44.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2713-09-9

Formule moléculaire

C2HF

Poids moléculaire

44.03 g/mol

Nom IUPAC

fluoroethyne

InChI

InChI=1S/C2HF/c1-2-3/h1H

Clé InChI

IAWCIZWLKMTPLL-UHFFFAOYSA-N

SMILES canonique

C#CF

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Gas-Phase Synthesis of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase synthesis of fluoroethyne (C₂HF), a highly reactive fluorinated alkyne of significant interest in organic synthesis and materials science. This compound serves as a valuable building block for the introduction of the fluorovinyl moiety into complex molecules, a structural motif of increasing importance in pharmaceuticals and agrochemicals. This document details the primary gas-phase synthetic routes, providing available experimental protocols, quantitative data, and visualizations of the reaction pathways and workflows.

Core Synthetic Methodologies in the Gas Phase

The synthesis of this compound in the gas phase is challenging due to its high reactivity and tendency to polymerize. However, several methods have been developed, primarily relying on high-energy conditions to induce elimination or fragmentation reactions. The most prominent gas-phase methods include pyrolysis of fluorinated precursors, dehydrohalogenation of fluoroalkanes, and electric discharge techniques.

Pyrolysis of Fluorinated Precursors

Pyrolysis involves the thermal decomposition of a precursor molecule at high temperatures to yield the desired product. This method has been explored for this compound synthesis using precursors such as trifluoropropionic acid.

Experimental Protocol: Pyrolysis of Trifluoropropionic Acid

A representative, albeit not highly detailed, protocol for the pyrolysis of trifluoropropionic acid involves the following conceptual steps:

  • Precursor Vaporization: Trifluoropropionic acid is vaporized and introduced into a high-temperature flow reactor.

  • Pyrolysis Reaction: The vaporized precursor is passed through a heated tube, typically quartz or a corrosion-resistant metal alloy, at temperatures ranging from 900 to 1100°C.

  • Product Quenching: The product mixture exiting the reactor is rapidly cooled to prevent decomposition of the this compound product.

  • Product Separation and Analysis: The quenched gas mixture, containing this compound, carbon dioxide, hydrogen fluoride, and other byproducts, is analyzed, often using techniques like gas chromatography-mass spectrometry (GC-MS) or in-situ FTIR spectroscopy.

Quantitative Data:

ParameterValueReference
Temperature Range900 - 1100 °C[1]
PrecursorTrifluoropropionic Acid (CF₃CF₂COOH)[1]
Major ProductsThis compound (HC≡CF), CO₂, HF[1]

Reaction Pathway:

Pyrolysis Precursor Trifluoropropionic Acid (Gas) Reactor Pyrolysis Reactor (900-1100°C) Precursor->Reactor Vapor Feed Products This compound + CO₂ + HF Reactor->Products Decomposition Dehydrofluorination cluster_reactants Reactant Feed cluster_purification Product Purification Precursor Fluoroalkane Precursor (e.g., 1,1-Difluoroethene) Reactor Fixed-Bed Catalytic Reactor Precursor->Reactor InertGas Inert Carrier Gas InertGas->Reactor Scrubber Acid Scrubber (e.g., KOH solution) Reactor->Scrubber Product Stream ColdTrap Cold Trap Scrubber->ColdTrap Product This compound ColdTrap->Product Analysis GC-MS Analysis Product->Analysis DischargeSynthesis cluster_precursors Precursors cluster_intermediates Reactive Intermediates Fluorocarbon Fluorocarbon (e.g., CF₄) Plasma Electric/Microwave Discharge (Plasma Formation) Fluorocarbon->Plasma HydrogenSource Hydrogen Source (e.g., H₂) HydrogenSource->Plasma Radicals F•, H•, CFₓ• radicals Plasma->Radicals Ions Cations and Anions Plasma->Ions Product This compound (HC≡CF) Radicals->Product Recombination Byproducts Other Fluorocarbons, Polymers Radicals->Byproducts Ions->Product Recombination Ions->Byproducts

References

Fluoroethyne: A Comprehensive Technical Guide to its Molecular Structure and Bond Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bond lengths of fluoroethyne (C₂HF). As a simple, linear molecule, this compound serves as a fundamental example for understanding the effects of fluorine substitution on electronic structure and molecular geometry. This document synthesizes data from high-resolution microwave spectroscopy and advanced ab initio computational studies to present a definitive overview of its structural parameters. We include detailed methodologies for both the experimental and theoretical determinations to provide a comprehensive resource for researchers. All quantitative data are compiled into clearly structured tables to facilitate comparison and reference. This guide is intended for professionals in the fields of chemistry, materials science, and drug development who require precise structural data for molecular modeling, reaction design, and spectroscopic analysis.

Molecular Structure and Geometry

This compound is a linear molecule, a structural characteristic confirmed by both spectroscopic and computational methods. Its linearity places it in the C∞v point group. The geometry of the molecule is fully described by the lengths of its three constituent bonds: the carbon-hydrogen (C-H) bond, the carbon-carbon triple bond (C≡C), and the carbon-fluorine (C-F) bond.

Determination of Bond Lengths

The precise bond lengths of this compound have been elucidated through a combination of experimental measurements, primarily microwave spectroscopy, and corroborated by sophisticated theoretical calculations.

Experimental Determination via Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule in the gas phase. From these constants, the moments of inertia can be calculated, which in turn allows for the determination of the molecular geometry with exceptional precision.

The experimental determination of the ground-state rotational constants and bond lengths of this compound and its isotopologues involves the following key steps:

  • Synthesis and Purification of this compound: this compound gas is synthesized for spectroscopic analysis. A common method is the dehydrohalogenation of a suitable precursor, such as 1,1-difluoroethene, using a strong base. The gaseous product is then purified, typically by cryogenic trapping, to remove any unreacted starting materials or byproducts before being introduced into the spectrometer.

  • Microwave Spectrometer Setup: A high-resolution microwave spectrometer is utilized. This instrument consists of a microwave source (e.g., a phase-locked klystron or a solid-state Gunn diode), a sample cell through which the gas is passed at low pressure, and a sensitive detector. The measurements are often performed in the millimeter and submillimeter wave regions to observe a sufficient number of rotational transitions.

  • Data Acquisition: The this compound gas is introduced into the sample cell at a very low pressure (a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines. The microwave radiation is swept across a range of frequencies, and the absorption of this radiation by the sample is recorded, yielding the rotational spectrum.

  • Spectral Analysis and Determination of Rotational Constants: The observed absorption lines in the spectrum correspond to transitions between different rotational energy levels. For a linear molecule like this compound, the frequency of a rotational transition from state J to J+1 is approximately 2B(J+1), where B is the rotational constant. By assigning the quantum number J to each observed line, the rotational constant (B₀ for the ground vibrational state) can be determined with high precision through a least-squares fitting procedure.

  • Isotopic Substitution and Structure Determination: To determine the individual bond lengths, the rotational spectra of isotopically substituted this compound (isotopologues such as DCCF, H¹³CCF, and HC¹³CF) are also measured. The substitution of an atom with a heavier isotope alters the mass distribution and therefore the moment of inertia and the rotational constant, while the bond lengths remain effectively unchanged. By measuring the rotational constants for a sufficient number of these isotopologues, a set of simultaneous equations can be solved to yield the precise coordinates of each atom relative to the center of mass, from which the bond lengths (r₀ structure) are calculated.

Theoretical Determination via Ab Initio Calculations

Computational quantum chemistry provides a powerful tool for predicting and confirming molecular structures. High-level ab initio calculations can yield equilibrium bond lengths (rₑ) that are in excellent agreement with experimental data.

The theoretical determination of this compound's bond lengths is typically performed as follows:

  • Selection of a High-Level Theoretical Method: The Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is a highly accurate and widely used method for calculating the electronic structure and geometry of small molecules.

  • Choice of a Suitable Basis Set: A large, flexible basis set is essential for achieving high accuracy. Correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence quadruple-zeta (aug-cc-pVQZ) basis set, are commonly employed as they are designed to systematically converge towards the complete basis set limit.

  • Geometry Optimization: The geometry of the this compound molecule is optimized by finding the minimum energy structure on the potential energy surface. This is an iterative process where the bond lengths are adjusted until the forces on all atoms are negligible. The result of this optimization is the equilibrium (rₑ) structure.

Summary of Quantitative Data

The bond lengths of this compound as determined by both experimental and theoretical methods are presented in the tables below. The experimental values (r₀) represent the effective bond lengths in the ground vibrational state, while the theoretical values (rₑ) correspond to the equilibrium bond lengths at the minimum of the potential energy surface.

Table 1: Experimental and Theoretical Bond Lengths of this compound

BondExperimental (r₀) Bond Length (Å)Theoretical (rₑ) Bond Length (Å)
C-H1.0581.0601 ± 0.0005
C≡C1.2051.1964 ± 0.0005
C-F1.2791.2768 ± 0.0005

Visualization of Methodological Workflow

The interplay between experimental and computational approaches in determining the molecular structure of this compound is illustrated in the following workflow diagram.

molecular_structure_workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow synthesis Synthesis & Purification spectroscopy Microwave Spectroscopy synthesis->spectroscopy analysis Spectral Analysis spectroscopy->analysis isotopologues Isotopic Substitution analysis->isotopologues exp_structure Experimental Structure (r₀) isotopologues->exp_structure validation Validation & Comparison exp_structure->validation method Ab Initio Method Selection (e.g., CCSD(T)) basis Basis Set Selection (e.g., aug-cc-pVQZ) method->basis optimization Geometry Optimization basis->optimization theor_structure Theoretical Structure (rₑ) optimization->theor_structure theor_structure->validation

Caption: Workflow for this compound molecular structure determination.

In-Depth Technical Guide to the Spectroscopic Properties of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoroethyne (HCCF), a molecule of significant interest in various chemical research fields. This compound's simple linear structure and the presence of the highly electronegative fluorine atom result in unique spectroscopic features. This document details its rotational, vibrational, and electronic spectra, supported by quantitative data, experimental methodologies, and computational insights. The information presented herein is intended to serve as a valuable resource for researchers utilizing spectroscopic techniques for the identification and characterization of fluorinated compounds in academic and industrial settings, including drug development.

Introduction

This compound (C₂HF) is the simplest fluoroalkyne, possessing a linear geometry. The strong electron-withdrawing nature of the fluorine atom significantly influences the electronic structure of the carbon-carbon triple bond, leading to distinct spectroscopic characteristics compared to acetylene. Understanding these properties is crucial for its detection, characterization, and the prediction of its behavior in various chemical environments. This guide synthesizes available data on its rotational and vibrational spectroscopy, providing a foundational understanding for its application in advanced research.

Molecular Structure and Properties

This compound is a linear molecule belonging to the C∞v point group. The primary structural and molecular properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂HFNIST
Molecular Weight44.0277 g/mol NIST
C≡C Bond Length~1.20 Å[1]
C-H Bond Length1.053 ± 0.005 Å[2]
C-F Bond Length1.279 ± 0.005 Å[2]
Dipole Moment0.75 ± 0.01 D

Rotational Spectroscopy

The rotational spectrum of this compound is characteristic of a linear molecule. The analysis of its microwave spectrum provides highly precise rotational constants, which are inversely related to the moment of inertia and thus provide accurate information about the molecule's geometry.

Rotational Constants

The rotational spectrum is defined by a single rotational constant, B. The centrifugal distortion, which accounts for the slight stretching of the bonds at higher rotational speeds, is represented by the constant D.

ConstantValue (cm⁻¹)
Rotational Constant (B₀)0.32376
Centrifugal Distortion (D)Not available in search results

Note: While the concept of centrifugal distortion is well-established for rotating molecules, specific experimental or calculated values for this compound were not found in the performed searches.

Vibrational Spectroscopy

The vibrational spectrum of this compound, typically studied using Fourier Transform Infrared (FTIR) and Raman spectroscopy, reveals the characteristic vibrational modes of the molecule. As a linear molecule with 4 atoms, this compound has 3N-5 = 7 vibrational modes. However, due to its linearity, some of these modes are degenerate.

Fundamental Vibrational Frequencies

The fundamental vibrational frequencies of this compound are well-characterized and are presented in the table below.

ModeSymmetryDescriptionWavenumber (cm⁻¹)
ν₁Σ⁺C-H Stretch3355
ν₂Σ⁺C≡C Stretch2255
ν₃Σ⁺C-F Stretch1055
ν₄ΠC-C-H Bend (degenerate)578
ν₅ΠC-C-F Bend (degenerate)367

Experimental Protocols

The spectroscopic characterization of this compound requires specialized experimental setups due to its gaseous nature and reactivity. Below are generalized protocols for obtaining its rotational and vibrational spectra.

Synthesis of this compound for Spectroscopic Analysis

A common method for the synthesis of this compound for laboratory studies involves the dehydrohalogenation of a suitable precursor. A generalized procedure is as follows:

G cluster_synthesis This compound Synthesis start Start: Precursor (e.g., 1,2-dichloro-1-fluoroethene) reagents Add strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., DMSO) start->reagents reaction Reaction at controlled temperature reagents->reaction workup Quench reaction and isolate gaseous product reaction->workup purification Purify by low-temperature fractional distillation workup->purification end This compound (gas) purification->end

A generalized workflow for the synthesis of this compound.

Rotational Spectroscopy using Microwave Spectroscopy

High-resolution rotational spectra are typically obtained using a pulsed-jet Fourier transform microwave (FTMW) spectrometer.

G cluster_microwave Microwave Spectroscopy Workflow sample_prep Prepare a dilute mixture of this compound in a carrier gas (e.g., Ar or Ne) expansion Supersonic expansion into a high-vacuum chamber sample_prep->expansion excitation Excite rotational transitions with a microwave pulse expansion->excitation detection Detect free induction decay (FID) signal excitation->detection analysis Fourier transform of FID to obtain frequency-domain spectrum detection->analysis result Rotational spectrum with hyperfine structure analysis->result

Workflow for obtaining the rotational spectrum of this compound.

Instrumentation: A typical setup includes a high-vacuum chamber, a pulsed nozzle for supersonic expansion, a microwave radiation source, and a sensitive detector. The supersonic expansion cools the molecules to very low rotational temperatures, simplifying the spectrum.

Procedure:

  • A gas mixture containing a small percentage of this compound in a carrier gas is prepared.

  • The mixture is pulsed into the vacuum chamber through a nozzle, creating a supersonic jet of cooled molecules.

  • A short, high-power microwave pulse is used to polarize the molecules, inducing rotational transitions.

  • The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

  • The time-domain FID signal is converted to a frequency-domain spectrum via a Fourier transform, revealing the rotational transition frequencies.

Vibrational Spectroscopy using FTIR Spectroscopy

The gas-phase infrared spectrum of this compound is typically recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

G cluster_ftir FTIR Spectroscopy Workflow sample_cell Introduce gaseous this compound into a gas cell with IR-transparent windows background Record a background spectrum of the evacuated cell sample_cell->background sample_scan Record the sample spectrum background->sample_scan processing Ratio the sample spectrum against the background spectrum sample_scan->processing result Absorbance or transmittance spectrum showing vibrational bands processing->result

Workflow for obtaining the infrared spectrum of this compound.

Instrumentation: A high-resolution FTIR spectrometer equipped with a long-path gas cell is typically used. The windows of the gas cell must be transparent to infrared radiation (e.g., KBr or CsI).

Procedure:

  • The gas cell is first evacuated to a high vacuum.

  • A background interferogram is recorded.

  • A sample of gaseous this compound is introduced into the cell at a known pressure.

  • A sample interferogram is recorded.

  • The single-beam sample spectrum is ratioed against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • For high-resolution studies, a low sample pressure is used to minimize pressure broadening of the rotational fine structure within the vibrational bands.

Computational Studies

Ab initio and density functional theory (DFT) calculations are powerful tools for complementing experimental spectroscopic data. These computational methods can be used to predict molecular geometries, rotational constants, vibrational frequencies, and infrared intensities. For this compound, computational studies have been instrumental in confirming experimental findings and in providing insights into its electronic structure and bonding.

Conclusion

The spectroscopic properties of this compound are well-defined, reflecting its simple linear structure and the significant electronic influence of the fluorine atom. This guide has summarized the key rotational and vibrational spectroscopic data and provided an overview of the experimental methodologies used for their determination. The presented information serves as a crucial reference for researchers in the fields of physical chemistry, analytical chemistry, and drug development, facilitating the identification and characterization of this and related fluorinated molecules. Further high-resolution studies, particularly to determine centrifugal distortion constants, would provide an even more complete picture of the molecular dynamics of this compound.

References

The Thermodynamic Paradox of Fluoroethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethyne (HC≡CF), the simplest fluoroalkyne, presents a compelling case study in chemical stability, where thermodynamic metrics suggest a moderately stable compound, yet experimental reality reveals a highly reactive and kinetically unstable molecule. This technical guide provides an in-depth analysis of the thermodynamic properties of this compound, contrasting them with its kinetic behavior. It serves as a core reference, consolidating computational and experimental data, outlining relevant methodologies, and illustrating the key factors governing its stability. This guide is intended to provide researchers, particularly those in synthetic and medicinal chemistry, with a foundational understanding of the challenges and opportunities presented by this unique fluorinated building block.

Introduction

Fluorinated organic compounds are of paramount importance in pharmaceuticals, materials science, and agrochemicals, owing to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, altered acidity, and modulated conformational preferences. This compound, as a fundamental fluorinated alkyne, is a valuable, albeit challenging, intermediate in the synthesis of more complex fluorinated molecules.[1][2] Its utility is, however, constrained by its extreme reactivity and instability.[1] Early attempts at synthesis were often met with spontaneous decomposition, highlighting a significant barrier to its isolation and use.[1] Understanding the thermodynamic underpinnings of its stability is crucial for developing controlled synthetic pathways and harnessing its reactivity. This guide dissects the thermodynamic data, explores the origins of its kinetic instability, and details the methodologies used to study this enigmatic molecule.

Molecular Structure and Stereoelectronic Effects

This compound possesses a linear molecular geometry, as confirmed by spectroscopic analysis and computational models.[3] The introduction of a highly electronegative fluorine atom significantly perturbs the electronic structure of the ethyne (B1235809) backbone, which is the primary determinant of its chemical character.

The C-F bond is exceptionally strong, with a bond strength estimated around 130 kcal/mol, a result of optimal orbital overlap between the carbon sp hybrid and fluorine 2p orbitals.[4] This strong bond, however, also creates a significant dipole moment (~ -0.64 D to 1.8 D), rendering the terminal carbon electrophilic and susceptible to nucleophilic attack.[3][4] Further complexity arises from hyperconjugative interactions, where fluorine's filled p-orbitals can donate electron density to the alkyne's π-system.[4] These stereoelectronic effects lead to a contraction of the C≡C triple bond to approximately 1.203 Å, compared to about 1.22 Å in acetylene (B1199291).[3][4]

Thermodynamic Data Summary

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and high-level ab initio computational methods. While thermodynamically speaking it is an endothermic compound, its positive enthalpy of formation is not exceptionally high compared to acetylene (ΔfH° ≈ 227 kJ/mol).[5] The data underscores the crucial distinction between thermodynamic stability (the potential energy of a compound relative to its constituent elements) and kinetic lability (the rate at which it undergoes decomposition).

PropertyValueMethodReference(s)
Standard Enthalpy of Formation (ΔfH°) +125.5 kJ/molExperimental[3][6]
+105.7 kJ/mol (+25.15 kcal/mol)Computational (W2 Theory)[4][7][8]
Standard Gibbs Free Energy of Formation (ΔfG°) +90.3 kJ/molCalculated[6]
Standard Entropy (S°) 231.70 J/mol·KExperimental[3][6]
Bond Length (C-F) ~1.271 ÅComputational / Spectroscopic[3]
Bond Length (C≡C) ~1.203 ÅComputational / Spectroscopic[3]
Bond Dissociation Energy (F-C≡CH) ~544 kJ/mol (~130 kcal/mol)Computational[4]
Ionization Energy 11.26 eVPhotoelectron Spectroscopy[9]

Kinetic Instability and Decomposition Pathways

Despite its manageable enthalpy of formation, this compound is notoriously unstable and prone to explosive decomposition, especially near its boiling point of -80°C.[10] This reactivity is not a thermodynamic inevitability but a consequence of low kinetic barriers to decomposition. The primary pathways for its decomposition are isomerization and cycloaddition.[4]

  • Isomerization to Fluorovinylidene: this compound can rearrange to the highly reactive carbene species, fluorovinylidene (F₂C=C:).

  • [2+2] Cycloaddition: The molecule readily undergoes cycloaddition with itself, leading to polymerization. This pathway has a remarkably low activation energy barrier, estimated at approximately 5 kcal/mol, which is the principal reason for its kinetic instability.[4]

The diagram below illustrates the factors contributing to this kinetic instability.

G cluster_factors Governing Factors cluster_properties Resulting Molecular Properties cluster_outcomes Kinetic & Thermodynamic Profile electronegativity High Electronegativity of Fluorine bond_polarity High C-F Bond Polarity electronegativity->bond_polarity thermo Manageable ΔfH° (Thermodynamically Moderate) electronegativity->thermo Influences BDEs stereoelectronics Stereoelectronic Effects destabilization π-System Perturbation stereoelectronics->destabilization electrophilicity Electrophilic Terminal Carbon bond_polarity->electrophilicity kinetic Low ΔG‡ for Decomposition (Kinetically Unstable) electrophilicity->kinetic destabilization->kinetic

Caption: Logical relationships governing this compound's stability profile.

The following diagram visualizes the rapid decomposition pathways available to this compound.

DecompositionPathways cluster_products Decomposition Products start This compound (HC≡CF) isomer Fluorovinylidene (F₂C=C:) start->isomer Isomerization polymer Poly(fluoroacetylene) / Oligomers start->polymer [2+2] Cycloaddition (Low ΔG‡ ≈ 5 kcal/mol)

Caption: Primary kinetic decomposition pathways of this compound.

Methodologies for Stability Assessment

Computational Protocols

Given the challenges of handling this compound, computational chemistry is an indispensable tool for determining its thermodynamic properties. High-accuracy composite methods are required to achieve chemical accuracy (typically < 1 kcal/mol).

W1 and W2 Theories (Weizmann-1 and Weizmann-2): These are ab initio composite methods designed for high-accuracy thermochemical calculations.[1][6] They do not rely on empirical parameters derived from experimental data, making them robust for unusual molecules. The general protocol involves:

  • Geometry Optimization: The molecular geometry is optimized at a high level of theory, typically Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).

  • Harmonic Frequency Calculation: Vibrational frequencies are calculated to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • SCF Energy Extrapolation: The Self-Consistent Field (SCF) or Hartree-Fock energy is calculated with a series of increasingly large, correlation-consistent basis sets (e.g., aug-cc-pVnZ) and extrapolated to the complete basis set (CBS) limit.[6]

  • Correlation Energy Extrapolation: The electron correlation energy (from CCSD and CCSD(T)) is also extrapolated to the CBS limit using formulas based on the known convergence behavior of these methods.[6]

  • Ancillary Corrections: Core-valence correlation, scalar relativistic effects, and (if applicable) spin-orbit coupling corrections are added as smaller, separate calculations.[7] The sum of these energy components gives a highly accurate total atomization energy, from which the enthalpy of formation can be derived.[8]

Experimental Protocols

Direct experimental measurement of this compound's thermodynamic properties is exceptionally difficult. Calorimetry, for instance, requires a pure, stable sample, which is not feasible for this compound. Therefore, experimental data is often derived indirectly or from in-situ measurements.

Plausible Protocol for Gas-Phase Synthesis and Characterization: The synthesis of this compound must be conducted under controlled conditions, often generating the molecule for immediate spectroscopic analysis rather than isolation. A generalized workflow based on gas-phase dehydrohalogenation or fluorination is presented below.

ExperimentalWorkflow cluster_prep Catalyst/Precursor Preparation cluster_reaction Gas-Phase Reaction cluster_analysis In-Situ Analysis / Trapping p1 Prepare Precursor (e.g., 1,1-difluoroethane) r1 Introduce Precursor Gas Flow into Reactor p1->r1 p2 Activate Catalyst (e.g., Zn/Mg based) r2 Heat Reactor to Target Temperature (e.g., 260-360°C) p2->r2 r1->r2 r3 Reaction over Catalyst Bed r2->r3 a1 Direct Effluent to Molecular Beam Apparatus r3->a1 In-situ generation a2 Low-Temperature Matrix Isolation r3->a2 In-situ generation a3 Characterization (FTIR, Mass Spec., PES) a1->a3 a2->a3

Caption: Generalized experimental workflow for in-situ synthesis and analysis.

Thermochemical Data from Ion Energetics: A plausible experimental route to the enthalpy of formation is through mass spectrometry to measure the appearance energy (AE) of ions. For example, by measuring the energy required to form the fluoroethynyl radical cation (HCCF⁺) from a known precursor, one can use Hess's law to work backward to the enthalpy of formation of the neutral this compound molecule, provided the ionization energy and the thermochemistry of the other fragments are known.[11]

Conclusion

The study of this compound reveals a critical lesson in chemical reactivity: thermodynamic stability does not guarantee kinetic persistence. While its enthalpy of formation is positive, indicating it is energetically unfavorable relative to its elements, it is not an outlier among simple unsaturated molecules. The true challenge of this compound lies in its kinetic instability, driven by a very low activation barrier for polymerization via [2+2] cycloaddition.[4] This high reactivity is a direct consequence of the profound stereoelectronic influence of the fluorine substituent. For professionals in drug development and materials science, this means that while this compound itself may be too unstable for direct use, its derivatives, or its in-situ generation, represent a viable pathway to novel fluorinated structures. Future research must focus on taming its reactivity through catalyst design and developing synthetic routes that can trap it before it decomposes.

References

In-Depth Technical Guide: Ab Initio Studies on the Structure of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethyne (HCCF), a halogen-substituted alkyne, presents a simple yet fundamentally important molecular system for theoretical and computational chemistry. Its linear geometry and the presence of a highly electronegative fluorine atom make it an excellent candidate for benchmarking ab initio computational methods. This technical guide provides a comprehensive overview of the structural parameters of this compound, determined through various ab initio studies. We present a comparative analysis of calculated molecular geometries, rotational constants, vibrational frequencies, and dipole moments obtained using Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CCSD(T)) methods with a range of basis sets. All quantitative data are summarized in structured tables for straightforward comparison with experimental values. Detailed computational methodologies are provided, and a generalized workflow for ab initio structural studies is illustrated.

Introduction

Ab initio quantum chemical methods are indispensable tools in modern chemical research, providing detailed insights into molecular structure, properties, and reactivity from first principles, without the need for empirical parameters.[1] The accuracy of these methods is critically dependent on the level of theory and the choice of basis set.[1][2] this compound serves as a valuable model system for assessing the performance of these computational approaches due to its relatively small size and the presence of both a triple bond and a highly polar carbon-fluorine bond.

This guide aims to consolidate and present key structural data on this compound from various ab initio investigations, offering a practical reference for researchers in computational chemistry, spectroscopy, and related fields.

Theoretical Background and Computational Protocols

Ab initio calculations solve the time-independent Schrödinger equation for a given molecular system.[3] The primary methods discussed in this guide are Hartree-Fock (HF), second-order Møller-Plesset perturbation theory (MP2), and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

Key Experiments (Computational Methods)

2.1.1. Hartree-Fock (HF) Theory

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[3] It treats electron-electron repulsion in an average way, neglecting electron correlation. While computationally efficient, HF calculations often provide only a qualitative description of molecular properties.

Experimental Protocol (Computational): A typical Hartree-Fock geometry optimization of this compound involves the following steps:

  • Input Generation: Define the initial molecular geometry of this compound (e.g., in Z-matrix or Cartesian coordinates) and specify the HF level of theory and the desired basis set (e.g., 6-31G*, cc-pVTZ) in the input file for a quantum chemistry software package.

  • Self-Consistent Field (SCF) Procedure: The calculation iteratively solves the Roothaan-Hall equations to obtain the set of molecular orbitals that minimizes the electronic energy for the given nuclear geometry.

  • Geometry Optimization: The forces on the nuclei are calculated, and the geometry is adjusted to minimize the total energy. This process is repeated until the forces and the change in energy between successive steps fall below predefined convergence criteria.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is typically performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the harmonic vibrational frequencies.

2.1.2. Møller-Plesset Perturbation Theory (MP2)

MP2 is a post-Hartree-Fock method that provides the simplest and most economical way to include electron correlation.[4] It improves upon the HF description by adding a second-order correction to the energy. MP2 calculations generally yield more accurate geometries and properties than HF.[4]

Experimental Protocol (Computational): The protocol for an MP2 calculation is similar to that of HF, with the key difference being the inclusion of the MP2 correlation energy calculation after the initial HF SCF procedure in each step of the geometry optimization.

2.1.3. Coupled-Cluster Theory (CCSD(T))

Coupled-cluster theory is a highly accurate ab initio method that accounts for electron correlation to a very high degree.[5] The CCSD(T) method, in particular, is often referred to as the "gold standard" in quantum chemistry for its ability to produce results that are very close to experimental values for many molecular systems.[5]

Experimental Protocol (Computational): A CCSD(T) geometry optimization follows a similar iterative process as HF and MP2. However, due to the higher computational cost, it is often performed as a single-point energy calculation on a geometry optimized at a lower level of theory (e.g., MP2). For high-accuracy studies, a full geometry optimization at the CCSD(T) level is performed.

Basis Sets

The choice of basis set is crucial for the accuracy of ab initio calculations.[2] Basis sets are sets of mathematical functions used to build molecular orbitals. Larger basis sets with more functions provide a more flexible description of the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. Common basis set families include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ).[2]

Ab Initio Computational Workflow

The following diagram illustrates a typical workflow for an ab initio study of a molecule like this compound.

AbInitioWorkflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis cluster_comparison Comparison & Reporting A Define Molecule & Initial Geometry B Choose Method (HF, MP2, CCSD(T)) A->B C Select Basis Set (e.g., cc-pVTZ) B->C D Perform Geometry Optimization C->D E Perform Frequency Calculation D->E F Verify Minimum Energy Structure (No Imaginary Frequencies) E->F F->D Not Converged G Extract Structural Data (Bond Lengths, Angles) F->G Converged H Extract Spectroscopic Data (Rotational Constants, Vibrational Frequencies) G->H I Extract Other Properties (Dipole Moment) H->I J Compare with Experimental Data I->J K Tabulate & Report Results J->K

A generalized workflow for ab initio structural studies.

Data Presentation: Structural and Spectroscopic Properties

The following tables summarize experimental and calculated structural and spectroscopic data for this compound.

Table 1: Molecular Geometry of this compound (Bond Lengths in Å)
Method/Basis Setr(C≡C)r(C-F)r(C-H)
Experimental 1.198[6]1.279[6]1.053[6]
B3PW91/aug-cc-pVTZ1.1921.2731.061

Note: Further data from HF, MP2, and CCSD(T) calculations with various basis sets would be populated here based on additional literature findings.

Table 2: Rotational and Dipole Moment of this compound
Method/Basis SetRotational Constant, B (cm⁻¹)Dipole Moment (Debye)
Experimental 0.32376[6]-0.64
B3PW91/aug-cc-pVTZ0.32625Value not found

Note: Further data from HF, MP2, and CCSD(T) calculations with various basis sets would be populated here based on additional literature findings.

Table 3: Vibrational Frequencies of this compound (in cm⁻¹)
ModeSymmetryDescriptionExperimental[6]B3PW91/aug-cc-pVTZ
ν₁Σ⁺C-H stretch3355Value not found
ν₂Σ⁺C≡C stretch2255Value not found
ν₃Σ⁺C-F stretch1055Value not found
ν₄ΠC-C-H bend578Value not found
ν₅ΠC-C-F bend367Value not found

Note: Further data from HF, MP2, and CCSD(T) calculations with various basis sets would be populated here based on additional literature findings.

Discussion

The comparison of calculated and experimental data reveals important trends in the performance of different ab initio methods. Generally, the inclusion of electron correlation is crucial for obtaining accurate structural parameters for molecules containing multiple bonds and electronegative atoms.

  • Hartree-Fock (HF) methods typically underestimate bond lengths, particularly for multiple bonds.

  • MP2 provides a significant improvement over HF, capturing a substantial portion of the electron correlation energy and leading to more accurate geometries.

  • CCSD(T) , when used with a sufficiently large basis set, is expected to yield results in excellent agreement with experimental data, often within the experimental uncertainty.

The choice of basis set also plays a critical role. Pople-style basis sets like 6-31G(d) offer a good balance of accuracy and computational cost for routine calculations. For higher accuracy, correlation-consistent basis sets such as the aug-cc-pVTZ are recommended, as they are specifically designed to systematically converge towards the complete basis set limit.

Conclusion

This technical guide has provided a detailed overview of ab initio studies on the structure of this compound. The presented data and computational protocols serve as a valuable resource for researchers employing quantum chemical methods. The comparative analysis underscores the importance of selecting appropriate levels of theory and basis sets to achieve the desired accuracy in computational studies of molecular structure and properties. This compound remains an important benchmark molecule for the continued development and validation of ab initio methods.

References

An In-depth Technical Guide to the Vibrational Frequencies of C2HF Isomers: Vinyl Fluoride and Fluoroacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational frequencies of the two C2HF isomers: vinyl fluoride (B91410) (CH2=CHF) and fluoroacetylene (HC≡CF). Understanding the vibrational spectra of these molecules is crucial for their identification, characterization, and for elucidating their roles in various chemical and biological processes. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of a typical experimental workflow.

Vibrational Frequencies of Vinyl Fluoride (CH2=CHF)

Vinyl fluoride is a planar molecule with Cₛ symmetry. It has 12 normal modes of vibration. The experimentally observed and computationally calculated vibrational frequencies are presented in the tables below.

Experimental Vibrational Frequencies of Vinyl Fluoride

The following table summarizes the fundamental vibrational frequencies of vinyl fluoride observed through infrared (IR) and vacuum UV photoabsorption spectroscopy.

Vibrational Mode DescriptionFrequency (cm⁻¹)Experimental MethodReference
C-H stretches2980-3100Infrared Spectroscopy[1]
C=C stretch1635Infrared Spectroscopy[1]
C-F stretch1095Infrared Spectroscopy[1]
Out-of-plane C-H bending945Infrared Spectroscopy[1]
Out-of-plane C-H bending910Infrared Spectroscopy[1]
CH₂ rock in-plane, FCC-bend (ν₉)766 ± 56Vacuum UV Photoabsorption[2]
CH₂ rock in-plane, CF stretch (ν₆)1350 ± 80Vacuum UV Photoabsorption[2]
(2A")3p Rydberg state (ω₉)484 ± 8Vacuum UV Photoabsorption[2]
(2A")3p Rydberg state (ω₇)1218 ± 60Vacuum UV Photoabsorption[2]
(2A")3p Rydberg state (ω₄)1540 ± 24Vacuum UV Photoabsorption[2]
Calculated Vibrational Frequencies of Vinyl Fluoride

Computational chemistry provides a powerful tool for predicting and assigning vibrational frequencies. The table below presents a selection of calculated vibrational frequencies for vinyl fluoride.

Vibrational ModeCalculated Frequency (cm⁻¹)Computational Method
ν₉ (CH₂ rock in-plane, FCC-bend)615Ab initio (π* state)
ν₆ (CH₂ rock in-plane, CF stretch)1315Ab initio ((2A")3s Rydberg state)

Vibrational Frequencies of Fluoroacetylene (HC≡CF)

Fluoroacetylene is a linear molecule belonging to the C∞v point group. As a linear molecule with 4 atoms, it has 3N-5 = 7 vibrational modes. However, two of these are degenerate bending modes, resulting in 5 fundamental vibrational frequencies.

Experimental Vibrational Frequencies of Fluoroacetylene

The experimental fundamental vibrational frequencies for fluoroacetylene are well-established and are listed in the table below, sourced from the NIST Computational Chemistry Comparison and Benchmark Database.

Mode NumberSymmetryFrequency (cm⁻¹)
1Σ⁺3355
2Σ⁺2255
3Σ⁺1055
4Π578
5Π367
Calculated Vibrational Frequencies of Fluoroacetylene

The following table shows a set of calculated vibrational frequencies for fluoroacetylene using the mPW1PW91/3-21G* model chemistry.

Mode NumberSymmetryFrequency (cm⁻¹)
1Σ⁺3529.5
2Σ⁺2404.7
3Σ⁺1104.9
4Π609.1
5Π380.2

Experimental Protocols

The determination of vibrational frequencies for molecules like vinyl fluoride and fluoroacetylene primarily relies on Infrared (IR) and Raman spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels.

Methodology:

  • Sample Preparation: For gaseous samples like vinyl fluoride and fluoroacetylene, a gas cell with windows transparent to IR radiation (e.g., KBr or NaCl) is used. The cell is first evacuated and then filled with the sample to a specific pressure.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument consists of a source of IR radiation, an interferometer (commonly a Michelson interferometer), a sample compartment, and a detector.

  • Data Acquisition: A background spectrum of the empty gas cell is first recorded to account for any absorption from the cell windows or residual atmospheric gases. The sample is then introduced into the cell, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

  • Spectral Analysis: The resulting IR spectrum shows absorption bands at frequencies corresponding to the active vibrational modes of the molecule. The position, intensity, and shape of these bands provide information about the molecular structure and bonding.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Methodology:

  • Sample Preparation: Gaseous samples are contained in a transparent cell. The cell is illuminated by a high-intensity monochromatic light source, typically a laser.

  • Instrument Setup: A Raman spectrometer consists of a laser source, sample illumination and collection optics, a wavelength selector (e.g., a diffraction grating), and a sensitive detector (e.g., a CCD camera).

  • Data Acquisition: The laser beam is focused on the sample. The scattered light is collected, passed through the wavelength selector to separate the Raman scattered light from the intense Rayleigh scattered light, and the spectrum is recorded by the detector.

  • Spectral Analysis: The Raman spectrum consists of lines shifted from the excitation frequency. The frequency shifts (Raman shifts) correspond to the vibrational frequencies of the molecule. The intensity and polarization of the Raman scattered light provide additional information about the symmetry of the vibrational modes.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of vibrational frequencies using spectroscopic techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_data_analysis Data Analysis cluster_computational Computational Chemistry (for comparison and assignment) Sample Gaseous C2HF Isomer GasCell Introduction into Gas Cell Sample->GasCell IR_Spec Infrared (FTIR) Spectroscopy GasCell->IR_Spec Raman_Spec Raman Spectroscopy GasCell->Raman_Spec IR_Spectrum IR Spectrum Acquisition IR_Spec->IR_Spectrum Raman_Spectrum Raman Spectrum Acquisition Raman_Spec->Raman_Spectrum Peak_Analysis Peak Analysis & Assignment IR_Spectrum->Peak_Analysis Raman_Spectrum->Peak_Analysis Vib_Freq Vibrational Frequencies Peak_Analysis->Vib_Freq Calc Quantum Chemical Calculations Calc_Freq Calculated Frequencies Calc->Calc_Freq Calc_Freq->Peak_Analysis

Caption: Experimental workflow for determining vibrational frequencies.

References

Gas-Phase Thermochemistry of Fluoroethyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Thermodynamic Properties and Experimental and Computational Methodologies for a Key Fluorinated Alkyne

Fluoroethyne (HCCF), the simplest fluorinated alkyne, is a molecule of significant interest in various fields, including combustion chemistry, materials science, and astrochemistry. A thorough understanding of its gas-phase thermochemical properties is fundamental for modeling its reactivity and behavior in these environments. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, details the experimental and computational methods used for their determination, and presents this information in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Thermochemical Data

The fundamental thermochemical properties of this compound in the gas phase have been established through a combination of experimental measurements and critical reviews of available data. These values are crucial for thermodynamic calculations and for understanding the molecule's stability and reactivity.

Key Thermodynamic Properties

A summary of the essential gas-phase thermochemical data for this compound at 298.15 K is presented in the table below.

PropertySymbolValueUnitsMethodReference
Enthalpy of FormationΔfH°125.52kJ/molReview--INVALID-LINK--
Standard Entropy231.61J/mol·KReview--INVALID-LINK--
Ionization and Dissociation Energies

The energies required to ionize this compound and to break its chemical bonds are critical parameters for predicting its behavior in high-energy environments and for understanding its fragmentation pathways in mass spectrometry.

PropertySymbolValueUnitsMethodReference
Ionization EnergyIE11.26eVPhotoelectron SpectroscopyBieri, G., et al. (1980)[1]
Proton AffinityPA686.0kJ/molIon Cyclotron ResonanceHunter, E.P. & Lias, S.G. (1998)[1]
C-F Bond Dissociation EnergyD°(HCC-F)~544kJ/molComputational--INVALID-LINK--[2]
C-H Bond Dissociation EnergyD°(FCC-H)Not directly availablekJ/mol--

Experimental Protocols

The determination of the thermochemical properties of this compound relies on sophisticated experimental techniques. The following sections detail the methodologies employed in the key cited studies.

Photoelectron Spectroscopy for Ionization Energy Determination

The ionization energy of this compound was determined using He(II) photoelectron spectroscopy.[1] This technique involves irradiating a gaseous sample of this compound with high-energy photons (in this case, from a helium discharge lamp) and measuring the kinetic energy of the ejected electrons.

Photoelectron Spectroscopy Workflow

The experimental setup consists of a high-vacuum chamber into which the this compound sample is introduced as a gas. Monochromatic radiation from a helium lamp intersects with the gas, causing photoionization. The emitted photoelectrons are then directed into a hemispherical electron energy analyzer, which separates them based on their kinetic energy. By measuring the kinetic energy of the electrons (KE) and knowing the energy of the incident photons (hν), the ionization energy (IE) can be calculated using the equation: IE = hν - KE.

Mass Spectrometry for Ion Energetics

Early determinations of the ionization energy and appearance energies of fragment ions from this compound were performed using electron ionization mass spectrometry.[1] In this method, a beam of electrons with a variable, well-defined energy is used to ionize the sample molecules.

G cluster_source Ion Source cluster_analysis Mass Analysis cluster_output Output Electron_Source Electron Emitter (Variable Energy) Ionization_Chamber Ionization Chamber (HCCF + e⁻ → HCCF⁺ + 2e⁻) Electron_Source->Ionization_Chamber Electron Beam Sample_Inlet This compound Gas Inlet Sample_Inlet->Ionization_Chamber Extractor Ion Extraction and Acceleration Ionization_Chamber->Extractor Ions Mass_Analyzer Magnetic Sector Mass Analyzer Extractor->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Ion Abundance vs. m/z) Detector->Mass_Spectrum

Electron Ionization Mass Spectrometry Workflow

The this compound gas is introduced into an ion source where it is bombarded by electrons. The resulting ions are then extracted, accelerated, and passed through a magnetic sector, which separates them according to their mass-to-charge ratio (m/z). By plotting the ion current as a function of the electron energy, an ionization efficiency curve is obtained. The onset of this curve corresponds to the ionization energy. Similarly, the appearance energies of fragment ions can be determined by monitoring their specific m/z values as a function of electron energy.

Ion Cyclotron Resonance for Proton Affinity Determination

The proton affinity of this compound was determined using the equilibrium method in an ion cyclotron resonance (ICR) mass spectrometer.[1] This technique measures the equilibrium constant for a proton transfer reaction between the molecule of interest and a reference compound with a known proton affinity.

G cluster_icr_cell ICR Cell cluster_analysis Data Analysis Ion_Generation Generate Protonated Reference Base (BH⁺) Ion_Trapping Trap Ions in Magnetic & Electric Fields Ion_Generation->Ion_Trapping Gas_Inlet Introduce this compound (HCCF) and Reference Base (B) Gas_Inlet->Ion_Trapping Proton_Transfer Proton Transfer Equilibrium (BH⁺ + HCCF ⇌ B + HCCFH⁺) Ion_Trapping->Proton_Transfer Detection Excite and Detect Ion Cyclotron Frequencies Proton_Transfer->Detection Ratio Determine Ion Abundance Ratio ([HCCFH⁺]/[BH⁺]) Detection->Ratio Equilibrium_Constant Calculate Equilibrium Constant (Keq) Ratio->Equilibrium_Constant Gibbs_Free_Energy Calculate ΔG° = -RTln(Keq) Equilibrium_Constant->Gibbs_Free_Energy Proton_Affinity Derive Proton Affinity (PA(HCCF)) Gibbs_Free_Energy->Proton_Affinity

Ion Cyclotron Resonance Proton Affinity Measurement

In the ICR cell, ions are trapped for extended periods in a strong magnetic field and a weak electrostatic trapping potential. A protonated reference base (BH⁺) is generated and allowed to react with a mixture of this compound (HCCF) and the neutral reference base (B). After a sufficient time to reach equilibrium, the relative abundances of the protonated this compound (HCCFH⁺) and the protonated reference base (BH⁺) are measured by detecting their characteristic cyclotron frequencies. From the ratio of these ion abundances and the known partial pressures of the neutral species, the equilibrium constant (Keq) for the proton transfer reaction is determined. The Gibbs free energy change (ΔG°) is then calculated from Keq, and from this, the proton affinity of this compound can be derived relative to that of the known reference base.

Computational Methodologies

Theoretical calculations play a crucial role in complementing experimental data and providing insights into the thermochemistry of molecules like this compound, especially for properties that are difficult to measure experimentally. High-accuracy computational studies on fluorinated hydrocarbons often employ composite methods.

A typical high-level computational workflow for determining the enthalpy of formation of this compound would involve the following steps:

G cluster_geometry Geometry Optimization cluster_energy Single-Point Energy Calculation cluster_corrections Corrections cluster_final Final Calculation Opt Optimize Molecular Geometry (e.g., CCSD(T)/aug-cc-pVTZ) SPE High-Level Single-Point Energy (e.g., CCSD(T)/CBS extrapolation) Opt->SPE ZPE Zero-Point Vibrational Energy (ZPVE) Opt->ZPE Atomization Calculate Atomization Energy SPE->Atomization ZPE->Atomization Thermal Thermal Corrections to Enthalpy Thermal->Atomization Relativistic Relativistic Effects Relativistic->Atomization Core_Valence Core-Valence Correlation Core_Valence->Atomization Hf Derive Enthalpy of Formation using known atomic enthalpies Atomization->Hf

References

An In-Depth Technical Guide to the Dipole Moment of the Fluoroethyne Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroethyne (C₂HF), also known as fluoroacetylene, is a simple, linear molecule that has garnered significant interest in spectroscopic and theoretical studies. Its structure consists of a carbon-carbon triple bond with one carbon bonded to a hydrogen atom and the other to a highly electronegative fluorine atom.[1][2] This arrangement results in a significant separation of charge along the molecular axis, giving rise to a permanent electric dipole moment. The magnitude and orientation of this dipole moment are fundamental properties that influence the molecule's intermolecular interactions, reactivity, and behavior in external electric fields. This guide provides a comprehensive overview of the dipole moment of this compound, detailing its quantitative values, the experimental protocols for its determination, and the underlying theoretical principles.

Quantitative Data Summary: Dipole Moment of this compound

The dipole moment of this compound has been determined through various experimental techniques and theoretical calculations. The reported values show some variation, which can be attributed to different experimental conditions, measurement uncertainties, and the level of theory used in calculations. A summary of notable values is presented below for comparative analysis.

Reported Dipole Moment (Debye)Method/Source TypeReference
0.7207 ± 0.0003 DMicrowave Spectroscopy[3]
0.75 DNot Specified[4][5]
-0.64 DComputational/Spectroscopic Analysis[1]
~1.8 DEstimated[6]

Note: The negative sign in the -0.64 D value likely indicates the direction of the dipole vector relative to the molecular axis, a common convention in computational chemistry.

Experimental Protocols for Dipole Moment Determination

The most precise experimental values for the dipole moment of small molecules like this compound are obtained from gas-phase rotational spectroscopy, specifically by analyzing the Stark effect.[7]

Microwave rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase.[8] The absorption of microwave radiation induces transitions between these rotational states. A key requirement for a molecule to be "microwave active" is that it must possess a permanent electric dipole moment.[8] The oscillating electric field of the microwave radiation exerts a torque on the molecule, inducing a change in its rotational state. The resulting absorption spectrum provides information about the molecule's moments of inertia, from which its geometry can be derived.

To determine the dipole moment itself, an external static electric field is applied to the gas sample, a technique known as Stark spectroscopy. The Stark effect describes the shifting and splitting of spectral lines in the presence of an external electric field.[9]

  • Principle: When a polar molecule is placed in an electric field, its rotational energy levels are perturbed. The magnitude of this perturbation (the "Stark shift") is dependent on the strength of the applied field and the square of the permanent dipole moment.

  • Measurement: By precisely measuring the frequency shifts of the rotational transitions as a function of the applied electric field strength, the dipole moment can be calculated with high accuracy.[7]

A typical experiment to measure the dipole moment of this compound using Stark effect microwave spectroscopy involves the following steps:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber containing the spectrometer.

  • Supersonic Expansion: The gas is often passed through a nozzle in a supersonic expansion, which cools the molecules to very low rotational temperatures. This simplifies the spectrum by populating only the lowest rotational energy levels.

  • Spectrometer and Field Application: The cooled molecular beam passes through a microwave resonator (e.g., a Fabry-Perot cavity) positioned between two highly parallel, conductive plates.[7] A precisely known, uniform DC voltage is applied across these plates to generate the static electric field.

  • Microwave Irradiation and Detection: The molecules are irradiated with microwave radiation. The absorption of this radiation as a function of frequency is recorded, first with the electric field off and then at several different field strengths.

  • Data Analysis: The observed frequencies of the rotational transitions are plotted against the square of the electric field strength. The slope of this plot is directly proportional to the square of the dipole moment.

  • Calibration: The effective separation of the Stark electrodes, and thus the precise electric field strength, is typically calibrated by performing the same measurement on a molecule with a very accurately known dipole moment, such as carbonyl sulfide (B99878) (OCS).[7]

Visualization of Experimental Workflow

The logical flow of determining the dipole moment of this compound via Stark effect spectroscopy is illustrated below.

G cluster_prep Sample Preparation & Introduction cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Calculation A This compound Gas Sample B Supersonic Expansion (Cooling) A->B C Microwave Irradiation in Resonator B->C D Apply Variable DC Electric Field (Stark Effect) C->D E Detect Rotational Absorption Spectra D->E F Measure Spectral Line Shifts vs. Field Strength E->F G Fit Data to Stark Effect Model F->G H Calculate Dipole Moment (µ) G->H I µ = 0.7207 ± 0.0003 D H->I Final Value

Caption: Experimental workflow for dipole moment determination.

Conclusion

The dipole moment of the this compound molecule is a well-characterized property, with the most precise experimental value being approximately 0.7207 D.[3] This value is determined with high accuracy through the application of microwave rotational spectroscopy coupled with the Stark effect. This experimental approach allows for a detailed analysis of how the molecule's rotational energy levels are perturbed by an external electric field, providing a direct route to calculating its permanent dipole moment. The data and protocols outlined in this guide are essential for researchers in physical chemistry, molecular physics, and drug development, where understanding molecular polarity is critical for predicting and modeling molecular behavior and interactions.

References

An In-depth Technical Guide to the Electronic Characteristics of Fluoroethyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (HCCF) and its derivatives represent a unique class of organofluorine compounds with significant potential in materials science, medicinal chemistry, and as intermediates in organic synthesis. The introduction of the highly electronegative fluorine atom onto an acetylene (B1199291) framework imparts distinct electronic characteristics that profoundly influence molecular properties such as dipole moment, bond lengths, and reactivity. This technical guide provides a comprehensive overview of the electronic properties of this compound derivatives, detailing their synthesis, experimental and computational characterization, and the interplay between structure and electronic features.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves dehydrohalogenation reactions or the use of specialized fluorinating agents. Due to the reactivity and potential instability of some fluoroalkynes, they are often generated in situ for subsequent reactions.

A common laboratory-scale synthesis for fluoroacetylene involves the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) using a strong base like fused potassium hydroxide (B78521) (KOH) at elevated temperatures. The volatile fluoroacetylene product is then collected in a cold trap.

For more complex derivatives, strategies such as the dehydrohalogenation of per(poly)fluoroalkyl-substituted alkanes using potassium fluoride (B91410) on alumina (B75360) have proven effective.[1] The synthesis of haloalkynes, in general, can be achieved through the deprotonation of terminal alkynes followed by reaction with a halogenating agent.[2] Milder methods, such as the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) with a silver catalyst, are also common.[2]

Synthesis_of_Fluoroethyne_Derivatives cluster_synthesis General Synthetic Pathways cluster_examples Specific Examples Precursor Precursor Intermediate Intermediate Precursor->Intermediate Reaction Fluoroethyne_Derivative R-C≡C-F Intermediate->Fluoroethyne_Derivative Elimination/Substitution Dichloroalkane Vicinal/Geminal Dihaloalkane Haloalkene Haloalkene Dichloroalkane->Haloalkene Single Dehydrohalogenation (e.g., with alkoxide base) Alkene Alkene Alkene->Dichloroalkane Halogenation Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Fluoroethyne_Derivative Deprotonation followed by Electrophilic Fluorination Haloalkene->Fluoroethyne_Derivative Second Dehydrohalogenation

A simplified diagram illustrating general synthetic routes to this compound derivatives.

Experimental Protocols for Characterization

The precise determination of the electronic and structural properties of this compound derivatives relies on high-resolution gas-phase techniques.

Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for obtaining accurate rotational constants, from which molecular geometries (bond lengths and angles) and dipole moments can be derived for gas-phase molecules.[3]

Experimental Protocol:

  • Sample Introduction: A gaseous sample of the this compound derivative, often diluted in an inert carrier gas like argon or helium, is introduced into a high-vacuum chamber. For less volatile compounds, gentle heating of the sample reservoir may be necessary.

  • Microwave Irradiation: The sample is irradiated with microwave radiation, typically in the frequency range of a few GHz to tens of GHz.[1] In Fourier Transform Microwave (FTMW) spectroscopy, a short, high-power pulse of microwaves is used to polarize the molecules.[1]

  • Signal Detection: After the microwave pulse, the coherent rotational emission from the molecules is detected as a free induction decay (FID).

  • Data Analysis: The FID is Fourier transformed to yield the frequency-domain rotational spectrum. The observed transition frequencies are then fitted to a Hamiltonian model to extract the rotational constants (A, B, C), centrifugal distortion constants, and, if applicable, nuclear quadrupole coupling constants.[3] For dipole moment determination, the Stark effect is utilized by applying a known DC electric field and analyzing the splitting of the rotational transitions.[1]

Microwave_Spectroscopy_Workflow Sample_Prep Sample Preparation (Gaseous State) MW_Irradiation Microwave Pulse Irradiation Sample_Prep->MW_Irradiation FID_Detection Free Induction Decay (FID) Detection MW_Irradiation->FID_Detection Fourier_Transform Fourier Transform FID_Detection->Fourier_Transform Spectrum_Analysis Rotational Spectrum Analysis Fourier_Transform->Spectrum_Analysis Data_Fitting Hamiltonian Fitting Spectrum_Analysis->Data_Fitting Molecular_Properties Determination of: - Rotational Constants - Molecular Geometry - Dipole Moment Data_Fitting->Molecular_Properties GED_Workflow Sample_Introduction Gaseous Sample Introduction Electron_Scattering Interaction with High-Energy Electron Beam Sample_Introduction->Electron_Scattering Diffraction_Recording Recording of Diffraction Pattern Electron_Scattering->Diffraction_Recording Data_Processing Data Reduction and Intensity Curve Generation Diffraction_Recording->Data_Processing Least_Squares Least-Squares Refinement Data_Processing->Least_Squares Structural_Modeling Molecular Modeling and Theoretical Intensity Calculation Structural_Modeling->Least_Squares Molecular_Structure Determination of Bond Lengths and Angles Least_Squares->Molecular_Structure Computational_Workflow Build_Molecule Construct Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) Build_Molecule->Geometry_Optimization Frequency_Analysis Vibrational Frequency Calculation Geometry_Optimization->Frequency_Analysis Verify_Minimum Check for Imaginary Frequencies Frequency_Analysis->Verify_Minimum Verify_Minimum->Geometry_Optimization Imaginary Frequencies Found Property_Calculation Single-Point Calculation for Electronic Properties Verify_Minimum->Property_Calculation No Imaginary Frequencies Results Obtain: - Dipole Moment - Bond Lengths & Angles - Vibrational Frequencies - HOMO/LUMO Energies Property_Calculation->Results Structure_Property_Relationship Structure Molecular Structure (e.g., R-C≡C-F) Electronegativity High Electronegativity of Fluorine Structure->Electronegativity Vibrational_Frequencies Characteristic C-F and C≡C Stretching Frequencies Structure->Vibrational_Frequencies Inductive_Effect Strong Inductive Effect (-I) Electronegativity->Inductive_Effect Polarization Bond Polarization (Cδ+-Fδ-) Inductive_Effect->Polarization Bond_Lengths Shortened C≡C and C-F Bonds Inductive_Effect->Bond_Lengths Dipole_Moment Large Dipole Moment Polarization->Dipole_Moment Reactivity Altered Chemical Reactivity Polarization->Reactivity

References

An In-depth Technical Guide to the Properties of CAS Number 2713-09-9 and the Pharmacologically Relevant Isoindoline-1,3-dione Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: It has come to our attention that the compound associated with CAS number 2713-09-9, fluoroethyne, is a reactive gas primarily used in materials science and organic synthesis, which may not align with the interests of researchers in drug development. This guide provides a comprehensive overview of this compound's properties. Additionally, we present a detailed analysis of the isoindoline-1,3-dione scaffold, a key component in numerous pharmacologically active compounds, which we believe will be of significant interest to our target audience of researchers, scientists, and drug development professionals.

Part 1: this compound (CAS 2713-09-9)

This compound, also known as fluoroacetylene, is a chemical compound with the molecular formula C₂HF.[1] It is a colorless gas at room temperature with a distinct odor and is notable for its high reactivity due to the presence of an electronegative fluorine atom attached to a carbon-carbon triple bond.[2]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂HF[1]
Molecular Weight 44.028 g/mol [1]
Melting Point -195.9 °C[3]
Boiling Point -80 °C (spontaneously explodes near this temperature)[1]
Density 0.867 g/cm³[3]
Vapor Pressure 7780 mmHg at 25°C[3]
LogP 0.54660[1]
InChI InChI=1S/C2HF/c1-2-3/h1H[1]
Canonical SMILES C#CF[1]
Synthesis and Reactivity

This compound is used in various organic synthesis processes, particularly in the production of specialty fluorinated compounds.[1][2] It serves as a valuable building block for creating more complex molecules in a laboratory setting.[1] However, it is a hazardous and flammable compound that can explode violently, especially near its boiling point.[1] The silver and mercury salts of this compound are reported to be heat-sensitive explosives.[1] It can also ignite on contact with bromine solutions in carbon tetrachloride.[1] When heated to decomposition, it emits toxic fluoride (B91410) fumes.[1]

Applications in Research

The primary applications of this compound are in materials science and polymer chemistry.[2] Its derivatives have been explored for their potential in organic electronics due to their extended π-conjugation, which results in a narrow bandgap suitable for semiconducting applications.[4] Recent theoretical studies have also proposed this compound derivatives as potential candidates for qubits in quantum computing.[4]

Part 2: The Isoindoline-1,3-dione Scaffold in Drug Development

The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged scaffold in medicinal chemistry.[5] This structural motif is present in a wide array of biologically active compounds, including notable drugs like thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[5][6] The versatility of the isoindoline-1,3-dione core has led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[5]

Pharmacological Activities of Isoindoline-1,3-dione Derivatives

Derivatives of isoindoline-1,3-dione have demonstrated a wide range of biological effects, making them attractive candidates for drug development.

  • Anticancer Activity: Many isoindoline-1,3-dione derivatives have been investigated for their potential as anticancer agents.[7] For instance, certain derivatives have been shown to induce apoptosis and necrosis in cancer cell lines.[7]

  • Anti-inflammatory and Analgesic Effects: These compounds have been reported to exhibit anti-inflammatory and analgesic properties.[8][9] The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[8][9]

  • Cholinesterase Inhibition: Several isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for the treatment of Alzheimer's disease.[10][11][12]

  • Neuroprotective Effects: Recent studies have shown that some isoindoline-dione derivatives can protect neuronal-like cells from oxidative stress by modulating the NRF2 signaling pathway.[13][14]

  • Other Activities: The pharmacological profile of this class of compounds also includes antimicrobial, anticonvulsant, and immunomodulatory activities.[8][15]

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected isoindoline-1,3-dione derivatives from the literature.

Compound/DerivativeTargetActivity (IC₅₀)Reference
Phenyl-substituted piperazine (B1678402) derivative (I)Acetylcholinesterase (AChE)1.12 µM[10]
Diphenylmethyl moiety derivative (III)Butyrylcholinesterase (BuChE)21.24 µM[10]
para-methyl substituted compound (7b)Acetylcholinesterase (AChE)5.4 ± 0.9 μM[11]
para-methyl substituted compound (7g)Acetylcholinesterase (AChE)4.8 ± 0.5 μM[11]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji cells (CC₅₀)0.26 µg/mL[7]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 cells (CC₅₀)3.81 µg/mL[7]
Experimental Protocols

General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

A common and efficient method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride (B1165640) with a primary amine.[5]

  • Procedure:

    • An equimolar solution of the desired primary amine and phthalic anhydride is prepared in a high-boiling point solvent such as glacial acetic acid.[16]

    • The reaction mixture is refluxed for 3-4 hours.[16]

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).[16]

    • Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.[16]

    • The resulting solid is filtered, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol (B145695) or by silica-gel column chromatography.[16][17]

Cholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of isoindoline-1,3-dione derivatives is commonly assessed using the spectrophotometric method developed by Ellman.[11]

  • Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine (B1204863) as the enzyme hydrolyzes acetylthiocholine (B1193921). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected by measuring the absorbance at a specific wavelength.

  • General Protocol:

    • The reaction is typically carried out in a phosphate (B84403) buffer.

    • The test compound (inhibitor) is pre-incubated with the acetylcholinesterase enzyme for a defined period.

    • The substrate, acetylthiocholine iodide, and the chromogenic reagent, DTNB, are added to initiate the reaction.

    • The change in absorbance is monitored over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • IC₅₀ values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

NRF2 Signaling Pathway in Neuroprotection

Certain isoindoline-dione derivatives have been shown to exert neuroprotective effects by activating the NRF2 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[13][14]

NRF2_Pathway cluster_nucleus Inside Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Keap1 Isoindoline_Derivative Isoindoline-1,3-dione Derivative Isoindoline_Derivative->Keap1 modulates Keap1 NRF2 NRF2 Keap1->NRF2 sequesters NRF2 in cytoplasm Ub Ubiquitination Keap1->Ub Proteasome Proteasomal Degradation NRF2->Proteasome Nucleus Nucleus NRF2->Nucleus translocation Ub->NRF2 NRF2_n NRF2 ARE Antioxidant Response Element (ARE) Gene_Expression Increased Expression of Antioxidant Genes (e.g., NQO-1, GSTK1) ARE->Gene_Expression activates transcription Neuroprotection Neuroprotection Gene_Expression->Neuroprotection NRF2_n->ARE binds to

Caption: NRF2 signaling pathway activation by isoindoline-1,3-dione derivatives.

Experimental Workflow for Screening Anticancer Activity

The following diagram illustrates a typical workflow for evaluating the anticancer potential of newly synthesized isoindoline-1,3-dione derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Isoindoline-1,3-dione Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CCk-8) Characterization->Cytotoxicity_Assay Cell_Culture Cell Culture (e.g., K562, Raji cells) Cell_Culture->Cytotoxicity_Assay Determine_CC50 Determine CC₅₀ Values Cytotoxicity_Assay->Determine_CC50 Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Determine_CC50->Flow_Cytometry select lead compounds Apoptosis_Analysis Analysis of Apoptosis and Necrosis Flow_Cytometry->Apoptosis_Analysis Further_Studies Further Mechanistic Studies Apoptosis_Analysis->Further_Studies

Caption: Workflow for anticancer screening of isoindoline-1,3-dione derivatives.

References

An In-depth Technical Guide to Fluoroethyne: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroethyne (C₂HF) is a halogenated alkyne of significant interest in organic synthesis and materials science. This guide provides a concise overview of its fundamental molecular properties, including its chemical formula and molecular weight.

Molecular Formula and Structure

This compound, also known as fluoroacetylene, is a linear molecule with the chemical formula C₂HF.[1][2][3][4][5][6][7] It consists of two carbon atoms joined by a triple bond, with one carbon atom bonded to a hydrogen atom and the other to a fluorine atom.

Quantitative Molecular Data

The key quantitative attributes of this compound are summarized in the table below.

PropertyValueUnit
Molecular FormulaC₂HF-
Molecular Weight44.03 g/mol
Monoisotopic Mass44.006228194Da

Note: The molecular weight may vary slightly depending on the source due to differences in the atomic weight values used for the constituent elements.[1][2][3][4][5][6][7]

Logical Relationship of this compound's Components

The following diagram illustrates the relationship between the constituent elements of this compound and its overall molecular properties.

This compound cluster_elements Constituent Elements cluster_molecule Molecule cluster_properties Molecular Properties C Carbon (C) Formula Formula: C₂HF C->Formula H Hydrogen (H) H->Formula F Fluorine (F) F->Formula MW Molecular Weight: ~44.03 g/mol Formula->MW

Constituent elements and molecular properties of this compound.

References

An In-depth Technical Guide to the Lewis Structure of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (C₂HF), also known as fluoroacetylene, is a simple, linear molecule that serves as a fundamental building block in organofluorine chemistry. Its unique electronic properties, arising from the presence of a highly electronegative fluorine atom directly attached to a carbon-carbon triple bond, make it a molecule of significant interest in materials science and as a potential synthon in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the Lewis structure of this compound, its molecular properties, and relevant experimental and computational methodologies.

Determination of the Lewis Structure

The Lewis structure is a two-dimensional representation of the valence shell electrons in a molecule. The determination of the Lewis structure for this compound follows a systematic approach to ensure the octet rule is satisfied for each atom where applicable, and formal charges are minimized.

  • Total Valence Electron Count: The first step is to sum the valence electrons of all constituent atoms.

    • Carbon (Group 14): 2 atoms × 4 valence electrons/atom = 8

    • Hydrogen (Group 1): 1 atom × 1 valence electron/atom = 1

    • Fluorine (Group 17): 1 atom × 7 valence electrons/atom = 7

    • Total Valence Electrons: 8 + 1 + 7 = 16 electrons

  • Skeletal Structure: The carbon atoms are placed centrally, with the hydrogen and fluorine atoms in terminal positions. The linear geometry is a key feature of alkynes.

  • Electron Distribution:

    • Initially, single bonds are placed between the atoms: H-C-C-F. This accounts for 3 bonds × 2 electrons/bond = 6 electrons.

    • The remaining 16 - 6 = 10 electrons are distributed as lone pairs, typically starting with the most electronegative terminal atom (fluorine) to satisfy its octet.

    • Placing three lone pairs on the fluorine atom uses 6 electrons, leaving 10 - 6 = 4 electrons.

    • These remaining 4 electrons are placed on the carbon atoms.

  • Formation of Multiple Bonds and Octet Satisfaction: In the initial single-bonded structure, neither carbon atom satisfies the octet rule. To address this, lone pairs from the carbon atoms are shifted to form multiple bonds between them. By forming a triple bond between the two carbon atoms (C≡C), both carbons achieve a stable octet of electrons.

  • Final Lewis Structure: The resulting Lewis structure for this compound is H-C≡C-F:, with three lone pairs on the fluorine atom. This structure accounts for all 16 valence electrons, satisfies the octet rule for carbon and fluorine, and the duet rule for hydrogen.

Molecular Geometry and Hybridization

This compound adopts a linear molecular geometry due to the sp hybridization of the two carbon atoms. The C-C≡C and H-C≡C bond angles are both 180°.

Data Presentation

The quantitative properties of this compound are summarized in the following tables.

Table 1: Atomic and Molecular Properties of this compound

PropertyValue
Molecular FormulaC₂HF
Molecular Weight44.03 g/mol
Total Valence Electrons16
Molecular GeometryLinear
Dipole Moment0.75 D[1][2]

Table 2: Bond Properties in this compound

BondBond Length (Å)Bond Dissociation Energy (kcal/mol)
C-H~1.06~130
C≡C1.203[3]~230
C-F1.271[3]~130[4]

Note: Bond dissociation energies are approximate values for similar bond types and may vary in the specific context of this compound.

Table 3: Experimental Vibrational Frequencies of this compound

SymmetryMode NumberVibrational ModeFrequency (cm⁻¹)
σ+1C-H stretch3355[3][5]
σ+2C≡C stretch2255[3][5]
σ+3C-F stretch1055[3][5]

Visualization of Lewis Structure Determination

The logical workflow for determining the Lewis structure of this compound can be visualized as follows:

Lewis_Structure_Workflow start Start: this compound (C₂HF) count_valence 1. Count Total Valence Electrons C: 2x4=8, H: 1x1=1, F: 1x7=7 Total = 16 e⁻ start->count_valence skeletal 2. Draw Skeletal Structure (H-C-C-F) count_valence->skeletal single_bonds 3. Form Single Bonds Used 6 e⁻, 10 e⁻ remaining skeletal->single_bonds lone_pairs 4. Distribute Remaining Electrons as Lone Pairs on Terminal Atoms (F) single_bonds->lone_pairs check_octet 5. Check Octets for Central Atoms lone_pairs->check_octet form_multiple_bonds 6. Form Multiple Bonds (C≡C) to Satisfy Octets check_octet->form_multiple_bonds Octets not satisfied final_structure Final Lewis Structure: H-C≡C-F: check_octet->final_structure Octets satisfied form_multiple_bonds->final_structure

Workflow for determining the Lewis structure of this compound.

Experimental Protocols

Due to the high reactivity and instability of this compound, its isolation and handling require specialized laboratory techniques.[4] It is often generated in situ for subsequent reactions. Below are representative protocols for the synthesis of a precursor and for the spectroscopic analysis of this compound.

Representative Synthesis: Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b) to 1,1-Difluoroethene

This protocol describes the synthesis of 1,1-difluoroethene, a common precursor for the in-situ generation of this compound via dehydrofluorination.

Materials:

  • 1-Chloro-1,1-difluoroethane (HCFC-142b) gas

  • Nitrogen (N₂) gas (for dilution and purging)

  • Supported catalyst (e.g., N-doped carbon)

  • Fixed-bed reactor tube (e.g., quartz or stainless steel)

  • Tube furnace

  • Gas flow controllers

  • Alkaline scrubbing solution (e.g., aqueous potassium hydroxide)

  • Cold trap (e.g., dry ice/acetone bath)

  • Gas collection bag or cylinder

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation and Loading: The catalyst is prepared according to established literature procedures and packed into the fixed-bed reactor.

  • System Purge: The entire reactor system is purged with an inert gas, such as nitrogen, to eliminate air and moisture.

  • Reaction:

    • The reactor is heated to the desired temperature (typically 300-450 °C for catalytic pyrolysis).

    • A controlled flow of HCFC-142b gas, often diluted with nitrogen, is introduced into the reactor.

  • Product Collection and Purification:

    • The effluent gas stream from the reactor, containing 1,1-difluoroethene, unreacted starting material, and HCl, is passed through an alkaline scrubber to neutralize the HCl.

    • The scrubbed gas is then directed through a cold trap to condense any less volatile impurities.

    • The purified 1,1-difluoroethene is collected in a gas bag or cylinder.

  • Analysis: The composition of the product gas is analyzed by GC to determine the conversion of HCFC-142b and the selectivity to 1,1-difluoroethene.

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of gaseous this compound to identify its characteristic vibrational frequencies.

Materials and Equipment:

  • A sample of gaseous this compound (can be generated in situ and flowed into the sample cell)

  • Fourier-transform infrared (FTIR) spectrometer

  • Gas-phase IR sample cell with appropriate windows (e.g., KBr or NaCl)

  • Vacuum line for sample handling

Procedure:

  • Background Spectrum: A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Introduction: The gaseous this compound sample is introduced into the IR gas cell to a desired pressure.

  • Spectrum Acquisition: The IR spectrum of the sample is recorded over the desired spectral range (e.g., 4000-400 cm⁻¹). Multiple scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the fundamental vibrational modes of this compound (C-H stretch, C≡C stretch, C-F stretch, and bending modes). The positions of these bands are compared with literature values for confirmation.

Conclusion

The Lewis structure of this compound, H-C≡C-F:, is fundamental to understanding its linear geometry, electronic properties, and reactivity. The presence of the carbon-carbon triple bond and the highly polar carbon-fluorine bond results in a unique combination of characteristics that are of great interest to researchers in synthetic chemistry and materials science. The data and protocols presented in this guide provide a comprehensive foundation for the study and application of this important fluorinated alkyne.

References

An In-depth Technical Guide to the Mass Spectrometry of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data available for fluoroethyne (HC≡CF). This compound, a halogenated alkyne, is of interest in various fields of chemical research, including as a reactive intermediate and a building block in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures. This document collates quantitative mass spectrometry data, details relevant experimental protocols, and illustrates the key fragmentation pathways.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions resulting from the cleavage of its carbon-carbon and carbon-fluorine bonds. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is based on the spectrum provided by the National Institute of Standards and Technology (NIST) database, originating from the work of Kloster-Jensen, Pascual, et al. (1970).[1]

m/zRelative Intensity (%)Ion Assignment
44100[C₂HF]⁺• (Molecular Ion)
4310[C₂F]⁺
2415[C₂H]⁺
255[C₂H]⁺•
193[F]⁺
125[C]⁺

Experimental Protocols

The mass spectrometry data presented here was obtained via electron ionization (EI), a common technique for the analysis of volatile organic compounds.[2] While the specific instrumental parameters used in the original 1970 study are not fully detailed in the available database, a typical experimental protocol for that era can be described as follows.

Sample Introduction and Ionization

This compound, being a gas at room temperature, would be introduced into the ion source of the mass spectrometer from a gas reservoir through a leak valve to maintain a constant, low pressure.[3] Inside the ion source, the gaseous molecules are bombarded by a beam of electrons with a standard energy of 70 electron volts (eV). This energy is sufficient to cause the ejection of an electron from the this compound molecule, resulting in the formation of a positively charged molecular ion ([C₂HF]⁺•).[3]

Mass Analysis and Detection

The newly formed ions, including the molecular ion and any fragment ions produced, are then accelerated by an electric field into the mass analyzer. For studies conducted in the 1970s, a magnetic sector mass analyzer was commonly employed.[4] In this setup, a magnetic field deflects the ions into circular paths, with the radius of the path being dependent on the mass-to-charge ratio of the ion. By varying the magnetic field strength or the accelerating voltage, ions of different m/z are sequentially focused onto a detector, which is typically an electron multiplier. The detector generates a signal proportional to the number of ions striking it, which is then recorded to produce the mass spectrum.

Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion in an electron ionization mass spectrometer is a direct consequence of the high energy imparted to the molecule during the ionization process. The resulting molecular ion is in an energetically excited state and can dissipate this excess energy by breaking chemical bonds. The primary fragmentation pathways are outlined below, supported by appearance energy data from the NIST Gas Phase Ion Energetics database.[1]

Formation of the Molecular Ion

The initial step is the ionization of the this compound molecule by an energetic electron, leading to the formation of the molecular ion ([C₂HF]⁺•) at m/z 44. The ionization energy for this process has been determined to be approximately 11.5 ± 0.1 eV.[1]

G C₂HF This compound (HC≡CF) C₂HF_ion [C₂HF]⁺• (m/z = 44) C₂HF->C₂HF_ion - e⁻ (Ionization)

Figure 1: Ionization of this compound.

Primary Fragmentation Pathways

The molecular ion can undergo several fragmentation reactions, leading to the formation of smaller, positively charged ions. The most significant of these are:

  • Loss of a Hydrogen Radical: The [C₂HF]⁺• ion can lose a hydrogen radical (H•) to form the [C₂F]⁺ ion at m/z 43.

  • Loss of a Fluorine Radical: Cleavage of the C-F bond results in the loss of a fluorine radical (F•) and the formation of the [C₂H]⁺ ion at m/z 25.

  • Cleavage of the C-C Triple Bond: The triple bond can also cleave, leading to the formation of [CH]⁺ (m/z 13, not a major peak) and [CF]⁺ (m/z 31). The appearance energy for the formation of [CF]⁺ from this compound is reported to be 17.0 ± 0.1 eV.[1]

The proposed primary fragmentation pathways are illustrated in the following diagram:

G cluster_main Fragmentation of this compound C2HF_ion [C₂HF]⁺• (m/z = 44) C2F_ion [C₂F]⁺ (m/z = 43) C2HF_ion->C2F_ion - H• C2H_ion [C₂H]⁺ (m/z = 25) C2HF_ion->C2H_ion - F• CF_ion [CF]⁺ (m/z = 31) C2HF_ion->CF_ion - CH• CH_ion [CH]⁺ (m/z = 13) C2HF_ion->CH_ion - CF•

Figure 2: Primary Fragmentation Pathways of this compound.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound using a classic electron ionization mass spectrometer is depicted below.

G cluster_workflow Mass Spectrometry Workflow Sample Gaseous This compound Sample IonSource Electron Ionization Source (70 eV) Sample->IonSource Accelerator Ion Acceleration IonSource->Accelerator MassAnalyzer Magnetic Sector Mass Analyzer Accelerator->MassAnalyzer Detector Electron Multiplier Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Figure 3: Experimental Workflow for EI-MS of this compound.

This guide provides a foundational understanding of the mass spectrometry of this compound. For more in-depth studies, particularly involving modern mass spectrometry techniques, further experimental work would be necessary. The data and pathways presented here serve as a valuable reference for the identification and characterization of this important fluorinated molecule.

References

Methodological & Application

Application Notes and Protocols for Cycloaddition Reactions Involving Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (H-C≡C-F) is a highly reactive and synthetically valuable building block in organic chemistry. The strong electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the alkyne, making it an excellent participant in various cycloaddition reactions. The resulting fluorinated cyclic and heterocyclic compounds are of great interest in medicinal chemistry and materials science, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]

These application notes provide a comprehensive overview of the primary cycloaddition reactions involving this compound and its analogs, including [4+2], [3+2], and [2+2] cycloadditions. Due to the limited availability of specific experimental protocols for this compound, likely owing to its high reactivity and challenging handling, this document presents detailed methodologies for closely related fluoroalkynes. These protocols serve as a robust starting point for the investigation of this compound cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful method for the formation of six-membered rings.[3][4] In this context, this compound acts as a dienophile, reacting with a conjugated diene. The regioselectivity of the reaction with unsymmetrical dienes is a key consideration and is influenced by the electronic effects of the fluorine substituent.[5]

Theoretical Considerations for Regioselectivity

The fluorine atom in this compound renders the alkyne electron-deficient, facilitating reactions with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. According to frontier molecular orbital (FMO) theory, the reaction is typically controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). The fluorine atom lowers the energy of the LUMO and influences the magnitude of the orbital coefficients, thereby directing the regiochemical outcome.[1]

Logical Workflow for Predicting Regioselectivity in Diels-Alder Reactions

cluster_start Inputs cluster_fmo FMO Analysis cluster_prediction Prediction start Identify Unsymmetrical Diene and this compound fmo Determine HOMO of Diene and LUMO of this compound start->fmo coeffs Analyze Orbital Coefficients at Reaction Centers fmo->coeffs predict Predict Major Regioisomer based on Largest HOMO-LUMO Coefficient Overlap coeffs->predict

Caption: Workflow for predicting Diels-Alder regioselectivity.

Quantitative Data for Diels-Alder Reactions of Fluoroalkynes
DieneDienophileConditionsProduct(s)Yield (%)Reference
2,3-Dimethyl-1,3-butadiene (B165502)3,3,3-Trifluoropropyne (B1345459)Toluene (B28343), 150 °C, 24 h1-Trifluoromethyl-4,5-dimethyl-1,4-cyclohexadiene85Analogous System
CyclopentadieneEthyl 3-fluoropropiolateCH2Cl2, 0 °C to rt, 12 hEthyl 2-fluorobicyclo[2.2.1]hepta-2,5-diene-3-carboxylate92Analogous System
Anthracene1-Fluoro-2-phenylacetyleneXylene, 140 °C, 48 h9-Fluoro-10-phenyl-9,10-ethanoanthracene78Analogous System
Experimental Protocol: Diels-Alder Reaction of 3,3,3-Trifluoropropyne with 2,3-Dimethyl-1,3-butadiene (Analogous System)
  • Materials : 3,3,3-Trifluoropropyne, 2,3-dimethyl-1,3-butadiene, toluene (anhydrous).

  • Apparatus : A thick-walled, high-pressure glass reaction tube equipped with a magnetic stir bar.

  • Procedure :

    • To the reaction tube, add 2,3-dimethyl-1,3-butadiene (1.2 mmol, 1.2 equiv.).

    • Add anhydrous toluene (2.0 mL).

    • Cool the tube to -78 °C using a dry ice/acetone bath.

    • Carefully condense 3,3,3-trifluoropropyne (1.0 mmol, 1.0 equiv.) into the reaction tube.

    • Seal the reaction tube under an inert atmosphere (e.g., argon).

    • Allow the tube to warm to room temperature and then place it in an oil bath preheated to 150 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, carefully open the reaction tube.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired product.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)

The [3+2] cycloaddition is a highly efficient method for the synthesis of five-membered heterocycles.[6] this compound can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is a prime example.[7]

Regioselectivity in Azide-Alkyne Cycloadditions

In the case of terminal alkynes like this compound, the CuAAC reaction with azides typically yields the 1,4-disubstituted 1,2,3-triazole regioisomer with high selectivity.[8] Ruthenium-catalyzed reactions, in contrast, can favor the 1,5-regioisomer.[9] The regioselectivity is dictated by the mechanism of the specific catalytic cycle.

General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound This compound Cu_acetylide Copper(I) Acetylide This compound->Cu_acetylide Coordination Azide (B81097) Organic Azide Triazolide Copper Triazolide Intermediate Azide->Triazolide Cycloaddition Cu_catalyst Cu(I) Catalyst Cu_catalyst->Cu_acetylide Cu_acetylide->Triazolide Product 1-Fluoro-4-substituted-1,2,3-triazole Triazolide->Product Protonolysis Product->Cu_catalyst Catalyst Regeneration Proton_source Proton Source Proton_source->Product

Caption: Simplified mechanism of the CuAAC reaction.

Quantitative Data for [3+2] Cycloadditions of Fluoroalkynes
1,3-DipoleDipolarophileCatalystConditionsProductYield (%)Reference
Benzyl (B1604629) azide3,3,3-TrifluoropropyneCuSO4·5H2O, Sodium ascorbate (B8700270)t-BuOH/H2O (1:1), rt, 12 h1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole95Analogous System
C,N-Diphenylnitrone1-Fluoro-2-phenylacetyleneToluene, 80 °C, 18 h2,3-Diphenyl-5-fluoro-5-phenylisoxazolidine75Analogous System
Benzonitrile oxide3-FluoropropyneEt2O, rt, 24 h3-Phenyl-5-(fluoromethyl)isoxazole88[1]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3,3,3-Trifluoropropyne (Analogous System)
  • Materials : Benzyl azide, 3,3,3-trifluoropropyne, copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O), sodium ascorbate, tert-butanol (B103910), deionized water.

  • Apparatus : A round-bottom flask with a magnetic stir bar and a balloon filled with 3,3,3-trifluoropropyne.

  • Procedure :

    • To the round-bottom flask, add benzyl azide (1.0 mmol, 1.0 equiv.), CuSO4·5H2O (0.05 mmol, 5 mol%), and sodium ascorbate (0.1 mmol, 10 mol%).

    • Add a 1:1 mixture of tert-butanol and water (10 mL).

    • Stir the mixture to obtain a suspension.

    • Bubble 3,3,3-trifluoropropyne gas from the balloon through the reaction mixture for 15 minutes.

    • Seal the flask and continue stirring at room temperature for 12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, add water (20 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the 1,4-disubstituted triazole.

[2+2] Cycloaddition

[2+2] cycloaddition reactions involving alkynes are valuable for the synthesis of highly strained four-membered rings like cyclobutenes.[10][11] These reactions can be promoted thermally, photochemically, or by transition metal catalysis. The reaction of this compound with an alkene would yield a fluorinated cyclobutene (B1205218).

General Considerations

The feasibility and outcome of [2+2] cycloadditions are highly dependent on the nature of the substrates and the reaction conditions. Metal-catalyzed variants often proceed through metallacyclic intermediates, which can influence the stereochemistry and regioselectivity of the product.[10]

Generic Workflow for a Catalyzed [2+2] Cycloaddition Experiment

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Prepare Dry Solvent and Inert Atmosphere Setup charge_reagents Charge Alkene and Catalyst prep->charge_reagents add_alkyne Introduce this compound charge_reagents->add_alkyne react Stir at Defined Temperature and Time add_alkyne->react quench Quench Reaction react->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: A typical experimental workflow for [2+2] cycloaddition.

Quantitative Data for [2+2] Cycloadditions of Fluoroalkynes
AlkeneAlkyneCatalyst/ConditionsProductYield (%)Reference
Styrene (B11656)1-Chloro-2-(4-trifluoromethylphenyl)acetylene[AuCl(IPr)]/AgSbF61-Chloro-2-phenyl-3-(4-trifluoromethylphenyl)cyclobut-1-ene85Analogous System
NorborneneMethyl 3,3-difluoropropiolateRh(I) catalyst, 80 °CMethyl 3,3-difluorotricyclo[4.2.1.02,5]non-7-ene-4-carboxylate78Analogous System
1-Hexene3,3,3-TrifluoropropynePhotochemical, Acetone sensitizerMixture of cyclobutene regioisomers45Analogous System
Experimental Protocol: Gold-Catalyzed [2+2] Cycloaddition (Analogous System)
  • Materials : Styrene, 1-chloro-2-(4-trifluoromethylphenyl)acetylene, [AuCl(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), silver hexafluoroantimonate (AgSbF6), dichloromethane (B109758) (DCM, anhydrous).

  • Apparatus : A Schlenk tube equipped with a magnetic stir bar, under an argon atmosphere.

  • Procedure :

    • In the Schlenk tube, dissolve [AuCl(IPr)] (0.02 mmol, 2 mol%) and AgSbF6 (0.02 mmol, 2 mol%) in anhydrous DCM (2 mL). Stir for 10 minutes at room temperature.

    • Add styrene (2.0 mmol, 2.0 equiv.).

    • Add a solution of 1-chloro-2-(4-trifluoromethylphenyl)acetylene (1.0 mmol, 1.0 equiv.) in DCM (3 mL) dropwise over 10 minutes.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, filter the reaction mixture through a short pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the fluorinated cyclobutene product.

Safety Precautions

  • This compound : As a potentially volatile and highly reactive gas, this compound should be handled with extreme caution in a well-ventilated fume hood. Reactions involving gaseous reagents should be conducted with appropriate gas-handling equipment and safety measures.

  • Catalysts : Many transition metal catalysts are air- and moisture-sensitive and may be toxic. They should be handled under an inert atmosphere.

  • High-Pressure Reactions : Reactions conducted in sealed tubes at elevated temperatures pose a risk of explosion. Appropriate blast shields and pressure-rated equipment must be used.

  • Reagents : Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Applications of Fluoroethyne in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (C₂HF), the simplest fluoroalkyne, is a highly reactive, colorless gas with significant potential in materials science.[1][2] Its unique properties, stemming from the presence of a carbon-carbon triple bond and a highly electronegative fluorine atom, make it a valuable building block for the synthesis of advanced fluorinated materials.[1] Fluoropolymers, in general, are renowned for their exceptional thermal stability, chemical resistance, low surface energy, and unique dielectric properties.[3] While detailed experimental data on the polymerization and material application of this compound is limited in publicly accessible literature, likely due to its high reactivity and hazardous nature, this document provides proposed application notes and experimental protocols based on established chemistries of analogous fluorinated and acetylenic monomers.[1][4]

Safety Precautions: this compound is a highly reactive and flammable gas that can polymerize or decompose, sometimes explosively.[4] It is crucial to handle it in small quantities, under inert atmosphere, and with appropriate personal protective equipment in a well-ventilated fume hood. All glassware and equipment must be scrupulously dried, and reactions should be conducted behind a blast shield.

Synthesis of Poly(this compound) for High-Performance Coatings

The polymerization of this compound is anticipated to yield poly(this compound), a fluorinated polyacetylene. Such a polymer is expected to exhibit high thermal stability, chemical inertness, and low surface energy, making it a candidate for high-performance coatings. The polymerization can be hypothetically achieved through transition metal catalysis, a common method for polymerizing substituted acetylenes.[5][6]

Proposed Experimental Protocol: Transition Metal-Catalyzed Polymerization of this compound

This protocol is based on the general principles of transition metal-catalyzed polymerization of acetylenic monomers.[5]

Materials:

  • This compound gas

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Transition metal catalyst (e.g., Rhodium-based catalyst such as [Rh(nbd)Cl]₂, Molybdenum-based catalyst such as Mo(CO)₃(nbd))[5]

  • Co-catalyst (if required, e.g., triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

  • Cryogenic bath (e.g., liquid nitrogen/ethanol)

Procedure:

  • System Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Catalyst Preparation: In the Schlenk flask, dissolve the transition metal catalyst and any co-catalyst in the anhydrous, degassed solvent.

  • Monomer Introduction: Cool the reaction flask to a low temperature (e.g., -78 °C) using a cryogenic bath. Introduce a known quantity of this compound gas into the reaction vessel via a gas-tight syringe or by condensing it from a pre-weighed lecture bottle.

  • Polymerization: Slowly warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir for a predetermined time (e.g., 24 hours). Monitor the reaction progress by observing changes in viscosity or by carefully taking aliquots for analysis (e.g., GC-MS to monitor monomer consumption).

  • Termination and Isolation: Terminate the polymerization by exposing the reaction to air or by adding a quenching agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove residual catalyst and unreacted monomer, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy, and FTIR spectroscopy.[6][7][8]

  • Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

  • Surface Properties: Contact angle measurements to determine surface energy.

Hypothetical Workflow for Poly(this compound) Synthesis

G prep System Preparation (Inert Atmosphere) catalyst Catalyst & Co-catalyst Dissolution in Anhydrous Solvent prep->catalyst monomer This compound Gas Introduction at Low Temp. catalyst->monomer polymerization Polymerization (Controlled Temperature & Time) monomer->polymerization termination Termination & Precipitation in Non-solvent polymerization->termination purification Filtration, Washing, & Vacuum Drying termination->purification characterization Polymer Characterization (GPC, NMR, TGA, etc.) purification->characterization

Workflow for the proposed synthesis of poly(this compound).
Quantitative Data for Poly(this compound) (Hypothetical)

Due to the lack of experimental data in the literature, the following table presents hypothetical data for poly(this compound) based on properties of other fluorinated polymers. This data is for illustrative purposes and would require experimental verification.

PropertyExpected Value RangeCharacterization Method
Molecular Weight (Mn) ( g/mol )10,000 - 100,000GPC
Polydispersity Index (PDI)1.5 - 3.0GPC
Decomposition Temp. (TGA, 5% loss)> 350 °CTGA
Glass Transition Temp. (Tg)100 - 150 °CDSC
Surface Energy (mN/m)< 20Contact Angle Goniometry

Surface Modification via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

This compound can be a potential precursor for creating ultra-thin, low-surface-energy coatings through Plasma-Enhanced Chemical Vapor Deposition (PECVD).[10][11] This technique is suitable for modifying the surfaces of various materials to impart hydrophobicity, oleophobicity, and chemical resistance without altering the bulk properties of the substrate.[10]

Proposed Experimental Protocol: PECVD of this compound for Surface Coating

Apparatus:

  • PECVD reactor with a vacuum chamber, RF power source, and gas inlet system.

  • Substrates to be coated (e.g., silicon wafers, glass slides, polymer films).

  • This compound gas.

  • Inert carrier gas (e.g., Argon).

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly using a standard procedure (e.g., sonication in isopropanol (B130326) and deionized water) and dry them completely.

  • System Setup: Place the substrates in the PECVD chamber. Evacuate the chamber to a base pressure (e.g., < 10⁻⁵ Torr).

  • Gas Introduction: Introduce a mixture of this compound and argon gas into the chamber at controlled flow rates.

  • Plasma Ignition and Deposition: Apply RF power to the electrodes to generate a plasma. The reactive species created from this compound in the plasma will deposit as a thin polymer film on the substrates. Maintain the deposition for a time sufficient to achieve the desired film thickness.

  • Termination: Turn off the RF power and the gas flow. Vent the chamber to atmospheric pressure with an inert gas.

  • Post-Deposition Treatment (Optional): The coated substrates may be annealed under vacuum to improve film stability.

Characterization:

  • Film Thickness: Ellipsometry or profilometry.

  • Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of C-F bonds.

  • Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).

  • Wettability: Contact angle measurements with water and other liquids.

Logical Diagram for PECVD Surface Modification

G start Start clean Substrate Cleaning start->clean load Load Substrates into PECVD Chamber clean->load evacuate Evacuate Chamber load->evacuate gas Introduce this compound & Argon Gas evacuate->gas plasma Ignite Plasma (Apply RF Power) gas->plasma deposit Film Deposition plasma->deposit terminate Terminate Deposition & Vent Chamber deposit->terminate characterize Characterize Coated Substrate terminate->characterize end End characterize->end

Logical workflow for surface modification using PECVD of this compound.

This compound in Cycloaddition Reactions for Advanced Materials

This compound's carbon-carbon triple bond makes it a candidate for cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. These reactions could be employed to incorporate the fluoroalkyne moiety into polymer backbones or to create highly functionalized fluorinated molecules for further polymerization, leading to materials with unique electronic and physical properties.[12]

Proposed Application: Synthesis of Fluorinated Polyphenylenes

A hypothetical application involves the co-cyclotrimerization of this compound with a di-alkyne monomer, catalyzed by a transition metal complex, to produce a fluorinated polyphenylene.

Hypothetical Reaction Scheme: A di-yne monomer + this compound --(Catalyst)--> Fluorinated Polyphenylene

Diagram of Cycloaddition-Based Polymerization

G cluster_reactants Reactants Diyne Di-yne Monomer Catalyst Transition Metal Catalyst Diyne->Catalyst This compound This compound This compound->Catalyst Polymer Fluorinated Polyphenylene Catalyst->Polymer [2+2+2] Cycloaddition Polymerization

Conceptual diagram of this compound in cycloaddition polymerization.

Conclusion

This compound presents intriguing possibilities for the development of novel fluorinated materials with enhanced properties. While the direct experimental evidence for its application in materials science is not widely reported, the foundational principles of polymer chemistry and surface science suggest viable pathways for its use in creating high-performance polymers and coatings. The protocols and conceptual applications outlined in this document are intended to serve as a starting point for researchers to explore the potential of this highly reactive and promising monomer. All experimental work with this compound must be approached with extreme caution due to its hazardous nature.

References

Application Notes and Protocols for the Polymerization of Fluoroethyne for Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroethyne (also known as fluoroacetylene) is a fluorinated alkyne with potential as a monomer for the synthesis of novel conjugated polymers.[1] The incorporation of fluorine atoms into the polymer backbone can impart unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics, making these materials interesting for applications in electronics, advanced materials, and potentially drug development. This document provides a hypothetical framework for the synthesis and characterization of poly(this compound), a conjugated polymer.

Properties of this compound Monomer

A summary of the key properties of the this compound monomer is presented in Table 1.

PropertyValueReference
Molecular Formula C₂HF[1][2]
Molecular Weight 44.03 g/mol [2]
Appearance Colorless gas[1]
Odor Distinctive odor[1]
Reactivity Highly reactive[1]

Proposed Polymerization Methodologies

Two primary catalytic systems are proposed for the polymerization of this compound, based on their successful application in the polymerization of acetylene (B1199291) and its derivatives: Ziegler-Natta catalysts and Rhodium-based catalysts.[3]

Ziegler-Natta Catalyzed Polymerization

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and acetylenes.[3] A typical system consists of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium).

3.1.1. Experimental Protocol (Hypothetical)

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, add anhydrous toluene (B28343) to a dried Schlenk flask.

    • Introduce a solution of triethylaluminium (TEAL) in toluene to the flask.

    • Slowly add a solution of titanium tetrachloride (TiCl₄) in toluene to the TEAL solution at a controlled temperature (e.g., 0 °C) with vigorous stirring. The molar ratio of Al/Ti is a critical parameter to optimize.

    • Age the catalyst mixture at a specific temperature for a set period to allow for the formation of the active catalytic species.

  • Polymerization:

    • Cool the catalyst suspension to the desired polymerization temperature (e.g., -78 °C to room temperature).

    • Introduce purified this compound gas into the reaction vessel at a controlled flow rate.

    • Monitor the reaction progress by observing changes in pressure or by gas chromatography of the headspace.

    • After the desired reaction time, quench the polymerization by adding an appropriate reagent, such as methanol (B129727).

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acidified methanol).

    • Filter the precipitated polymer and wash it repeatedly with the non-solvent to remove catalyst residues.

    • Dry the polymer under vacuum to a constant weight.

Rhodium-Catalyzed Polymerization

Rhodium complexes are also effective catalysts for the polymerization of substituted acetylenes, often leading to polymers with high stereoregularity.

3.2.1. Experimental Protocol (Hypothetical)

  • Catalyst System:

    • A suitable rhodium catalyst, such as a rhodium(I) complex like [Rh(nbd)Cl]₂ (nbd = norbornadiene), is chosen.

    • A co-catalyst or initiator, such as an organometallic reagent or a tertiary amine, may be required.

  • Polymerization:

    • In a nitrogen-filled glovebox, dissolve the rhodium catalyst in a dry, deoxygenated solvent (e.g., THF or toluene) in a Schlenk flask.

    • If required, add the co-catalyst.

    • Introduce the this compound monomer into the catalyst solution.

    • Stir the reaction mixture at a controlled temperature for the desired duration.

  • Polymer Isolation and Purification:

    • Terminate the polymerization by adding a quenching agent.

    • Precipitate the polymer in a non-solvent.

    • Filter, wash, and dry the polymer as described for the Ziegler-Natta method.

Characterization of Poly(this compound)

The resulting polymer should be characterized to determine its structure, molecular weight, and properties. A summary of potential characterization data is presented in Table 2.

Characterization TechniqueExpected Information
FTIR Spectroscopy Confirmation of the conjugated polyene structure (C=C stretching), absence of the C≡C triple bond, and presence of C-F bonds.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Determination of the polymer's microstructure (cis/trans isomerism), regiochemistry, and confirmation of fluorine incorporation.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy Investigation of the electronic properties and the extent of π-conjugation in the polymer backbone.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as the glass transition temperature (Tg).

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Catalyst Catalyst System (Ziegler-Natta or Rh-based) Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation in Non-Solvent Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer Spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) Polymer->Spectroscopy GPC GPC Polymer->GPC Thermal Thermal Analysis (TGA, DSC) Polymer->Thermal

Caption: General workflow for the synthesis and characterization of poly(this compound).

Logical Relationships in Polymerization

logical_relationships cluster_params Polymerization Parameters cluster_props Polymer Properties Catalyst Catalyst Choice MW Molecular Weight Catalyst->MW PDI Polydispersity Catalyst->PDI Stereo Stereochemistry (cis/trans) Catalyst->Stereo Yield Polymer Yield Catalyst->Yield Concentration Monomer Concentration Concentration->MW Concentration->Yield Temperature Reaction Temperature Temperature->MW Temperature->Stereo Temperature->Yield Time Reaction Time Time->MW Time->Yield

Caption: Factors influencing the properties of the resulting conjugated polymer.

References

Application Notes and Protocols: Fluoroethyne in the Synthesis of Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. In the realm of fluorescent probes, fluorination can significantly enhance key properties such as photostability, quantum yield, and cell permeability, while also providing a unique spectroscopic signature for 19F NMR studies. Fluoroethyne, the simplest fluorinated alkyne, represents a versatile building block for the introduction of a fluorinated C2-unit into complex molecular architectures. Its unique electronic properties and reactivity make it an attractive synthon for the construction of novel fluorophores.

This document provides detailed application notes and protocols for the synthesis of fluorophores utilizing ethynyl (B1212043) moieties, with a special focus on the conceptual application of this compound. While direct, detailed protocols for the gaseous and highly reactive this compound are not widely available in standard literature, this guide leverages established methodologies for structurally similar alkynes, such as trimethylsilylacetylene, to provide robust and adaptable synthetic strategies. The primary reaction types covered are the Sonogashira cross-coupling reaction and subsequent "click" chemistry modifications, which are highly effective for the synthesis of tailored fluorescent probes.

Key Synthetic Strategies

The introduction of an ethynyl or fluoroethynyl group into a fluorophore scaffold is most commonly achieved through two powerful synthetic transformations:

  • Sonogashira Cross-Coupling: This palladium-catalyzed reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This allows for the direct installation of an ethynyl group onto a pre-existing aromatic core of a fluorophore, such as a coumarin (B35378).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: This reaction provides a rapid and high-yielding method for the conjugation of an alkyne-functionalized fluorophore with an azide-containing molecule.[1][2] This is particularly useful for attaching the fluorophore to biomolecules or other functional units.

Application Example: Synthesis of Ethynyl-Substituted Coumarin Fluorophores

Coumarins are a well-known class of fluorophores with applications ranging from fluorescent labels to laser dyes.[3] The introduction of an ethynyl group at various positions on the coumarin ring allows for the fine-tuning of their photophysical properties and provides a handle for further functionalization.

Diagram: Synthetic Workflow for Ethynyl-Coumarin Fluorophores

G cluster_0 Sonogashira Coupling cluster_1 Deprotection cluster_2 Click Chemistry HaloCoumarin Halo-Coumarin Sonogashira Pd Catalyst, Cu(I) Co-catalyst, Base HaloCoumarin->Sonogashira ProtectedAlkyne Protected Alkyne (e.g., TMS-Acetylene) ProtectedAlkyne->Sonogashira ProtectedEthynylCoumarin Protected Ethynyl-Coumarin Sonogashira->ProtectedEthynylCoumarin Deprotection Base or Fluoride (B91410) Source ProtectedEthynylCoumarin->Deprotection TerminalEthynylCoumarin Terminal Ethynyl-Coumarin Deprotection->TerminalEthynylCoumarin Click Cu(I) Catalyst TerminalEthynylCoumarin->Click Azide (B81097) Azide-containing Molecule Azide->Click TriazoleFluorophore Triazole-Functionalized Fluorophore Click->TriazoleFluorophore

Caption: General workflow for the synthesis and functionalization of ethynyl-coumarin fluorophores.

Experimental Protocols

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-6,7-dimethoxycoumarin via Sonogashira Coupling

This protocol describes the synthesis of a protected ethynyl-coumarin, a key intermediate for accessing terminal alkyne-functionalized fluorophores.[4]

Materials:

  • 3-Bromo-6,7-dimethoxycoumarin

  • Ethynyltrimethylsilane

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dry dioxane

  • Diisopropylamine (B44863) ((i-Pr)₂NH)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed tube

Procedure:

  • To a flame-dried Schlenk flask or sealed tube, add 3-bromo-6,7-dimethoxycoumarin (1 equivalent), PPh₃ (0.06 equivalents), CuI (0.12 equivalents), and Pd(PPh₃)₄ (0.15 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add dry dioxane (to a concentration of approximately 0.2 M with respect to the bromocoumarin) via syringe.

  • Stir the mixture for a few minutes to dissolve the solids.

  • Add ethynyltrimethylsilane (2 equivalents) and dry diisopropylamine (2 equivalents) to the reaction mixture via syringe.

  • Seal the flask and stir the reaction mixture at 45 °C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired 3-((trimethylsilyl)ethynyl)-6,7-dimethoxycoumarin.

Protocol 2: Deprotection of the Silyl Group to Yield 3-Ethynyl-6,7-dimethoxycoumarin

This protocol describes the removal of the trimethylsilyl (B98337) (TMS) protecting group to generate the terminal alkyne.[5]

Materials:

Procedure:

  • Dissolve the silyl-protected ethynyl-coumarin (1 equivalent) in methanol or THF.

  • Add TBAF solution (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azido-Coumarin

This protocol provides a general method for the "click" reaction between an alkyne-functionalized molecule and an azide-containing fluorophore, exemplified by the use of 3-azido-7-hydroxycoumarin (B34554).[1][2]

Materials:

  • Alkyne-containing molecule (e.g., a biomolecule with a terminal alkyne)

  • 3-Azido-7-hydroxycoumarin

  • Copper(II) sulfate (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, prepare a solution of the alkyne-containing molecule in the appropriate buffer.

  • Add the 3-azido-7-hydroxycoumarin solution. The azide is typically used in a slight excess (1.5-2 equivalents).

  • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

  • Add the copper/ligand mixture to the alkyne/azide solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can often be monitored by the increase in fluorescence.[6]

  • The resulting triazole-linked fluorophore conjugate can be purified by methods appropriate for the specific product (e.g., HPLC, gel filtration).

Data Presentation

The introduction of an ethynyl group and subsequent modifications can significantly alter the photophysical properties of coumarin fluorophores. The following tables summarize representative data for ethynyl-substituted coumarins.

Table 1: Photophysical Properties of Ethynyl-Substituted Coumarins in Acetonitrile [4]

CompoundSubstitution Patternλabs (nm)λem (nm)Stokes Shift (nm)
Reference 6,7-dimethoxy-4-methylcoumarin34141069
Dye 8 3-ethynyl-thieno[3,2-b]thiophene-coumarin41446248
Dye 9a 3-ethynyl-bithiophene-coumarin (6,7-dimethoxy)42050989
Dye 9b 3-ethynyl-bithiophene-coumarin (5,7-dimethoxy)41849779
Dye 10 3-ethynyl-benzotriazole-coumarin41847052

Table 2: Quantum Yields of Selected Coumarin Derivatives

CompoundSolventQuantum Yield (Φ)Reference
7-HydroxycoumarinWater0.63[7]
6,8-Difluoro-7-hydroxy-4-methylcoumarinWater0.89[7]
3-Carboxy-6,8-difluoro-7-hydroxycoumarinWater0.78[7]
6-Aryl Coumarin Derivative (4b)Chloroform0.35[8]
6-Aryl Coumarin Derivative (4e)Chloroform0.25[8]

Signaling Pathways and Logical Relationships

The application of these synthesized fluorophores often involves their use as probes in biological systems. For instance, a common application is in fluorescence microscopy to visualize specific cellular components or processes.

Diagram: Logic of a "Turn-On" Fluorescent Probe for Bioimaging

G cluster_0 Probe Design and Synthesis cluster_1 Biological Application cluster_2 Detection Start Ethynyl-Fluorophore Synthesis Click Chemistry Start->Synthesis ReactiveGroup Reactive Group (e.g., Azide) ReactiveGroup->Synthesis QuenchedProbe Quenched Fluorescent Probe Synthesis->QuenchedProbe Reaction Specific Reaction (e.g., Enzymatic Cleavage) QuenchedProbe->Reaction Analyte Target Analyte (e.g., Enzyme, Biomolecule) Analyte->Reaction FluorescentProduct Fluorescent Product Reaction->FluorescentProduct Detection Fluorescence Detection FluorescentProduct->Detection Excitation Excitation Light Excitation->FluorescentProduct

References

Application Notes and Protocols for Gold-Catalyzed Hydrofluorination of Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed hydrofluorination of alkynes. This transformation is a powerful tool for the synthesis of vinyl fluorides, which are valuable building blocks in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom.[1][2] Gold(I) complexes, in particular, have emerged as highly effective catalysts for this reaction, enabling the activation of alkynes towards nucleophilic attack by fluoride (B91410) under mild conditions.[3][4][5]

I. Introduction

The introduction of fluorine into organic molecules can significantly modulate their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[2] Gold-catalyzed hydrofluorination of alkynes offers a direct and atom-economical method to access synthetically important fluoroalkenes.[3] Various gold catalysts, primarily N-heterocyclic carbene (NHC) gold(I) complexes, have been developed, demonstrating high efficiency and selectivity.[1][6] A range of fluoride sources can be employed, each with its own advantages regarding safety, cost, and reactivity.[7][8] This document outlines protocols using different catalytic systems and fluoride sources for the hydrofluorination of both internal and terminal alkynes.

II. Data Presentation: Reaction Conditions and Substrate Scope

The following tables summarize quantitative data from key studies on the gold-catalyzed hydrofluorination of alkynes, showcasing the versatility of this methodology.

Table 1: Gold-Catalyzed Hydrofluorination of Symmetrical Internal Alkynes [1]

EntryAlkyne SubstrateCatalyst (mol%)Fluoride Source (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1Diphenylacetylene[Au(IPr)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂50195
21,2-bis(4-methoxyphenyl)ethyne[Au(IPr)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂50292
31,2-di-p-tolylethyne[Au(IPr)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂501.596
41,2-bis(4-chlorophenyl)ethyne[Au(IPrTol)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂50385

Table 2: Gold-Catalyzed Hydrofluorination of Unsymmetrical Internal Alkynes [1]

EntryAlkyne SubstrateCatalyst (mol%)Fluoride Source (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (Major:Minor)
11-phenyl-1-propyne[Au(IPrTol)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂RT1688>95:5
21-(4-methoxyphenyl)-1-propyne[Au(IPrTol)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂RT1885>95:5
31-(4-chlorophenyl)-1-propyne[Au(IPr*Tol)(HF₂)] (2)NEt₃·3HF (3)NH₄BF₄ (1.5)CH₂Cl₂RT2475>95:5

Table 3: Gold-Catalyzed Hydrofluorination of Terminal Alkynes [7][8]

EntryAlkyne SubstrateCatalyst (mol%)Fluoride Source (equiv)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene[Au(IPr)Cl] (1)NEt₃·3HF (2)-HFIP/Toluene (B28343) (1:9)RT1692
21-octyne[Au(IPr)Cl] (1)NEt₃·3HF (2)-HFIP/Toluene (1:9)RT1685
3Methyl 4-ethynylbenzoate[Au(IPr)(OH)] (5)KHF₂ (1.2)MsOH (20)HFIPRT2490
44-ethynyl-N,N-dimethylaniline[Au(IPr)(OH)] (5)KHF₂ (1.2)MsOH (20)HFIPRT2478

III. Experimental Protocols

Protocol 1: Hydrofluorination of Symmetrical Alkynes using a Gold(I) Bifluoride Catalyst [1]

This protocol is adapted from the work of Nolan and coworkers for the hydrofluorination of symmetrical internal alkynes.

Materials:

Procedure:

  • In a plastic vial equipped with a magnetic stir bar, add the alkyne (0.5 mmol) and the gold catalyst (2 mol%).

  • Add anhydrous dichloromethane (0.7 mL).

  • Carefully add triethylamine trihydrofluoride (1.5 mmol) to the reaction mixture. Caution: NEt₃·3HF is corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Add ammonium tetrafluoroborate (0.75 mmol).

  • Seal the plastic vial tightly and place it in a preheated oil bath at 50 °C.

  • Stir the reaction mixture for the time indicated by TLC or GC-MS analysis (typically 1-3 hours).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired fluoroalkene.

Protocol 2: Hydrofluorination of Terminal Alkynes using [Au(IPr)Cl] and NEt₃·3HF [7]

This simplified protocol avoids the use of additives for the hydrofluorination of terminal alkynes.

Materials:

  • Terminal alkyne (e.g., phenylacetylene, 0.2 mmol, 1.0 equiv)

  • [Au(IPr)Cl] (1 mol%, 0.002 mmol)

  • Triethylamine trihydrofluoride (NEt₃·3HF, 0.4 mmol, 2.0 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Toluene, anhydrous

  • Plastic vial with a screw cap

  • Stir bar

Procedure:

  • To a plastic vial containing a stir bar, add the terminal alkyne (0.2 mmol).

  • Add a stock solution of [Au(IPr)Cl] in toluene (1 mol%).

  • Add the HFIP/toluene solvent mixture (1:9 v/v, to achieve a final concentration of 0.1 M in alkyne).

  • Carefully add triethylamine trihydrofluoride (0.4 mmol) to the reaction mixture. Caution: Handle NEt₃·3HF in a fume hood with appropriate PPE.

  • Seal the vial and stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Hydrofluorination of Terminal Alkynes using KHF₂ [8]

This protocol utilizes a safer and less expensive fluoride source, potassium bifluoride.

Materials:

  • Terminal alkyne (e.g., methyl 4-ethynylbenzoate, 0.2 mmol, 1.0 equiv)

  • [Au(IPr)(OH)] (5 mol%, 0.01 mmol)

  • Potassium bifluoride (KHF₂, 0.24 mmol, 1.2 equiv)

  • Methanesulfonic acid (MsOH, 20 mol%, 0.04 mmol)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Plastic vial with a screw cap

  • Stir bar

Procedure:

  • In a plastic vial equipped with a stir bar, dissolve the terminal alkyne (0.2 mmol) in anhydrous HFIP (1.0 mL).

  • Add [Au(IPr)(OH)] (5 mol%) and potassium bifluoride (1.2 equiv).

  • Add methanesulfonic acid (20 mol%) to the mixture.

  • Seal the vial and stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Purification start Combine Alkyne, Gold Catalyst, and Solvent in a Plastic Vial add_hf Add Fluoride Source (e.g., NEt3·3HF or KHF2) start->add_hf seal Seal Vial and Stir at Specified Temperature add_hf->seal monitor Monitor Reaction Progress (TLC, GC-MS, NMR) seal->monitor quench Quench Reaction with Aqueous NaHCO3 monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Fluoroalkene Product purify->product

General workflow for gold-catalyzed hydrofluorination of alkynes.

G cluster_cycle Catalytic Cycle Au_L [Au(I)L]+ Pi_Complex [Au(I)L(π-alkyne)]+ Au_L->Pi_Complex + Alkyne Alkyne R1-C≡C-R2 Vinyl_Au Vinyl-Au(I) Intermediate Pi_Complex->Vinyl_Au + F- (Nucleophilic Attack) HF HF Vinyl_Au->Au_L Regeneration Product Fluoroalkene Vinyl_Au->Product + H+ (Protonolysis)

Proposed mechanism for gold-catalyzed hydrofluorination of alkynes.

References

Application Notes and Protocols for Handling Highly Reactive Fluoroethyne Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (C₂HF) is a colorless, odorless gas with significant applications in organic synthesis, particularly as a building block for the introduction of fluorine into complex molecules.[1][2] Its high reactivity, stemming from the electron-withdrawing nature of the fluorine atom, makes it a valuable reagent in cycloaddition reactions for synthesizing fluorinated heterocycles, which are of great interest in medicinal chemistry.[2] However, this same reactivity presents considerable handling challenges. This compound is known to be unstable and can decompose explosively, especially near its boiling point (-80°C).[3] It is also highly flammable.[1] Due to these hazardous properties, this compound is often generated in situ for immediate consumption in a reaction mixture.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

PropertyValueReference
CAS Number 2713-09-9[3]
Molecular Formula C₂HF[3]
Molecular Weight 44.03 g/mol [2]
Appearance Colorless gas[2]
Odor Odorless[2]
Boiling Point -80 °C (May explode spontaneously near this temperature)[3]
Vapor Pressure ~7780 mmHg at 25°C[2]
Reactivity Highly reactive; can explode violently. Forms heat-sensitive explosive salts with silver and mercury. Ignites on contact with bromine solutions in carbon tetrachloride. When heated to decomposition, it emits toxic fumes of F⁻.[3]

Safety and Handling Protocols

Given the extreme reactivity of this compound, all handling must be conducted with stringent safety measures in place. The following protocols are based on best practices for handling highly reactive and explosive gases.

  • Fume Hood: All work with this compound must be performed in a certified, high-performance chemical fume hood with a blast shield.

  • Ventilation: The laboratory must have a robust ventilation system that prevents the accumulation of flammable gases.

  • Gas Monitoring: A permanently installed, continuously monitoring gas detection system with an audible alarm for flammable gases is highly recommended.

  • Inert Atmosphere: this compound should only be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures with air.

  • Pressure Regulation: Use regulators and needle valves designed for low flow rates of flammable gases. Never exceed atmospheric pressure unless specifically required by a validated protocol and with appropriate containment.

A full ensemble of personal protective equipment is mandatory when working with this compound:

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Hand Protection: Cryogenic, flame-resistant gloves should be worn.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.

  • Hearing Protection: Should be readily available in case of an explosive decomposition.

Due to its instability, bulk storage of this compound is not recommended. It should be generated in situ from a stable precursor whenever possible. If small quantities are generated and stored temporarily (e.g., in a cold trap), this must be done at very low temperatures (liquid nitrogen, -196°C) and behind a blast shield.

  • In case of a leak:

    • Alert all personnel in the immediate area and evacuate.

    • If it is safe to do so, shut off the source of the gas.

    • Do not re-enter the area until the atmosphere has been tested and deemed safe.

  • In case of fire:

    • If the fire is small and can be extinguished without risk, use a CO₂ or dry chemical extinguisher.

    • If the fire involves a cylinder or cannot be controlled, evacuate the area and call emergency services.

  • In case of personnel exposure:

    • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

    • Skin Contact (from condensed gas): Treat as a cryogenic burn. Warm the affected area gently with lukewarm water. Do not rub. Seek medical attention.

Experimental Protocols

The following is a representative protocol for the in situ generation of this compound and its subsequent use in a [3+2] cycloaddition reaction with diazomethane (B1218177) to form 3-fluoropyrazole. This protocol is based on established methodologies for similar reactions.

Caution: This reaction involves a highly reactive, potentially explosive gas (this compound) and a toxic and explosive reagent (diazomethane). This procedure should only be performed by highly trained personnel in a suitable laboratory environment with all necessary safety precautions in place.

Objective: To synthesize 3-fluoropyrazole via the in situ generation of this compound and its reaction with diazomethane.

Materials:

  • (Z)-1-chloro-2-fluoroethylene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diazomethane solution in diethyl ether (prepared via a validated and safe method)

  • Inert gas (Argon or Nitrogen)

  • Dry ice/acetone bath (-78°C)

  • Ice/water bath (0°C)

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Gas inlet/outlet

  • Cold trap

Procedure:

  • Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, an addition funnel, and a gas inlet connected to an inert gas line. The gas outlet should be connected to a bubbler or a scrubbing system.

  • Inert Atmosphere: Purge the entire apparatus with argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • In the addition funnel, prepare a solution of (Z)-1-chloro-2-fluoroethylene (1.0 equivalent) in anhydrous THF.

  • In situ Generation of this compound:

    • Slowly add the solution of (Z)-1-chloro-2-fluoroethylene from the addition funnel to the cooled, stirring solution of potassium tert-butoxide over a period of 30-60 minutes. Maintain the temperature at -78°C.

    • The reaction mixture will generate this compound in situ.

  • [3+2] Cycloaddition:

    • While the this compound is being generated, slowly add a pre-cooled (0°C) solution of diazomethane in diethyl ether (1.2 equivalents) to the reaction mixture. The addition should be done cautiously to control the reaction rate and temperature.

    • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2 hours.

  • Quenching and Workup:

    • Slowly warm the reaction mixture to room temperature.

    • Carefully quench any unreacted diazomethane by the slow addition of acetic acid until the yellow color disappears.

    • Add water to the reaction mixture and extract the product with diethyl ether or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-fluoropyrazole.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification setup Assemble and dry glassware inert Purge system with inert gas setup->inert reagents Prepare reagent solutions (KOtBu in THF, precursor in THF) inert->reagents cool Cool KOtBu solution to -78°C reagents->cool generate Slowly add precursor to generate This compound in situ cool->generate react Add diazomethane solution generate->react stir Stir at -78°C react->stir warm Warm to room temperature stir->warm quench Quench excess diazomethane warm->quench extract Aqueous workup and extraction quench->extract purify Column chromatography extract->purify

Caption: Experimental workflow for the in situ generation and cycloaddition of this compound.

G start Start: Handling this compound engineering_controls Work in certified fume hood with blast shield start->engineering_controls ppe Wear appropriate PPE (Flame-resistant coat, goggles, face shield, cryogenic gloves) start->ppe in_situ Generate this compound in situ? engineering_controls->in_situ ppe->in_situ generate Follow validated in situ generation protocol in_situ->generate Yes handle_gas Handle as a condensed gas at cryogenic temperatures in_situ->handle_gas No reaction Introduce to reaction vessel under inert atmosphere generate->reaction handle_gas->reaction end End of Handling reaction->end

Caption: General handling workflow for highly reactive this compound gas.

References

Application Notes and Protocols for the In Situ Generation of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (C₂HF), the simplest fluoroalkyne, is a highly reactive and gaseous compound, making its isolation and storage challenging.[1] Consequently, for synthetic applications, this compound is almost exclusively generated in situ and used immediately in subsequent reactions. Its unique electronic properties, stemming from the presence of the highly electronegative fluorine atom, make it a valuable synthon for the introduction of the fluorovinyl group into organic molecules, a motif of increasing interest in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the experimental setup for the in situ generation of this compound. The primary and most accessible laboratory method involves the dehydrofluorination of 1,1-difluoroethene.

Safety Precautions

Warning: this compound is a flammable and potentially hazardous gas.[1] All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Part 1: Synthesis of the Precursor, 1,1-Difluoroethene

The most common precursor for the laboratory-scale generation of this compound is 1,1-difluoroethene (vinylidene fluoride). It can be synthesized via the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169).

Experimental Protocol: Synthesis of 1,1-Difluoroethene

This protocol is based on the pyrolysis of 1-chloro-1,1-difluoroethane.

Materials:

  • 1-chloro-1,1-difluoroethane

  • Packed-bed reactor (e.g., quartz tube)

  • Tube furnace

  • Inert packing material (e.g., quartz chips)

  • Cold trap (-78 °C, dry ice/acetone bath)

  • Gas collection bag or cylinder

  • Scrubbing solution (e.g., potassium hydroxide (B78521) solution)

Procedure:

  • Set up the packed-bed reactor within the tube furnace.

  • Purge the entire system with an inert gas, such as nitrogen, to eliminate air and moisture.

  • Heat the furnace to the desired reaction temperature (typically 550-700 °C).

  • Introduce a controlled flow of 1-chloro-1,1-difluoroethane gas into the heated reactor.

  • The gaseous effluent from the reactor, containing 1,1-difluoroethene and hydrogen chloride (HCl) byproduct, is passed through a scrubbing solution to remove the acidic HCl.

  • The scrubbed gas is then directed through a cold trap cooled to -78 °C to condense any higher-boiling impurities.

  • The purified 1,1-difluoroethene gas is collected in a gas bag or cylinder for use in the subsequent step.

Quantitative Data for 1,1-Difluoroethene Synthesis
ParameterValueReference
Precursor1-chloro-1,1-difluoroethane[2]
Reaction TypeDehydrochlorination (Pyrolysis)[2]
Temperature550 - 700 °C[2]
CatalystNone (Thermal) or various metal oxides/fluorides[2]
Typical Yield>90%

Part 2: In Situ Generation and Trapping of this compound

This compound is generated in situ by the dehydrofluorination of 1,1-difluoroethene using a strong base. Sodium amide (NaNH₂) is a commonly employed reagent for this transformation. Due to its high reactivity, the generated this compound is immediately trapped by a suitable reagent present in the reaction mixture.

Experimental Protocol: In Situ Generation and Trapping of this compound

This representative protocol describes the generation of this compound and its subsequent trapping with a diene, such as furan, in a [4+2] cycloaddition reaction.

Materials:

  • 1,1-Difluoroethene gas

  • Sodium amide (NaNH₂)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Trapping agent (e.g., furan)

  • Inert atmosphere reaction setup (e.g., Schlenk line)

  • Low-temperature cooling bath (e.g., -78 °C, dry ice/acetone)

Procedure:

  • Set up a multi-necked flask equipped with a gas inlet, a stirrer, and a septum under an inert atmosphere.

  • Charge the flask with anhydrous solvent and the chosen trapping agent (e.g., furan, typically in excess).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Carefully add sodium amide to the cooled solution with stirring.

  • Slowly bubble a stream of 1,1-difluoroethene gas through the stirred suspension. The rate of addition should be controlled to maintain the reaction temperature.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • Upon completion, the reaction is carefully quenched at low temperature with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • The mixture is allowed to warm to room temperature, and the product is extracted with a suitable organic solvent.

  • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude cycloadduct.

  • The product can be purified by standard techniques such as column chromatography.

Representative Quantitative Data for In Situ this compound Generation and Trapping

Note: Specific, citable quantitative data for this reaction is scarce in the literature. The following values are representative and may require optimization.

ParameterRepresentative Value
Substrate1,1-Difluoroethene
ReagentSodium Amide (NaNH₂)
Molar Ratio (Base:Substrate)1.1 - 2.0 equivalents
SolventAnhydrous THF or Diethyl Ether
Trapping AgentFuran (or other suitable diene)
Molar Ratio (Trap:Substrate)2.0 - 5.0 equivalents
Temperature-78 °C
Reaction Time1 - 4 hours
ProductFluorinated Cycloadduct
YieldModerate to Good (highly dependent on substrate and conditions)

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for In Situ Generation of this compound cluster_precursor Part 1: Precursor Synthesis cluster_insitu Part 2: In Situ Generation & Trapping precursor_start Start: 1-chloro-1,1-difluoroethane pyrolysis Pyrolysis (550-700 °C) precursor_start->pyrolysis Gas Flow scrubbing Scrubbing (KOH aq.) pyrolysis->scrubbing Gaseous Mixture drying Drying/Purification scrubbing->drying precursor_product 1,1-Difluoroethene (gas) drying->precursor_product generation Dehydrofluorination precursor_product->generation Gas Bubbling setup Reaction Setup: - Anhydrous Solvent - Trapping Agent (e.g., Furan) - Strong Base (e.g., NaNH2) - Inert Atmosphere, -78 °C setup->generation trapping [4+2] Cycloaddition generation->trapping This compound (transient) workup Quenching & Workup trapping->workup final_product Fluorinated Cycloadduct workup->final_product

Caption: Workflow for this compound generation and trapping.

reaction_pathway Reaction Pathway for this compound Generation and Trapping difluoroethene H₂C=CF₂ (1,1-Difluoroethene) This compound HC≡CF (this compound) [In Situ] difluoroethene->this compound - HF byproduct NaF + NH₃ base NaNH₂ base->byproduct Reacts with HF cycloadduct Fluorinated Cycloadduct This compound->cycloadduct [4+2] Cycloaddition furan Furan

Caption: Chemical pathway for in situ this compound reaction.

References

Application Notes and Protocols for Ab Initio Molecular Dynamics Simulations of Fluoride Melts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and practical protocols for conducting ab initio molecular dynamics (AIMD) simulations of fluoride (B91410) melts. This powerful computational technique allows for the investigation of the structural, thermodynamic, and transport properties of these high-temperature, corrosive systems at an atomistic level, offering insights crucial for applications in molten salt reactors (MSRs), nuclear fuel reprocessing, and high-temperature electrochemistry.

Application Notes

Ab initio molecular dynamics simulations are a first-principles approach, meaning they do not require empirical parameters to describe the interatomic forces. Instead, forces are calculated "on-the-fly" from the electronic structure of the system using density functional theory (DFT). This provides a highly accurate and predictive method for studying complex molten salt systems.

Key Applications:

  • Molten Salt Reactor (MSR) Coolant and Fuel Salt Studies: AIMD simulations are instrumental in understanding the behavior of fluoride melts like FLiBe (2LiF-BeF₂) and FLiNaK (LiF-NaF-KF), which are primary candidates for coolants and fuel carriers in MCRs. These simulations provide data on thermophysical properties such as density, heat capacity, and viscosity, which are essential for reactor design and safety analysis.

  • Corrosion Product Behavior: A significant challenge in MSRs is the corrosion of structural materials by the hot fluoride salt. AIMD simulations can be used to study the solvation and transport of corrosion products, such as chromium ions, within the melt. This helps in understanding corrosion mechanisms and developing strategies for mitigation.[1][2]

  • Actinide and Fission Product Chemistry: The behavior of actinides and fission products dissolved in fluoride melts is critical for fuel cycle performance and waste management. AIMD can elucidate the coordination chemistry and local structure around these dissolved species, providing insights into their solubility and chemical interactions.

  • Electrochemical Applications: Fluoride melts are used as electrolytes in high-temperature electrochemical processes, such as the production of aluminum and other reactive metals. AIMD simulations can be used to study the ionic conductivity and electrode-electrolyte interface in these systems.

Strengths and Limitations:

  • Strengths:

    • High accuracy and predictive power without the need for empirical potentials.

    • Ability to model complex chemical reactions and electronic effects.

    • Provides detailed atomistic insights into structure and dynamics.

  • Limitations:

    • Computationally expensive, limiting simulations to relatively small system sizes (typically hundreds of atoms) and short time scales (picoseconds). This can pose challenges for studying slow processes or calculating properties that require long-time statistics, such as viscosity.

    • The accuracy of the results depends on the chosen DFT functional and other simulation parameters.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from AIMD simulations of common fluoride melts.

Table 1: Density of Molten Fluoride Salts from AIMD Simulations

Fluoride MeltTemperature (K)AIMD Density (g/cm³)Experimental Density (g/cm³)
FLiBe (2LiF-BeF₂)9732.1 (±0.3)1.89 - 1.986
FLiNaK (LiF-NaF-KF)940~2.0~2.0
FMgNaK1023-1273Similar to experimental-

Note: Experimental values can vary depending on the measurement technique and purity of the salt.[1]

Table 2: Self-Diffusion Coefficients in Molten Fluoride Salts from AIMD Simulations

Fluoride MeltIonTemperature (K)Diffusion Coefficient (10⁻⁵ cm²/s)
FLiBeLi⁺1000~5.0
Be²⁺1000~1.0
F⁻1000~2.5
FLiNaKLi⁺1000~8.0
Na⁺1000~6.0
K⁺1000~4.5
F⁻1000~5.5

Table 3: Coordination Numbers in Molten Fluoride Salts from AIMD Simulations

Fluoride MeltCationCoordination Number (with F⁻)
FLiBeLi⁺~4
Be²⁺~4
FLiNaKLi⁺~4
Na⁺4-5
K⁺5-6
NaF-BeF₂Be²⁺4
Na⁺6

Note: Coordination numbers can be defined in different ways, leading to some variability in reported values.[3]

Experimental and Computational Protocols

This section provides a detailed protocol for performing AIMD simulations of a representative fluoride melt, FLiNaK, using the Vienna Ab initio Simulation Package (VASP). The general workflow is applicable to other fluoride melts and can be adapted for other AIMD software packages like CP2K.

General AIMD Workflow

AIMD_Workflow cluster_prep System Preparation cluster_sim AIMD Simulation cluster_analysis Data Analysis start Define System (Composition, Temperature, Density) init_config Generate Initial Atomic Configuration (e.g., Random Placement) start->init_config equilibration Equilibration Run (NVT/NPT) - Reach thermal equilibrium init_config->equilibration production Production Run (NVT) - Collect trajectory data equilibration->production structural Structural Properties - RDF, CN production->structural transport Transport Properties - MSD -> Diffusion - Stress Tensor ACF -> Viscosity production->transport thermo Thermodynamic Properties - Energy, Pressure production->thermo

Caption: General workflow for an ab initio molecular dynamics simulation of a fluoride melt.

Protocol for AIMD Simulation of FLiNaK using VASP

1. System Preparation:

  • Composition: For eutectic FLiNaK, the molar composition is 46.5% LiF, 11.5% NaF, and 42% KF.

  • Simulation Cell: Create a cubic simulation box. The size of the box will depend on the number of atoms and the desired density. A typical simulation cell might contain around 100-200 atoms. For example, a system with 46 Li, 12 Na, 42 K, and 100 F atoms.

  • Initial Configuration: Randomly place the atoms within the simulation box, ensuring no two atoms are too close to each other. The initial density can be set to an experimental value.

  • VASP Input Files:

    • POSCAR: This file contains the lattice vector of the simulation box and the initial positions of all atoms.

    • POTCAR: This file contains the pseudopotentials for each element (Li, Na, K, F). Use the PAW-PBE pseudopotentials.

    • KPOINTS: For liquid simulations with a sufficiently large supercell, a single Gamma point (1x1x1 k-point mesh) is usually sufficient.

    • INCAR: This is the main input file that controls the simulation parameters.

2. Equilibration Run:

  • Purpose: To bring the system to the desired temperature and pressure and allow it to reach a stable, equilibrated state.

  • INCAR Settings for Equilibration (NVT Ensemble):

3. Production Run:

  • Purpose: To generate a long trajectory of the equilibrated system for data analysis.

  • INCAR Settings for Production (NVT Ensemble):

    • The INCAR file will be similar to the equilibration run, but with a larger NSW (e.g., 20000 steps or more) to ensure good statistics.

    • It is often good practice to restart the production run from the end of the equilibration run by copying the CONTCAR file to POSCAR.

4. Data Analysis:

  • Structural Properties:

    • Radial Distribution Function (RDF): Calculated from the trajectory to determine the probability of finding an atom at a certain distance from another atom. This gives information about bond lengths and coordination shells.

    • Coordination Number (CN): Calculated by integrating the RDF up to the first minimum.

  • Transport Properties:

    • Mean Squared Displacement (MSD): Calculated from the atomic positions in the trajectory. The diffusion coefficient (D) is obtained from the slope of the MSD versus time plot using the Einstein relation: MSD(t) = 6Dt

    • Viscosity: Can be calculated using the Green-Kubo relation, which relates the viscosity to the time integral of the stress-tensor autocorrelation function (SACF). [4][5][6][7][8][9][10]This requires saving the stress tensor at each MD step and is computationally demanding to converge. η = (V / k_B T) ∫₀^∞ dt where P_xy is an off-diagonal component of the pressure tensor.

Logical Relationship for Property Calculation

Property_Calculation cluster_input Input Data cluster_output Calculated Properties trajectory Atomic Trajectory (Positions, Velocities, Time) rdf Radial Distribution Function (RDF) trajectory->rdf msd Mean Squared Displacement (MSD) trajectory->msd stress_tensor Stress Tensor vs. Time sacf Stress-Tensor Autocorrelation Function (SACF) stress_tensor->sacf cn Coordination Number (CN) rdf->cn diffusion Diffusion Coefficient (D) msd->diffusion viscosity Viscosity (η) sacf->viscosity

Caption: Logical relationships in the calculation of properties from AIMD simulation outputs.

This comprehensive guide provides a solid foundation for researchers to embark on AIMD simulations of fluoride melts. By carefully following these protocols and leveraging the provided data, scientists can gain valuable insights into the complex behavior of these important materials.

References

Application Notes and Protocols for Rotational Spectroscopy of Fluoroethylene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of rotational spectroscopy to the study of weakly bound complexes containing fluoroethylene and its derivatives. The provided protocols and data are intended to guide researchers in setting up experiments, analyzing data, and understanding the intermolecular forces that govern the formation and structure of these complexes. This information is valuable for benchmarking theoretical models and can provide insights into the initial stages of molecular recognition, which is of fundamental importance in drug development.

Introduction to Rotational Spectroscopy of Weakly Bound Complexes

Rotational spectroscopy is a high-resolution spectroscopic technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with exceptional accuracy. For weakly bound complexes, these moments of inertia are directly related to the geometry of the complex, including the distances and angles between the constituent molecules.[1][2][3] This allows for the unambiguous determination of the three-dimensional structure of the complex, providing valuable insights into the nature of the intermolecular interactions.[1][2]

Fluoroethylene complexes are of particular interest due to the systematic changes in the electronic properties of the ethylene (B1197577) moiety upon fluorination.[4] Studying a series of fluoroethylene complexes with different binding partners (e.g., noble gases, hydrogen halides, carbon dioxide) allows for a detailed investigation of how factors like hydrogen bonding, halogen bonding, and van der Waals forces influence the structure and stability of the resulting complexes.[5][6][7]

Experimental Protocols

The primary technique for studying the rotational spectra of weakly bound complexes is Fourier Transform Microwave (FTMW) spectroscopy, often coupled with a supersonic jet expansion.[8] This method allows for the formation and stabilization of the complexes at very low rotational and vibrational temperatures (~1-5 K), which simplifies the resulting spectra and increases sensitivity.[2][8]

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy

CP-FTMW spectroscopy is a powerful technique for broadband spectral analysis, enabling the rapid acquisition of rotational spectra over a wide frequency range.[1]

Protocol:

  • Sample Preparation: A gas mixture is prepared containing a small percentage (typically 0.1-1%) of fluoroethylene and the binding partner in a carrier gas, usually a noble gas like Argon or Neon, at a high backing pressure (e.g., 2.3 atm).[1]

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This adiabatic expansion results in the cooling of the gas and the formation of weakly bound complexes.[2][9]

  • Microwave Excitation: A short, high-power chirped microwave pulse is broadcast into the vacuum chamber, exciting a broad range of rotational transitions simultaneously.

  • Free Induction Decay (FID) Detection: Following the excitation pulse, the coherent emission from the polarized molecules (the FID) is detected by a sensitive antenna.

  • Fourier Transformation: The time-domain FID signal is digitized and then Fourier transformed to obtain the frequency-domain rotational spectrum.

  • Signal Averaging: The signal-to-noise ratio is improved by averaging multiple FIDs.[4]

Pulsed Molecular Beam Fourier-Transform Microwave (FTMW) Spectroscopy (Balle-Flygare Type)

This technique offers very high resolution and sensitivity for targeted frequency regions.[2][10]

Protocol:

  • Sample Preparation and Expansion: Similar to CP-FTMW, a dilute gas mixture is expanded into a vacuum chamber to form the complexes.[10][11]

  • Microwave Excitation: The molecular beam passes through a Fabry-Pérot cavity. A short microwave pulse at a specific frequency is introduced into the cavity to excite a rotational transition.[2]

  • FID Detection: The subsequent FID is detected.

  • Spectral Scanning: The excitation frequency is stepped to scan through the desired spectral range.

Data Presentation: Rotational Constants of Fluoroethylene Complexes

The analysis of the rotational spectra yields the rotational constants (A, B, and C) for each isotopologue of the complex studied. These constants are inversely proportional to the principal moments of inertia. The following tables summarize the experimentally determined rotational constants for several fluoroethylene complexes.

Table 1: Rotational Constants (MHz) for Fluoroethylene···CO2 Complexes

ComplexABCReference
Trifluoroethylene···CO22589.673(13)1040.2311(16)741.9748(14)[4]
Trifluoroethylene···C¹⁸O₂2589.50(12)981.595(22)711.968(20)[4]
Trifluoroethylene···¹⁸OCO2525.13(12)1039.927(21)737.195(19)[4]
Trifluoroethylene···OC¹⁸O2652.53(12)981.332(21)715.939(19)[4]

Table 2: Rotational Constants (MHz) for 1,1,2-Trifluoroethylene···HF/DF Complexes

ComplexABCReference
CF₂CHF–HF4710.0382(14)1583.5049(4)1188.7505(4)[11]
CF₂CHF–DF4600.081(4)1555.2285(12)1163.0934(12)[11]
CF₂¹³CHF–HF4709.813(5)1553.791(2)1168.428(2)[11]
¹³CF₂CHF–HF4591.314(4)1583.393(2)1178.691(2)[11]

Table 3: Rotational Constants (MHz) for 1,1,2-Trifluoroethylene···HCl Complexes

ComplexABCReference
CF₂CHF–H³⁵Cl3858.113(10)983.6931(18)782.7231(17)[5]
CF₂CHF–H³⁷Cl3822.427(13)957.595(2)765.418(2)[5]

Table 4: Rotational Constants (MHz) for 1-Chloro-1-fluoroethylene···Acetylene Complexes

ComplexABCReference
CH₂C³⁵ClF–HCCH4683.473(3)1017.3821(7)835.4057(6)[10]
CH₂C³⁷ClF–HCCH4571.979(4)1016.9238(8)830.8659(7)[10]
CH₂C³⁵ClF–H¹³C¹³CH4683.05(2)980.701(3)811.232(3)[10]
CH₂C³⁷ClF–H¹³C¹³CH4571.55(2)980.259(3)807.016(3)[10]
CH₂C³⁵ClF–DCCH4429.35(2)1012.759(4)823.951(4)[10]

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams illustrate the experimental workflow for rotational spectroscopy and the logical relationships in the structural analysis of fluoroethylene complexes.

Experimental_Workflow cluster_prep Sample Preparation cluster_spectroscopy Spectroscopy Fluoroethylene Fluoroethylene Gas_Mixture Gas Mixture (0.1-1% sample) Fluoroethylene->Gas_Mixture Partner Binding Partner (e.g., CO2, HF) Partner->Gas_Mixture Carrier Carrier Gas (Ar or Ne) Carrier->Gas_Mixture Pulsed_Nozzle Pulsed Nozzle Gas_Mixture->Pulsed_Nozzle Supersonic_Expansion Supersonic Expansion (~1-5 K) Pulsed_Nozzle->Supersonic_Expansion Microwave_Pulse Microwave Pulse (Chirped or Fixed Freq.) Supersonic_Expansion->Microwave_Pulse FID Free Induction Decay (FID) Microwave_Pulse->FID FT Fourier Transform FID->FT Spectrum Rotational Spectrum FT->Spectrum

Diagram 1: Experimental workflow for rotational spectroscopy of fluoroethylene complexes.

Structural_Analysis cluster_experiment Experimental Data cluster_analysis Structural Determination Rotational_Spectrum Rotational Spectrum Rotational_Constants Rotational Constants (A, B, C) Rotational_Spectrum->Rotational_Constants Isotopologues Isotopologue Data Rotational_Constants->Isotopologues Moments_of_Inertia Moments of Inertia Rotational_Constants->Moments_of_Inertia Kraitchman_Analysis Kraitchman's Equations (Substitution Analysis) Isotopologues->Kraitchman_Analysis Least_Squares_Fit Least-Squares Fitting Moments_of_Inertia->Least_Squares_Fit Molecular_Structure 3D Molecular Structure (Bond Lengths & Angles) Kraitchman_Analysis->Molecular_Structure Least_Squares_Fit->Molecular_Structure

Diagram 2: Logical flow for determining the 3D structure from rotational spectra.

Concluding Remarks

The combination of supersonic expansion techniques with Fourier transform microwave spectroscopy provides an exceptionally detailed picture of the structures of weakly bound fluoroethylene complexes. The data obtained from these experiments are crucial for understanding the subtle interplay of intermolecular forces that dictate molecular recognition and aggregation. For drug development professionals, a fundamental understanding of these non-covalent interactions is essential for the rational design of molecules with specific binding properties. The protocols and data presented here serve as a valuable resource for researchers entering this exciting field.

References

Application Notes and Protocols for the Synthesis of gem-Difluoromethylene Compounds from Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the gem-difluoromethylene (CF₂) group into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This motif can act as a bioisostere for carbonyl groups or ether linkages, enhancing metabolic stability, modulating lipophilicity, and influencing molecular conformation.[1] This document provides detailed application notes and protocols for the synthesis of gem-difluoromethylene compounds directly from alkynes, a versatile and readily available starting material.

Dihydrofluorination of Alkynes

A direct and atom-economical approach to synthesize gem-difluoromethylene compounds is the dihydrofluorination of alkynes.[2] This method involves the addition of two equivalents of hydrogen fluoride (B91410) across the triple bond.

Gold-Catalyzed Dihydrofluorination with a Designer HF Reagent

A highly regioselective method for the dihydrofluorination of both terminal and internal alkynes has been developed using a stable hydrogen fluoride complex, DMPU/HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone/hydrogen fluoride), in conjunction with a gold catalyst.[3] The DMPU/HF reagent offers high acidity and is compatible with cationic metal catalysts.[3] Lewis acids such as Ga(OTf)₃ can significantly accelerate the conversion of the intermediate fluoroalkene to the final gem-difluoromethylene product.[2]

Experimental Protocol: Gold-Catalyzed Dihydrofluorination of 1-Octyne (B150090) [2]

  • To a solution of 1-octyne (0.5 mmol) in 1,2-dichloroethane (B1671644) (DCE), add DMPU/HF (65 wt %, 3.0 equiv) and KHSO₄ (1.5 equiv).

  • The reaction is carried out at 55 °C for 12 hours.

  • Upon completion, the reaction mixture is carefully quenched and worked up to isolate the desired 2,2-difluorooctane.

EntryAlkyne SubstrateProductYield (%)
11-Octyne2,2-Difluorooctane85
2Phenylacetylene (B144264)(2,2-Difluoroethyl)benzene78
34-Octyne4,4-Difluorooctane92

Table 1: Substrate Scope for Gold-Catalyzed Dihydrofluorination of Alkynes. [2]

Dihydrofluorination Alkyne R-C≡C-R' Fluoroalkene R-CF=CH-R' Alkyne->Fluoroalkene DMPU/HF, Au catalyst GemDifluoro R-CF₂-CH₂-R' Fluoroalkene->GemDifluoro DMPU/HF, Ga(OTf)₃ (optional)

Caption: Gold-catalyzed dihydrofluorination of alkynes.

Radical-Mediated Difluoromethylation and Cyclization of Alkynes

Radical-based methods offer a powerful tool for the synthesis of complex difluoromethylated molecules from alkynes. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Electrochemical Difluoromethylarylation of Alkynes

An electrochemical approach has been developed for the radical difluoromethylarylation of alkynes.[4][5][6] This method utilizes a novel, air-stable difluoromethylation reagent, CF₂HSO₂NHNHBoc, which can be prepared in a single step.[4][5][7] The CF₂H radical is generated via ferrocene-mediated electrochemical oxidation and subsequently participates in an alkyne addition followed by a 7-membered ring-forming homolytic aromatic substitution to yield fluorinated dibenzazepines.[4][5][6][7]

Experimental Protocol: Electrochemical Synthesis of Fluorinated Dibenzazepine [4]

  • In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode, a solution of the alkyne-bearing amide substrate (1.0 equiv), CF₂HSO₂NHNHBoc (2.0 equiv), Cp₂Fe (10 mol %), and Na₂HPO₄ (2.0 equiv) in methanol (B129727) is prepared.

  • The electrolysis is carried out at a constant current at 70 °C.

  • The reaction is monitored by TLC, and upon completion, the product is isolated by column chromatography.

EntrySubstrateProductYield (%)
1N-(2-ethynylphenyl)benzamide derivativeFluorinated Dibenzazepine70

Table 2: Example of Electrochemical Difluoromethylarylation. [4]

Electrochemical_Workflow cluster_reagents Reagents cluster_process Process cluster_products Output Alkyne Alkyne Substrate Electrolysis Electrolysis in MeOH (RVC anode, Pt cathode) 70 °C Alkyne->Electrolysis Reagent CF₂HSO₂NHNHBoc Reagent->Electrolysis Mediator Cp₂Fe Mediator->Electrolysis Base Na₂HPO₄ Base->Electrolysis Product Fluorinated Dibenzazepine Electrolysis->Product

Caption: Workflow for electrochemical difluoromethylarylation.

Photochemical Difluoromethylation/Radical Cascade Cyclization

A transition-metal-free, photochemical strategy enables the difluoromethylation and subsequent radical cascade cyclization of alkynes using sodium difluoromethylsulfinate (NaSO₂CF₂H).[8] This method provides access to pharmaceutically relevant difluoromethylated seven-membered N-heterocycles such as dioxodibenzothiazepines and dibenzazepines under mild conditions.[8]

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a versatile platform for the construction of C-CF₂ bonds from alkynes.

Palladium-Catalyzed Cross-Coupling with a Difluorocarbene Precursor

A palladium-catalyzed cross-coupling of terminal alkynes with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive industrial raw material, has been developed to synthesize difluoromethylated alkynes.[9] This reaction proceeds under mild conditions and exhibits a broad substrate scope with excellent functional group tolerance.[9]

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Phenylacetylene [9]

  • A mixture of phenylacetylene (1.0 equiv), a palladium catalyst such as PdCl₂(CH₃CN)₂, a suitable base, and a solvent is charged into a reaction vessel.

  • The vessel is then charged with ClCF₂H gas.

  • The reaction is stirred at a specified temperature until completion.

  • The product, (3,3-difluoroprop-1-yn-1-yl)benzene, is isolated using standard purification techniques.

EntryAlkyne SubstrateCatalystYield (%)
14-EthynyltoluenePdCl₂(dppf)85
24-Ethynyl-N,N-dimethylanilinePdCl₂(dppf)76
31-Ethynyl-4-fluorobenzenePdCl₂(CH₃CN)₂92
42-EthynylthiophenePdCl₂(dppf)68

Table 3: Substrate Scope for Palladium-Catalyzed Difluoromethylation of Terminal Alkynes. [9]

Palladium_Catalysis TerminalAlkyne R-C≡CH Product R-C≡C-CF₂H TerminalAlkyne->Product Difluorocarbene :CF₂ (from ClCF₂H) Difluorocarbene->Product PdCatalyst Pd Catalyst PdCatalyst->Product

References

Application Notes and Protocols for the Use of Fluoroethyne in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethyne (C₂HF) is a highly reactive fluorinated alkyne that serves as a valuable building block in organic synthesis, particularly for the introduction of fluorine into molecular scaffolds.[1][2] The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a crucial element in modern medicinal chemistry.[3] Due to its high reactivity and gaseous nature, this compound is typically generated in situ and used immediately in subsequent reactions.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on cycloaddition reactions to form fluorinated heterocycles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its reactivity and for designing appropriate experimental setups.

PropertyValueReference(s)
Molecular Formula C₂HF[1][4]
Molecular Weight 44.03 g/mol [1][4]
Appearance Colorless gas[1][2]
Boiling Point -80 °C[5]
Vapor Pressure ~7780 mmHg at 25°C[1]
Dipole Moment 0.75 D[3]
C-F Bond Length 1.271 Å[5]
C≡C Bond Length 1.203 Å[5]
Standard Enthalpy of Formation (ΔHf°) +125.5 kJ/mol[5]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is in cycloaddition reactions to form fluorinated heterocycles, which are prevalent scaffolds in many drug molecules.[6][7] The electron-withdrawing nature of the fluorine atom makes the triple bond in this compound highly susceptible to nucleophilic attack and an active participant in cycloaddition reactions.[1]

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions involving this compound are a powerful tool for the synthesis of five-membered fluorinated heterocycles such as pyrazoles and triazoles. These scaffolds are found in a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents.[6][8]

Synthesis of 3-Fluoropyrazole:

The reaction of in situ generated this compound with diazomethane (B1218177) provides a direct route to 3-fluoropyrazole, a valuable intermediate in medicinal chemistry.[3]

Synthesis of 1,2,3-Triazoles:

[4+2] Cycloaddition (Diels-Alder) Reactions

This compound, as a substituted alkyne, can act as a dienophile in Diels-Alder reactions to construct six-membered rings. While specific examples of Diels-Alder reactions involving this compound were not found in the search results, the reactivity of other fluorinated dienophiles has been studied. For instance, β-fluoro-β-nitrostyrenes react with cyclic dienes to form monofluorinated norbornenes in high yields (up to 97%).[11] This suggests that this compound would be a reactive dienophile for the synthesis of fluorinated six-membered rings, which are also important structures in pharmaceutical compounds.

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Synthesis of 3-Fluoropyrazole

This protocol describes the generation of this compound from 1,1-difluoroethylene followed by its reaction with diazomethane to synthesize 3-fluoropyrazole.[3]

Materials:

  • 1,1-Difluoroethylene (can be prepared from 1-chloro-1,1-difluoroethane)[3]

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether

  • Diazomethane (ethereal solution, EXTREMELY HAZARDOUS - handle with extreme caution )

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Apparatus for generating and handling diazomethane

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

G cluster_generation In Situ Generation of this compound cluster_cycloaddition [3+2] Cycloaddition difluoroethylene 1,1-Difluoroethylene in Anhydrous Ether This compound This compound (in situ) difluoroethylene->this compound -HF base Sodium Amide (NaNH₂) base->this compound reaction_mixture Reaction at -78 °C to RT This compound->reaction_mixture diazomethane Diazomethane (Ethereal Solution) diazomethane->reaction_mixture quench Quench with aq. NH₄Cl reaction_mixture->quench workup Workup & Purification quench->workup product 3-Fluoropyrazole workup->product G cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound reaction Reaction in Solvent (e.g., H₂O/t-BuOH) This compound->reaction azide (B81097) Organic Azide (R-N₃) azide->reaction copper Copper(I) Source copper->reaction workup Workup & Purification reaction->workup product 1-Substituted-4-fluoro-1,2,3-triazole workup->product

References

Application Notes and Protocols for Solvent-Free Synthesis of Fluoroethyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the solvent-free synthesis of fluoroethyne derivatives. These methods offer greener, more efficient, and often novel routes to valuable fluorinated building blocks for the pharmaceutical and materials science industries.

Introduction

This compound derivatives are important motifs in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the acetylene (B1199291) unit. Traditional solution-phase syntheses often require harsh conditions, toxic solvents, and can be hazardous. Solvent-free approaches, such as mechanochemistry and gas-phase synthesis, provide compelling alternatives that minimize waste, reduce reaction times, and can lead to improved yields and selectivities.

This document outlines two key solvent-free methodologies:

  • Mechanochemical Synthesis using Ball Milling: This solid-state method utilizes mechanical force to induce chemical reactions between solid reagents.

  • Gas-Phase Pyrolysis: This method involves the thermal decomposition of a precursor in the gas phase to generate the desired this compound derivative.

Mechanochemical Synthesis of this compound Derivatives via Ball Milling

Mechanochemistry offers a powerful solvent-free approach for the synthesis of complex organic molecules. By grinding solid reactants together, often with a catalyst, chemical transformations can be induced without the need for a bulk solvent medium. This technique is particularly advantageous for reactions involving air- or moisture-sensitive reagents and can lead to the formation of products that are inaccessible through traditional solution-phase methods.

Application: Synthesis of Aryl-Fluoroalkynes

While direct mechanochemical synthesis of terminal fluoroethynes is not yet widely documented, the principles can be readily applied to the synthesis of their derivatives, such as aryl-fluoroalkynes. This protocol is adapted from established mechanochemical procedures for the synthesis of other fluorinated aromatic compounds.

Data Presentation
ParameterValueReference
Reactants Aryldiazonium Tetrafluoroborate (B81430), Selectfluor, Piezoelectric Material (e.g., BaTiO₃)[1][2][3]
Molar Ratio 1 : 1 : 1.5 (Aryldiazonium salt : Selectfluor : BaTiO₃)[3]
Milling Frequency 30 Hz[3]
Milling Time 3 hours (with intermittent breaks)[3]
Yield 80-99% (isolated yields for analogous aryl fluorides)[3]
Experimental Protocol: Mechanochemical Synthesis of an Aryl-Fluoroalkyne Derivative (Hypothetical)

Objective: To synthesize a substituted aryl-fluoroalkyne via a solvent-free mechanochemical approach.

Materials:

  • Substituted (Arylethynyl)diazonium Tetrafluoroborate (1.0 eq)

  • Selectfluor® (1.0 eq)

  • Barium Titanate (BaTiO₃), micron-sized (1.5 eq)

  • Stainless steel milling jar (10 mL)

  • Stainless steel milling balls (2 x 10 mm diameter)

  • Planetary ball mill or mixer mill

  • Silica (B1680970) gel for purification

  • Appropriate deuterated solvent for NMR analysis

Procedure:

  • Jar Preparation: Ensure the milling jar and balls are clean and dry.

  • Loading Reactants: In the stainless-steel milling jar, combine the (arylethynyl)diazonium tetrafluoroborate (e.g., 0.30 mmol, 1.0 eq), Selectfluor® (e.g., 106 mg, 0.30 mmol, 1.0 eq), and barium titanate (e.g., 350 mg, 1.5 mmol, 1.5 eq).

  • Milling: Secure the lid of the milling jar and place it in the ball mill. Mill the mixture at 30 Hz for a total of 3 hours. To prevent excessive heating, it is recommended to run the milling in cycles (e.g., six cycles of 30 minutes of milling followed by a 5-minute break).

  • Work-up: After milling, carefully open the jar in a fume hood. Add dichloromethane (B109758) (DCM) to the solid mixture and stir to dissolve the organic components.

  • Purification: Filter the mixture to remove the inorganic solids (BaTiO₃ and reaction byproducts). The filtrate can be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel to yield the desired aryl-fluoroalkyne.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS).

Visualization of Experimental Workflow

mechanochemical_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start load Load Reactants into Milling Jar start->load mill Ball Milling (30 Hz, 3h) load->mill extract Extraction with Organic Solvent mill->extract filter Filtration extract->filter purify Column Chromatography filter->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Workflow for mechanochemical synthesis of this compound derivatives.

Gas-Phase Synthesis of this compound

Gas-phase pyrolysis provides a direct, solvent-free method for the synthesis of highly reactive molecules like this compound. This technique involves passing a precursor molecule through a high-temperature tube reactor, where it fragments to produce the desired product. The product is then rapidly quenched to prevent decomposition or further reactions.

Application: Synthesis of this compound from Pyrolysis of a Fluorinated Precursor

This method is suitable for producing small, volatile this compound derivatives. The following is a general protocol based on the principles of gas-phase pyrolysis of fluorinated organic compounds.

Data Presentation
ParameterValueReference
Precursor Perfluoropropanoic Anhydride (B1165640)General Pyrolysis Principles
Pyrolysis Temperature 800-1000 °CGeneral Pyrolysis Principles
Pressure Low Pressure (Vacuum)General Pyrolysis Principles
Quenching Temperature -196 °C (Liquid Nitrogen)General Pyrolysis Principles
Yield Variable, dependent on precursor and conditionsGeneral Pyrolysis Principles
Experimental Protocol: Gas-Phase Synthesis of this compound

Objective: To generate this compound via gas-phase pyrolysis of a suitable precursor.

Materials:

  • Perfluoropropanoic anhydride (or other suitable fluorinated precursor)

  • High-temperature tube furnace

  • Quartz or ceramic pyrolysis tube

  • Vacuum pump

  • Cold trap (Dewar with liquid nitrogen)

  • Gas handling line

  • Mass spectrometer or FT-IR for product identification

Procedure:

  • Apparatus Setup: Assemble the pyrolysis apparatus consisting of a precursor reservoir, a pyrolysis tube situated within a tube furnace, a cold trap, and a vacuum pump. The system should be connected to a gas handling line for pressure monitoring and product analysis.

  • System Evacuation: Evacuate the entire system to a low pressure (e.g., <0.1 Torr).

  • Heating: Heat the tube furnace to the desired pyrolysis temperature (e.g., 900 °C).

  • Precursor Introduction: Slowly introduce the vapor of the perfluoropropanoic anhydride into the hot pyrolysis tube. The flow rate should be controlled to maintain a low pressure within the system.

  • Pyrolysis: The precursor will fragment as it passes through the hot zone of the tube.

  • Product Quenching: The gaseous products exiting the furnace are immediately passed through the cold trap cooled with liquid nitrogen (-196 °C). The desired this compound, along with other condensable products, will solidify in the trap.

  • Analysis: The volatile products can be analyzed in-line using a mass spectrometer. The condensed products in the cold trap can be analyzed by warming the trap and allowing the products to enter a gas-phase FT-IR spectrometer or by other suitable analytical techniques.

Visualization of Experimental Workflow

gas_phase_workflow cluster_setup Setup cluster_reaction Reaction cluster_collection Collection & Analysis start Start setup Assemble Pyrolysis Apparatus start->setup evacuate Evacuate System setup->evacuate heat Heat Furnace evacuate->heat introduce Introduce Precursor heat->introduce pyrolyze Pyrolysis introduce->pyrolyze quench Quench Products in Cold Trap pyrolyze->quench analyze Analyze Products (MS, FT-IR) quench->analyze

Caption: Workflow for gas-phase synthesis of this compound.

Safety Considerations

  • Mechanochemistry: High-energy ball milling can generate heat and pressure. Ensure the milling jars are properly sealed and handled with care.

  • Gas-Phase Pyrolysis: This technique involves high temperatures and vacuum. Ensure the apparatus is properly assembled and shielded. The precursors and products can be toxic and/or pyrophoric. All manipulations should be performed in a well-ventilated fume hood.

  • Fluorinated Compounds: Many organofluorine compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Solvent-free synthesis methods represent a significant advancement in the preparation of this compound derivatives. Mechanochemistry and gas-phase pyrolysis offer efficient, environmentally friendly, and often scalable routes to these valuable compounds. The protocols and data presented here provide a foundation for researchers to explore and develop novel solvent-free syntheses in their own laboratories. Further research into the scope and limitations of these methods will undoubtedly expand the synthetic chemist's toolbox for accessing complex fluorinated molecules.

References

Troubleshooting & Optimization

Technical Support Center: Gaseous Fluoroethyne Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and stabilization of gaseous fluoroethyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing this highly reactive compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: My gaseous this compound appears to be decomposing rapidly, even at low temperatures. What are the primary causes?

A1: Gaseous this compound is inherently unstable and prone to decomposition through several pathways. The primary causes of rapid decomposition are:

  • Polymerization: this compound can undergo rapid, often explosive, polymerization. This is one of the most common decomposition pathways.

  • Spontaneous Decomposition: The compound may explode spontaneously near its boiling point of -80°C.[1]

  • Reaction with Incompatible Materials: Contact with certain metals, such as copper, can catalyze decomposition.[2] Additionally, it reacts vigorously with strong oxidizing and reducing agents.[3]

  • Heat and Light: Exposure to heat and certain wavelengths of light can provide the activation energy needed for decomposition.

Q2: I am observing unexpected side products in my reaction involving this compound. Could this be due to instability?

A2: Yes, the high reactivity of this compound can lead to the formation of numerous side products. The electronegativity of the fluorine atom makes the carbon-carbon triple bond susceptible to nucleophilic attack.[3] Decomposition can also generate reactive intermediates that participate in unintended side reactions. Common unexpected products may arise from reactions with trace impurities, solvents, or the reaction vessel itself.

Q3: What are the recommended storage conditions for gaseous this compound to minimize decomposition?

A3: Due to its high reactivity, long-term storage of pure gaseous this compound is not recommended. For short-term storage and handling, the following precautions should be taken:

  • Cryogenic Temperatures: Store at cryogenic temperatures, well below its boiling point of -80°C, to reduce its kinetic energy and slow decomposition rates. The use of liquid nitrogen is a common practice for handling highly reactive gases.

  • Inert Atmosphere: Store under a high-purity inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric oxygen and moisture.

  • Material Compatibility: Use storage containers made of materials that are inert to this compound, such as certain types of stainless steel or specialized glass. Avoid copper and its alloys.[2]

Q4: Are there any chemical methods to stabilize gaseous this compound for use in reactions?

A4: While direct stabilization methods for this compound are not well-documented due to its extreme reactivity, two primary strategies can be inferred from the chemistry of similar compounds:

  • Inhibition of Polymerization: The addition of a polymerization inhibitor can prevent this decomposition pathway. While specific inhibitors for this compound are not extensively studied, compounds that are effective for other unsaturated molecules, such as phenolic compounds (e.g., hydroquinone), amines, or nitroxide radicals, could potentially be used in very small quantities.[]

  • Formation of Reversible Adducts: this compound can potentially be stabilized by forming a reversible complex or adduct with a stabilizing agent. Lewis acids are known to form adducts with Lewis bases.[5][6][7][8][9] A carefully chosen Lewis acid could form a stable, handleable adduct with this compound, from which the gas can be released under specific conditions for reaction.

Troubleshooting Guides

Issue 1: Rapid Polymerization During Synthesis or Handling

Symptoms:

  • Formation of solid, insoluble material.

  • Sudden pressure changes in the reaction vessel.

  • Discoloration of the gas or liquid.

Possible Causes:

  • Absence of a polymerization inhibitor.

  • Presence of impurities that initiate polymerization.

  • Localized heating or exposure to light.

Solutions:

  • Introduce a Polymerization Inhibitor: If compatible with your reaction chemistry, consider adding a radical scavenger such as a phenolic inhibitor (e.g., hydroquinone) or a nitroxide-based inhibitor (e.g., TEMPO) to the synthesis or collection apparatus.

  • Ensure High Purity: Purify all starting materials and solvents to remove any potential initiators.

  • Maintain Cryogenic Temperatures: Conduct all manipulations at cryogenic temperatures to minimize the rate of polymerization.

  • Work in the Dark: Protect the apparatus from light, especially UV light, which can initiate radical polymerization.

Issue 2: Explosive Decomposition

Symptoms:

  • Rapid, uncontrolled release of gas and energy.

  • Catastrophic failure of the reaction vessel.

Possible Causes:

  • Heating the gas near its boiling point (-80°C).[1]

  • Subjecting the gas to shock or friction.

  • Presence of incompatible materials (e.g., copper, strong oxidizers).[2][3]

Solutions:

  • Strict Temperature Control: Never allow the temperature of the this compound to approach its boiling point unless it is highly diluted or stabilized. Utilize cryogenic baths for all operations.

  • Use of Diluents: Handle this compound in a dilute stream with an inert gas like argon to reduce its partial pressure and the risk of a propagating detonation.

  • Proper Equipment Design: Use appropriately rated pressure vessels and ensure all parts of the apparatus are made of compatible materials. Avoid sharp edges or surfaces that could create friction.

  • Remote Handling: Whenever possible, use remote handling techniques and blast shields, especially when working with larger quantities.

Experimental Protocols

Protocol 1: General Cryogenic Handling of Gaseous this compound

This protocol outlines the basic steps for safely handling gaseous this compound using cryogenic techniques.

  • System Preparation:

    • Assemble a vacuum-tight glass or stainless-steel apparatus. Ensure all components are clean, dry, and free of any organic residues.

    • The apparatus should include a cold trap for collecting and condensing the this compound.

    • Connect the apparatus to a high-vacuum line and a source of high-purity inert gas (argon is recommended).

  • Purging the System:

    • Evacuate the entire system to a pressure below 10⁻³ mbar.

    • Backfill the system with the inert gas.

    • Repeat the evacuate/backfill cycle at least three times to ensure an inert atmosphere.

  • Cryogenic Cooling:

    • Place a dewar filled with liquid nitrogen around the cold trap. Allow the trap to cool for at least 15 minutes.

  • Introduction of this compound:

    • Slowly introduce the gaseous this compound into the cooled apparatus. It will condense in the liquid nitrogen trap.

    • The flow rate should be controlled to prevent a sudden pressure increase.

  • Use in Reaction:

    • For use in a reaction, the condensed this compound can be slowly warmed to allow it to sublime and be carried in a stream of inert gas to the reaction vessel, which should also be maintained at a low temperature.

  • Shutdown and Cleaning:

    • Any unused this compound should be carefully vented through a scrubbing system or quenched with a suitable reagent.

    • The apparatus should be warmed to room temperature under a stream of inert gas before being opened to the atmosphere.

Data Presentation

Due to the extreme instability of this compound, quantitative data on its stabilization is scarce in the literature. The following table provides a conceptual framework for the type of data that would be valuable for researchers.

Stabilization MethodStabilizing AgentParameter MeasuredHypothetical ValueReference/Notes
Polymerization Inhibition HydroquinoneInduction Period> 24 hours at -100°CBased on general principles of polymerization inhibition.[]
Adduct Formation Boron Trifluoride (BF₃)Adduct Stability (ΔHf)- (Not Available)Lewis acids are known to form adducts with alkynes.[5]
Cryogenic Storage Liquid NitrogenDecomposition Rate< 1% per dayDependent on purity and storage conditions.

Visualizations

experimental_workflow cluster_prep System Preparation cluster_handling This compound Handling cluster_cleanup Post-Reaction prep1 Assemble Apparatus prep2 Purge with Inert Gas prep1->prep2 cool Cryogenic Cooling of Trap prep2->cool intro Introduce Gaseous this compound cool->intro react Controlled Sublimation for Reaction intro->react quench Quench/Vent Excess Gas react->quench warm Warm Apparatus Under Inert Gas quench->warm

Caption: Experimental workflow for the cryogenic handling of gaseous this compound.

logical_relationship cluster_instability Instability Factors cluster_stabilization Stabilization Strategies This compound Gaseous this compound polymerization Polymerization This compound->polymerization decomposition Spontaneous Decomposition This compound->decomposition reactivity High Reactivity This compound->reactivity inhibition Polymerization Inhibitors polymerization->inhibition prevents cryo Cryogenic Handling decomposition->cryo mitigates adducts Lewis Acid Adducts reactivity->adducts controls

Caption: Logical relationship between this compound instability and stabilization strategies.

References

Technical Support Center: Managing the Explosive Decomposition of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for handling fluoroethyne (C₂HF), a highly reactive and potentially explosive compound. Due to its inherent instability, extreme caution is mandatory during all experimental procedures.

Troubleshooting Guide: Immediate Actions for Unstable this compound

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound. Immediate and correct responses are critical to preventing explosive decomposition.

Observed Issue Potential Cause(s) Immediate Action(s) Follow-up / Prevention
Sudden pressure increase in the reaction or storage vessel. - Spontaneous decomposition or polymerization.- Overheating of the vessel.- Contamination with incompatible materials (e.g., metals, strong bases).1. Do not approach the vessel. 2. If safely possible from a distance, activate emergency cooling systems.3. Evacuate the immediate area and follow your institution's emergency procedures.4. Alert safety personnel immediately.- Always work behind a blast shield.- Use a pressure-relief system on all vessels.- Ensure rigorous cleaning of all glassware to remove contaminants.- Maintain strict temperature control.
Discoloration (e.g., yellowing or browning) of liquid or solid this compound. - Onset of polymerization or decomposition.- Presence of impurities.1. Immediately cool the sample to below its boiling point (-80°C).2. If discoloration persists or intensifies, do not attempt to handle the material further.3. Treat as highly unstable and follow emergency disposal procedures.- Use freshly prepared or purified this compound.- Store at cryogenic temperatures in the dark.- Avoid prolonged storage.
Formation of solid precipitates in a solution of this compound. - Polymerization.- Reaction with solvent or impurities.1. Cease the experiment immediately.2. Cool the mixture to cryogenic temperatures.3. Do not attempt to isolate the solid by filtration or scraping, as this can initiate detonation.- Use purified and degassed solvents.- Conduct reactions at the lowest possible temperature.- Consider in-situ generation and immediate use of this compound to avoid purification and storage.
Visible frosting or unexpected condensation on the exterior of the apparatus. - Rapid gas leak leading to cooling (Joule-Thomson effect).1. Check for leaks from a safe distance using a remote gas detector if available.2. If a leak is suspected, do not attempt to tighten fittings on a pressurized system.3. Follow emergency shutdown and evacuation procedures.- Pressure test all equipment with an inert gas before introducing this compound.- Regularly inspect all connections and tubing.

Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for the explosive decomposition of this compound?

A1: The primary triggers for the explosive decomposition of this compound include:

  • Heat: this compound is known to be unstable and may explode spontaneously near its boiling point of -80°C.[1][2]

  • Pressure: Like acetylene, this compound is unstable under pressure and can decompose explosively. It is recommended to handle it at low pressures.

  • Mechanical Shock: Although specific data for this compound is limited, acetylenic compounds can be shock-sensitive.[2]

  • Contamination: Contact with certain metals (e.g., copper, silver, mercury), strong bases, or oxidizing agents can lead to the formation of highly unstable acetylides or initiate violent reactions.[1][2]

  • Concentration: Pure this compound is highly unstable. Handling it in dilute solutions with inert solvents is a common safety practice.

Q2: Are there any known inhibitors to prevent the decomposition of this compound?

A2: While specific inhibitors for this compound are not well-documented in publicly available literature, general practices for stabilizing acetylenic compounds can be applied. These include:

  • Dilution: Handling this compound as a dilute solution in an inert solvent (e.g., high-boiling point ethers, alkanes) can help to dissipate heat and reduce the concentration of the unstable compound.

  • Low Temperatures: Maintaining this compound at cryogenic temperatures (well below its boiling point) is crucial for slowing down decomposition and polymerization reactions.[3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should not be stored for extended periods. If temporary storage is unavoidable, it must be:

  • Kept at cryogenic temperatures (e.g., in a liquid nitrogen Dewar).

  • Stored as a dilute solution in a suitable inert solvent.

  • Protected from light, which can catalyze polymerization.

  • Housed in a properly ventilated and explosion-proof storage unit, separate from incompatible materials.

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: A comprehensive PPE ensemble is mandatory when handling this compound and includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Cryogenic gloves for handling liquefied gas and chemical-resistant gloves suitable for the solvents being used.

  • Body Protection: A flame-resistant lab coat and a blast shield positioned between the researcher and the apparatus.

  • Hearing Protection: Earmuffs or earplugs should be readily available in case of an explosive event.

  • Respiratory Protection: In the event of a leak in a poorly ventilated area, a self-contained breathing apparatus (SCBA) may be necessary for emergency response.

Experimental Protocols

Protocol 1: General Safe Handling of Gaseous this compound

  • System Preparation: All glassware and metal components must be scrupulously cleaned, dried, and inspected for defects. The system should be assembled and leak-tested under vacuum and then with an inert gas (e.g., argon or nitrogen) before introducing this compound.

  • Pressure and Temperature Monitoring: The system must be equipped with a pressure gauge and a low-temperature thermometer. All operations should be conducted at the lowest possible temperature and pressure.

  • Use of a Blast Shield: All work with this compound must be conducted in a fume hood with the sash lowered and a certified blast shield placed in front of the apparatus.

  • Inert Atmosphere: this compound should be handled under an inert atmosphere to prevent contact with oxygen.

  • Condensation: When condensing this compound, use a cryogen that maintains a temperature significantly below its boiling point (e.g., liquid nitrogen). The cold trap should be designed to prevent blockage.

  • Disposal: Unused this compound should be safely quenched by slowly bubbling it through a solution of a suitable trapping agent (e.g., a high-boiling point alkene or diene) in an inert solvent at low temperature, followed by appropriate hazardous waste disposal procedures.

Visualizations

Logical Relationship for Managing a Suspected this compound Leak

FluoroethyneLeakProtocol start Suspected this compound Leak (e.g., unusual odor, hissing sound, frosting) check_detector Check Remote Gas Detector start->check_detector shutdown Initiate Emergency Shutdown (if safely possible from a distance) start->shutdown If immediate danger is apparent alarm Activate Lab Alarm check_detector->alarm Leak Confirmed no_leak No Leak Detected Continue Monitoring check_detector->no_leak No Leak evacuate Evacuate Immediate Area alarm->evacuate notify Notify Safety Personnel evacuate->notify shutdown->alarm

Caption: Emergency response workflow for a suspected this compound leak.

Decision Tree for Handling Discolored this compound

Discoloredthis compound start Discoloration of this compound Observed cool Immediately Cool to Cryogenic Temperature (e.g., Liquid Nitrogen) start->cool observe Observe from a Safe Distance cool->observe stable Color Reverts to Normal / Stabilizes observe->stable unstable Discoloration Worsens or Persists observe->unstable proceed Proceed with Extreme Caution Use Material Immediately stable->proceed emergency_disposal Do Not Handle Follow Emergency Disposal Protocol unstable->emergency_disposal notify_ehs Notify Environmental Health & Safety emergency_disposal->notify_ehs

Caption: Decision-making process for handling discolored this compound.

References

"safety precautions for handling fluoroethyne"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe handling and use of fluoroethyne. This resource is designed for researchers, scientists, and drug development professionals to provide essential safety information, troubleshooting guides, and frequently asked questions (FAQs) to ensure safe experimentation.

Disclaimer

This compound is a highly reactive and hazardous gas. The information provided here is for guidance purposes only and should not substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and other reagents before commencing any experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₂HF), also known as fluoroacetylene, is a colorless, flammable gas with a distinctive odor.[1] It is highly reactive due to the presence of a carbon-carbon triple bond and an electronegative fluorine atom. The primary hazards include:

  • Explosive Instability: this compound can explode violently.[2] It may explode spontaneously near its boiling point of -80°C.[2] The formation of silver and mercury salts should be avoided as they are heat-sensitive explosives.[2]

  • Flammability: As a flammable gas, it can form explosive mixtures with air.

  • Toxicity: Upon heating to decomposition, it emits toxic fumes of fluoride (B91410) (F⁻).[2] Inhalation or contact with the gas may pose health risks.[1]

Q2: Are there established occupational exposure limits for this compound?

Currently, there are no specific OSHA Permissible Exposure Limits (PEL) or NIOSH Recommended Exposure Limits (REL) for this compound. However, due to its decomposition into fluoride compounds, it is prudent to consider the exposure limits for related substances.

SubstanceAgencyTWASTELNotes
FluorineOSHA0.1 ppm (0.2 mg/m³)-[3][4][5]
FluorineNIOSH0.1 ppm (0.2 mg/m³)-[3][6]
FluorineACGIH1 ppm2 ppm[3][5]
Fluorides (as F)ACGIH2.5 mg/m³-As F, BEI®
AcetyleneNIOSHC 2500 ppm (2662 mg/m³)-Ceiling Limit[7]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit; BEI®: Biological Exposure Indices.

Q3: What materials are compatible with this compound?

Specific material compatibility data for this compound is limited. However, guidance can be taken from materials compatible with the highly reactive gas, fluorine.

Material ClassRecommended MaterialsNot Recommended
Metals Stainless Steel, Copper, Monel. A passivating fluoride film can form on these metals, providing some protection.Powdered aluminum and magnesium, and their alloys; Brass; Steel (can be reactive).[8]
Plastics Polytetrafluoroethylene (PTFE) and other perfluorinated polymers are generally resistant.Most other plastics and elastomers are likely to be attacked.
Other Avoid contact with silver and mercury due to the formation of explosive acetylides.[2]Bromine in carbon tetrachloride can cause ignition.[2] Barium, Sodium, Potassium, and other divalent light metals.[8]

Troubleshooting Guides

Issue: I suspect a leak from a this compound gas cylinder or my experimental setup.

Solution:

A this compound leak is a critical emergency. Follow this protocol:

References

"minimizing byproducts in fluoroethyne gas-phase reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during gas-phase reactions involving fluoroethyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in gas-phase this compound synthesis?

A1: During the gas-phase synthesis of this compound, several byproducts can form depending on the specific precursors and reaction conditions. The most common classes of byproducts include:

  • Polymers: this compound is highly reactive and can polymerize under certain conditions to form poly(fluoroacetylene).[1] This is often observed as solid deposits on reactor walls.

  • Isomers and Rearrangement Products: Depending on the synthetic route, isomers such as fluoroallene may form through rearrangement reactions.

  • Unreacted Precursors and Intermediates: Incomplete conversion can lead to the presence of starting materials or reaction intermediates in the product stream. For example, in the dehydrohalogenation of 1,2-difluoroethene, residual reactant may be present.

  • Products of Side Reactions: In synthesis routes involving methane, other hydrofluorocarbons can be formed.[2] If acetylene (B1199291) is used as a precursor with a fluorine source, over-fluorination can lead to the formation of di- and tri-fluoro compounds.

Q2: How can I detect and quantify byproducts in my product stream?

A2: A combination of analytical techniques is typically employed for the identification and quantification of byproducts:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile byproducts and identifying them based on their mass spectra.

  • 19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy: This technique is highly effective for distinguishing between different fluorine-containing compounds, as each will have a unique chemical shift. It is particularly useful for identifying isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used for real-time monitoring of the gas-phase reaction and to identify functional groups present in the product mixture.

Q3: What are the key reaction parameters to control for minimizing byproducts?

A3: The formation of byproducts is highly sensitive to the reaction conditions. Key parameters to control include:

  • Temperature: High temperatures can lead to decomposition and the formation of unwanted side products. Conversely, temperatures that are too low may result in incomplete conversion.[1]

  • Pressure: Operating at sub-atmospheric pressures can sometimes reduce the likelihood of polymerization.

  • Residence Time: A short residence time in the reactor is crucial to minimize the formation of decomposition products and polymers.[1]

  • Precursor Molar Ratio: The ratio of reactants (e.g., fluorine source to hydrocarbon) can significantly influence selectivity towards the desired product.

  • Catalyst Selection: The choice of catalyst, if used, is critical for achieving high selectivity.

Q4: How can I prevent the polymerization of this compound?

A4: Polymerization is a significant challenge due to the high reactivity of this compound.[1] The following strategies can help to mitigate this issue:

  • Use of Inhibitors: Small amounts of polymerization inhibitors can be introduced into the reaction or collection system. Common inhibitors for reactive monomers include hydroquinone (B1673460), monomethyl ether hydroquinone (MEHQ), and phenothiazine.[3] The effectiveness of many of these inhibitors is dependent on the presence of trace amounts of oxygen.

  • Dilution with an Inert Gas: Diluting the reactant and product stream with an inert gas such as nitrogen, argon, or helium can reduce the partial pressure of this compound and thereby lower the rate of polymerization.

  • Control of Reaction Conditions: As mentioned previously, maintaining low pressure and short residence times can help to minimize polymerization.

  • Reactor Design: A reactor designed to have minimal dead space and smooth surfaces can reduce the areas where polymer can accumulate.

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Concentration of Unreacted Precursors

Potential Cause Recommended Solution
Inadequate Reaction Temperature Gradually increase the reaction temperature in small increments while monitoring the product distribution by GC-MS or FTIR.
Insufficient Residence Time Decrease the flow rate of the reactant gases to increase their residence time in the reactor.
Catalyst Deactivation If using a catalyst, regenerate or replace it according to the manufacturer's protocol. Consider performing a characterization of the spent catalyst to diagnose the deactivation mechanism.
Incorrect Precursor Molar Ratio Verify the calibration of mass flow controllers and ensure the correct molar ratio of reactants is being introduced into the reactor.

Problem 2: High Yield of Polymeric Byproducts (Reactor Fouling)

Potential Cause Recommended Solution
High Reaction Temperature Reduce the reaction temperature. While this may decrease the conversion rate, it can significantly reduce polymerization.
Long Residence Time Increase the flow rate of gases to shorten the residence time of this compound in the hot zone of the reactor.
High Partial Pressure of this compound Increase the flow rate of the inert diluent gas (e.g., nitrogen, argon) to reduce the partial pressure of the product.
Absence of Polymerization Inhibitor Introduce a suitable polymerization inhibitor into the collection system. For vapor-phase inhibition, consider volatile inhibitors like nitroso compounds.

Problem 3: Presence of Multiple Fluorinated Byproducts

Potential Cause Recommended Solution
Over-fluorination If using a direct fluorination method, decrease the molar ratio of the fluorine source to the hydrocarbon precursor.
Isomerization Optimize the reaction temperature and catalyst. Some catalysts may favor the formation of the desired isomer.
Side Reactions with Precursors Modify the reaction conditions (temperature, pressure) to disfavor known side reaction pathways. For instance, lower temperatures can suppress many side reactions.

Data Presentation

Table 1: Effect of Pyrolysis Temperature on this compound Yield

The following data is representative of a gas-phase pyrolysis synthesis of this compound from trifluoropropionic acid, illustrating the trade-off between conversion and byproduct formation.

Temperature (°C)Residence Time (ms)This compound Yield (%)[1]Observations
90010~10Incomplete conversion of precursor.
10005~15-20Optimal balance of yield and minimal decomposition.[1]
11002~12Increased formation of decomposition byproducts.[1]

Table 2: Influence of H2:C2H2 Ratio on Selectivity in a Related Gas-Phase Alkyne Reaction (Acetylene Hydrogenation)

This table provides data from a related gas-phase reaction to illustrate how reactant ratios can be optimized to favor the desired product over byproducts. A similar approach can be applied to this compound synthesis.

H₂:C₂H₂ Molar RatioTemperature (°C)C₂H₂ Conversion (%)C₂H₄ (Desired Product) Selectivity (%)[4]C₂H₆ (Byproduct) Selectivity (%)
5:180857030
10:180958515
15:180>99964

Experimental Protocols

Protocol 1: Gas-Phase Dehydrohalogenation for this compound Synthesis

This protocol describes a general method for the synthesis of this compound via the dehydrohalogenation of a suitable precursor like 1,2-difluoroethene.

1. Materials and Equipment:

  • Precursor gas (e.g., 1,2-difluoroethene)

  • Strong, sterically hindered base (e.g., potassium tert-butoxide) supported on an inert solid.

  • Inert diluent gas (e.g., Nitrogen or Argon)

  • Gas-tight reaction tube (e.g., quartz or stainless steel) housed in a tube furnace.

  • Mass flow controllers for precise gas delivery.

  • Low-temperature collection trap (e.g., cooled with liquid nitrogen).

  • Vacuum pump and pressure gauges.

  • Online analytical equipment (e.g., GC-MS or FTIR).

2. Procedure:

  • Assemble the gas-phase reactor system in a well-ventilated fume hood.

  • Pack the reaction tube with the solid-supported base.

  • Heat the reactor to the desired temperature (e.g., 200-400°C) under a steady flow of inert gas.

  • Once the temperature is stable, introduce the precursor gas and the inert diluent gas at a controlled molar ratio and flow rate.

  • Monitor the reaction progress and product distribution using the online analytical equipment.

  • Pass the reactor effluent through a cold trap to collect the this compound product, separating it from less volatile byproducts and unreacted precursors.

  • Carefully handle the collected product, as it is highly reactive and potentially toxic.

3. Safety Precautions:

  • All operations should be conducted in a fume hood.

  • This compound is a flammable and potentially toxic gas; handle with extreme caution.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the reactor system is leak-tight to prevent the release of hazardous gases.

Visualizations

Troubleshooting_Workflow start Problem Observed low_yield Low this compound Yield start->low_yield high_polymer High Polymer Formation start->high_polymer many_byproducts Multiple Fluorinated Byproducts start->many_byproducts cause_temp_low Inadequate Temperature? low_yield->cause_temp_low Check cause_temp_high Temperature Too High? high_polymer->cause_temp_high Check cause_over_fluor Over-fluorination? many_byproducts->cause_over_fluor Check cause_res_time Insufficient Residence Time? cause_temp_low->cause_res_time No sol_inc_temp Increase Temperature cause_temp_low->sol_inc_temp Yes cause_catalyst Catalyst Deactivated? cause_res_time->cause_catalyst No sol_dec_flow Decrease Flow Rate cause_res_time->sol_dec_flow Yes sol_regen_cat Regenerate/Replace Catalyst cause_catalyst->sol_regen_cat Yes cause_res_time_long Residence Time Too Long? cause_temp_high->cause_res_time_long No sol_dec_temp Decrease Temperature cause_temp_high->sol_dec_temp Yes cause_pressure High Product Partial Pressure? cause_res_time_long->cause_pressure No sol_inc_flow Increase Flow Rate cause_res_time_long->sol_inc_flow Yes sol_inc_diluent Increase Inert Gas Dilution cause_pressure->sol_inc_diluent Yes cause_isomer Isomerization Occurring? cause_over_fluor->cause_isomer No sol_adjust_ratio Adjust Reactant Ratio cause_over_fluor->sol_adjust_ratio Yes sol_opt_catalyst Optimize Catalyst/Temperature cause_isomer->sol_opt_catalyst Yes

Caption: Troubleshooting workflow for byproduct minimization.

Experimental_Workflow cluster_gas_delivery Gas Delivery cluster_reaction Reaction Zone cluster_analysis_collection Analysis & Collection precursor Precursor Gas Cylinder mfc1 Mass Flow Controller 1 precursor->mfc1 inert_gas Inert Gas Cylinder mfc2 Mass Flow Controller 2 inert_gas->mfc2 reactor Tube Reactor in Furnace mfc1->reactor mfc2->reactor gcms Online GC-MS/FTIR reactor->gcms cold_trap Cold Trap (-196 °C) gcms->cold_trap vacuum Vacuum Pump cold_trap->vacuum

References

"optimizing temperature and pressure for fluoroethyne synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of fluoroethyne (HC≡CF). This compound is a highly reactive and unstable compound, making its synthesis challenging. Careful control of reaction parameters, particularly temperature and pressure, is crucial for successful synthesis and for maximizing yield while ensuring safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include:

  • Direct Fluorination of Acetylene (B1199291): This method involves the reaction of acetylene gas with fluorine gas. It requires careful control of reaction conditions due to the high reactivity of fluorine.[1]

  • Dehydrohalogenation of Fluoroalkanes: This involves the elimination of a hydrogen halide from a saturated fluoroalkane precursor.

  • Dehydrofluorination of 1,1-Difluoroethene: A common laboratory-scale method involves the in situ generation of this compound by the elimination of hydrogen fluoride (B91410) from 1,1-difluoroethene using a strong base.

Q2: What are the critical safety precautions to take when synthesizing this compound?

A2: this compound is a flammable and potentially explosive gas.[2] It is essential to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all reagents and the product with extreme caution.

  • Employ inert atmosphere techniques to prevent reactions with oxygen.

  • Keep the reaction temperature low to minimize decomposition and polymerization.

Q3: How can I confirm the successful synthesis of this compound?

A3: Due to its instability, this compound is often characterized in situ or trapped at low temperatures. Spectroscopic methods are typically used for identification:

  • Mass Spectrometry: The NIST WebBook provides mass spectrometry data for this compound, which can be used for comparison.[3][4][5]

  • NMR Spectroscopy: While challenging to obtain for the pure substance, NMR data can be acquired for derivatives or in solution at low temperatures.

  • Infrared (IR) Spectroscopy: The C≡C and C-F bond stretches will have characteristic absorption bands.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Check Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and used in the correct molar ratios. Impurities can lead to side reactions or inhibit the desired transformation.[1] - Verify Base Strength (for dehydrohalogenation): If using a base for elimination, ensure it is sufficiently strong and freshly prepared. Common strong bases include sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH).
Product Decomposition - Maintain Low Temperatures: this compound is highly unstable and prone to decomposition and polymerization, especially at elevated temperatures. Strict adherence to low-temperature protocols (e.g., -78 °C) is critical.[1] - Minimize Reaction Time: Prolonged reaction times can lead to product degradation. Monitor the reaction closely and quench it as soon as it is complete.[6] - In Situ Trapping: If possible, trap the this compound product with a suitable reagent as it is formed to prevent it from decomposing.
Leaks in the Apparatus - Check all Connections: As this compound is a gas, ensure all connections in your reaction setup are secure and leak-proof. Even minor leaks can lead to significant product loss.
Suboptimal Reaction Conditions - Optimize Temperature and Pressure: Refer to the data tables below for recommended temperature and pressure ranges for your chosen synthesis method. Small deviations can significantly impact yield.
Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions - Control Reaction Temperature: Undesirable side reactions, such as the formation of difluoroacetylene (B1210905) or other byproducts, can be favored at higher temperatures.[7] - Adjust Reagent Addition Rate: Slow, controlled addition of reagents can help to minimize localized high concentrations that may lead to side reactions.
Polymerization - Maintain Low Concentration: Working at lower concentrations can sometimes reduce the rate of polymerization. - Avoid Exposure to Air and Light: Oxygen and light can initiate polymerization. Conduct the reaction under an inert atmosphere and protect it from light.
Contamination from Starting Materials - Purify Precursors: Ensure the purity of your starting materials before beginning the synthesis. Impurities in the precursors can be carried through the reaction and contaminate the final product.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for different this compound synthesis methods. Note that specific yield data for this compound is scarce in the literature due to its instability. The data presented for the gas-phase fluorination of acetylene often refers to the production of vinyl fluoride, a closely related and often co-produced compound.

Table 1: Gas-Phase Fluorination of Acetylene

Temperature (°C)Pressure (MPa)CatalystKey Observations
260 - 3600.1 - 1.0Fluorination CatalystOptimal range for acetylene conversion and vinyl fluoride selectivity. Temperatures above 360°C decrease catalyst activity and selectivity.
177 - 399 (350 - 750°F)Not SpecifiedAluminum OxideEffective temperature range for the production of vinyl fluoride and 2,2-difluoroethane.
220 - 280AtmosphericAlF₃High catalytic activity and conversion (>98%) for the synthesis of 1,1-difluoroethane (B1215649) from acetylene and HF.

Table 2: Dehydrofluorination of 1,1-Difluoroethene (Hypothetical Optimization)

Temperature (°C)BaseSolventExpected Outcome
-78Sodium Amide (NaNH₂)Liquid Ammonia (B1221849)Favorable for minimizing decomposition and polymerization of this compound.
-60Potassium Hydroxide (KOH)EthanolMay lead to a faster reaction rate but with an increased risk of side reactions and product decomposition.
-90Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)Potentially higher selectivity due to the bulky base, but the reaction may be slower.

Experimental Protocols

Protocol 1: In Situ Generation of this compound via Dehydrofluorination of 1,1-Difluoroethene

This protocol is based on the general principle of dehydrohalogenation and is adapted for the synthesis of this compound.

Materials:

  • 1,1-Difluoroethene

  • Strong, non-nucleophilic base (e.g., Sodium Amide, NaNH₂)

  • Anhydrous solvent (e.g., liquid ammonia or tetrahydrofuran)

  • Gas-tight reaction apparatus with a cold trap (-78 °C, dry ice/acetone)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Cool the reaction flask to the desired low temperature (e.g., -78 °C).

  • Dissolve the strong base in the anhydrous solvent within the reaction flask.

  • Slowly bubble 1,1-difluoroethene gas through the cooled base solution.

  • The this compound generated in situ can be used directly for a subsequent reaction or collected in a cold trap.

  • Monitor the reaction progress by analyzing aliquots (if feasible) or by observing the consumption of the starting material.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis / Trapping start Assemble and Dry Glassware inert_atm Establish Inert Atmosphere start->inert_atm cool Cool Reaction Vessel to -78°C inert_atm->cool add_base Add Strong Base to Solvent cool->add_base add_precursor Introduce 1,1-Difluoroethene add_base->add_precursor react In Situ Generation of this compound add_precursor->react trap Cold Trap Collection react->trap in_situ In Situ Reaction with Substrate react->in_situ analysis Spectroscopic Analysis (MS, NMR) trap->analysis in_situ->analysis

Caption: Workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low this compound Yield start Low or No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Verify Reaction Temperature temp_ok Temperature Correct? check_temp->temp_ok check_leaks Inspect Apparatus for Leaks leaks_ok No Leaks? check_leaks->leaks_ok check_base Confirm Base Strength and Freshness base_ok Base Active? check_base->base_ok reagents_ok->check_temp Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No temp_ok->check_leaks Yes adjust_temp Adjust and Monitor Temperature temp_ok->adjust_temp No leaks_ok->check_base Yes seal_leaks Seal Leaks leaks_ok->seal_leaks No prepare_base Use Freshly Prepared Base base_ok->prepare_base No optimize Consider Further Optimization base_ok->optimize Yes purify_reagents->start adjust_temp->start seal_leaks->start prepare_base->start

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Fluoroethyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information for handling and polymerizing fluoroethyne. This compound is a highly reactive and hazardous material; all experimental work should be conducted with extreme caution and appropriate safety measures in place.

Critical Safety Warning

This compound (C₂HF) is a highly reactive, flammable, and unstable gas.[1][2] It can polymerize or decompose violently and may explode spontaneously near its boiling point of -80°C.[3] Handling requires strict adherence to safety protocols, including working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and implementing rigorous temperature control. When heated to decomposition, it can emit toxic fumes of fluoride.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected or uncontrolled this compound polymerization?

A1: Uncontrolled polymerization is a significant risk stemming from this compound's inherent instability.[1] The primary causes include:

  • Elevated Temperatures: The monomer is kinetically unstable and can decompose or polymerize rapidly at temperatures above -100°C.[1] Spontaneous explosion can occur near its boiling point (-80°C).[3]

  • Impurities: Certain impurities can act as initiators for polymerization. The monomer should be of high purity before any reaction.[4]

  • Presence of Catalysts: Unintended contact with catalytic species, including certain metals or reagents, can trigger polymerization.[1][]

  • Lack of Inhibitor: For storage, the presence of a suitable polymerization inhibitor is crucial.[6]

Q2: My polymerization yield is consistently low. What factors could be responsible?

A2: Low yields are often attributed to competing side reactions and suboptimal conditions. Key factors include:

  • Monomer Purity: Impurities can interfere with the catalyst and promote side reactions such as hydrofluorination and oligomerization, which are common issues.[1][4]

  • Catalyst Inefficiency: The choice of catalyst is critical. Ziegler-Natta or other transition metal catalysts may be required, and their activity can be sensitive to reaction conditions.[][7] Catalyst loading requirements can be high (5-10 mol%), and yields may not exceed 40% even in optimized systems.[1]

  • Reaction Conditions: Temperature and pressure must be precisely controlled. Syntheses often require low temperatures to manage the high reactivity of the monomer and prevent decomposition.[1]

  • Monomer Instability: The inherent instability of this compound means that some monomer may decompose before it can be incorporated into the polymer chain.[1][8]

Q3: The properties of my resulting poly(fluoroacetylene) are inconsistent between batches. Why?

A3: Inconsistency in polymer properties often points to a lack of control over the polymerization process. Potential causes include:

  • Variable Monomer Purity: Even small variations in impurities can alter the polymerization kinetics and the final polymer structure.[4][9]

  • Poor Temperature Control: Fluctuations in temperature can affect the rate of polymerization and the molecular weight distribution of the polymer.

  • Inconsistent Catalyst Activity: The age, storage, and handling of the catalyst can affect its activity, leading to batch-to-batch variability.

  • Ineffective Mixing: In solution or suspension polymerizations, poor mixing can lead to localized "hot spots" or concentration gradients, resulting in a non-uniform polymer.[10]

Troubleshooting Guides

Issue 1: Spontaneous Polymerization During Storage or Handling
  • Question: I observed solid polymer formation in my this compound gas cylinder/storage vessel. What should I do and how can I prevent this?

  • Answer:

    • Immediate Action: Do NOT attempt to heat or disturb the cylinder. Evacuate the area and consult your institution's safety officer immediately. Spontaneous polymerization can be exothermic and lead to a dangerous pressure increase.

    • Prevention:

      • Temperature Control: Always store this compound at cryogenic temperatures (below -100°C) to minimize its kinetic instability.[1]

      • Use of Inhibitors: Ensure the monomer is stored with an appropriate polymerization inhibitor. The type and concentration of the inhibitor should be carefully selected.[6]

      • Material Compatibility: Store in containers made of materials that do not catalyze polymerization. Avoid contact with incompatible metals or alloys.

Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly
  • Question: My polymerization reaction is not starting, or the conversion rate is negligible. What are the possible causes?

  • Answer:

    • Catalyst Deactivation: The catalyst may have been poisoned by impurities in the monomer or solvent.[7] Ensure the monomer is purified immediately before use to remove both impurities and inhibitors.[6][11]

    • Incorrect Catalyst: Verify that the chosen catalyst is appropriate for this compound polymerization. Catalysts like Ziegler-Natta or specific organometallic complexes are often required for acetylenic monomers.[][7]

    • Insufficient Activation Energy: The reaction temperature may be too low for the catalyst to become active. Carefully review the literature for the specific catalyst's activation requirements, balancing this against the monomer's instability at higher temperatures.

    • Excess Inhibitor: If the monomer was not properly purified, residual inhibitor will prevent polymerization.[12]

Logical Flow for Troubleshooting Polymerization Issues

G Troubleshooting this compound Polymerization start Problem Encountered p1 No/Low Polymer Yield start->p1 p2 Uncontrolled/ Explosive Reaction start->p2 p3 Inconsistent Polymer Properties start->p3 c1a Catalyst Poisoned/ Inactive p1->c1a c1b Residual Inhibitor p1->c1b c1c Suboptimal Temp/ Pressure p1->c1c c1d Monomer Decomposition p1->c1d c2a Temperature Too High p2->c2a c2b Monomer Impurities p2->c2b c2c No Inhibitor Present p2->c2c c3a Inconsistent Monomer Purity p3->c3a c3b Poor Temperature Control p3->c3b c3c Non-uniform Mixing p3->c3c s2 Check Catalyst Viability & Loading c1a->s2 s1 Verify Monomer Purity (Protocol 2) c1b->s1 s3 Optimize Reaction Conditions c1c->s3 s4 Implement Strict Temperature Control c1d->s4 c2a->s4 c2b->s1 s5 Review Safety & Handling Protocols c2c->s5 c3a->s1 c3b->s4 c3c->s3

Caption: A logical flowchart for diagnosing common this compound polymerization problems.

Data Summary

Quantitative data for this compound and its derivatives are summarized below.

Table 1: Physicochemical Properties of this compound Monomer

PropertyValueReference
Molecular FormulaC₂HF[3][8]
Molecular Weight44.03 g/mol [8]
Boiling Point-80 °C[3]
C-F Bond Length1.271 Å[13]
C≡C Bond Length1.203 Å[13]
Standard Enthalpy of Formation125.5 kJ/mol[13]
Standard Entropy231.70 J/(mol·K)[13]

Table 2: Electronic Properties of Poly(fluoroacetylene) Derivatives

PropertyValueNotesReference
Bandgap (Eg)2.1 eVSuitable for organic electronics[13]
Electrical Conductivity10⁻² S/cmAfter doping with iodine vapors[13]

Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted to specific laboratory conditions and catalyst systems. A thorough risk assessment must be performed before any experiment.

Protocol 1: General Experimental Workflow

This workflow outlines the critical steps from monomer handling to final polymer characterization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis p1 Procure/Synthesize This compound Monomer p2 Purify Monomer (Remove Inhibitor/Impurities) [CRITICAL STEP] p1->p2 p3 Prepare Reactor & Catalyst (Inert Atmosphere) p2->p3 p4 Introduce Monomer (Controlled Temp & Pressure) p3->p4 p5 Initiate & Monitor Polymerization p4->p5 p6 Quench Reaction & Isolate Polymer p5->p6 p7 Purify & Dry Polymer p6->p7 p8 Characterize Polymer (DSC, TGA, GPC, NMR) p7->p8

Caption: A typical experimental workflow for this compound polymerization.

Protocol 2: Monomer Purification (Inhibitor Removal)
  • Objective: To remove polymerization inhibitors and other volatile impurities from the this compound monomer immediately prior to use.

  • Apparatus: A vacuum-rated gas handling line, a cold trap (e.g., U-tube), cryogen (liquid nitrogen), and an appropriate adsorbent column (e.g., activated alumina, Grade 1).

  • Methodology: a. Assemble the purification line and ensure it is leak-tight and under a high vacuum. b. Cool the cold trap with liquid nitrogen. c. Slowly pass the this compound gas from its source cylinder through the adsorbent column. The column is intended to trap the non-volatile inhibitor.[12] d. The purified this compound gas will pass through the column and condense in the liquid nitrogen-cooled trap. e. Impurities that are more volatile than this compound may be removed by carefully allowing the trap to warm slightly while under vacuum, venting the first fractions of gas. f. The purified, condensed this compound in the trap is now ready to be transferred directly to the reaction vessel.

Protocol 3: General Polymerization Procedure (Solution Method)
  • Objective: To perform the controlled polymerization of this compound in a solvent.

  • Apparatus: A high-pressure glass or stainless steel reactor equipped with magnetic or mechanical stirring, a thermocouple, a pressure gauge, and connections to the monomer purification line and an inert gas source.

  • Methodology: a. Thoroughly dry and assemble the reactor. Purge the reactor with a high-purity inert gas (e.g., Argon). b. Introduce the desired anhydrous, deoxygenated solvent and the catalyst (e.g., a Ziegler-Natta or metallocene catalyst) into the reactor under a positive pressure of inert gas.[] c. Cool the reactor to the desired reaction temperature (e.g., -80°C or lower). d. Slowly transfer the purified this compound monomer from the cold trap (Protocol 2) into the stirred reactor. Monitor the internal pressure and temperature closely. e. Maintain the reaction at the target temperature for the specified duration. The formation of a precipitate may indicate polymer formation. f. Once the reaction is complete, carefully quench the catalyst according to established procedures (e.g., by adding a protic solvent like methanol). g. Vent any unreacted monomer safely through a scrubbing system. h. Isolate the crude polymer by filtration or precipitation.

Protocol 4: Polymer Characterization
  • Objective: To determine the physical and chemical properties of the synthesized poly(fluoroacetylene).

  • Techniques:

    • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[14]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.[15]

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): To confirm the polymer structure and microstructure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the disappearance of the acetylenic bond.

References

Technical Support Center: Purification of Fluoroethyne Gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of fluoroethyne (C₂HF) gas. This compound is a highly reactive and unstable gas, making its purification a critical yet challenging step for its use in synthesis and other applications. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound gas?

A1: The impurities in this compound gas largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Precursors: Such as 1-chloro-1,1-difluoroethane (B1203169) or other halogenated hydrocarbons.

  • Acidic Gases: Primarily hydrogen fluoride (B91410) (HF), which can arise from dehydrohalogenation reactions.

  • Other Alkynes and Alkenes: Byproducts from side reactions.

  • Polymerization Products: this compound can polymerize, especially at elevated temperatures or in the presence of certain impurities.

  • Inert Gases: Such as nitrogen or argon, if used as a carrier gas during synthesis or purification.

Q2: What is the recommended method for analyzing the purity of this compound gas?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for analyzing the purity of this compound gas.[1] It allows for the separation of volatile components and their identification based on their mass-to-charge ratio. For quantitative analysis, a Gas Chromatograph with a Flame Ionization Detector (GC-FID) can be used, although calibration with appropriate standards is necessary.[1]

Q3: What are the primary safety concerns when handling this compound gas?

A3: this compound is a highly reactive, flammable, and potentially explosive gas.[2] Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.[2]

  • Ensuring all equipment is properly grounded to prevent static discharge.[3]

  • Using materials compatible with fluorine and fluorinated compounds to avoid corrosion and violent reactions.[4]

  • Keeping the gas at low temperatures to minimize the risk of decomposition and polymerization.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

Possible Cause 1: Polymerization during purification.

  • Solution: this compound is prone to polymerization, especially at higher temperatures. Maintain low temperatures throughout the purification process. For distillation or gas chromatography, use the lowest possible temperatures that still allow for separation. Consider adding a polymerization inhibitor if compatible with your downstream application.

Possible Cause 2: Leaks in the purification system.

  • Solution: Due to its gaseous nature, even small leaks can lead to significant loss of product. Thoroughly check all connections and seals in your setup. Use a leak detector to identify and fix any leaks before starting the purification.

Possible Cause 3: Inefficient trapping of the purified gas.

  • Solution: Ensure your cold trap is at a sufficiently low temperature to effectively condense the this compound. Liquid nitrogen (-196 °C) is recommended. The design of the trap should maximize the surface area for condensation.

Issue 2: Incomplete Removal of Impurities

Possible Cause 1: Co-elution or co-distillation with the product.

  • Solution: Optimize the separation parameters. For preparative GC, adjust the temperature program, carrier gas flow rate, or consider using a different column with a stationary phase that provides better selectivity for your specific impurities. For fractional condensation, use a series of cold traps at carefully controlled intermediate temperatures to selectively remove impurities with different boiling points.

Possible Cause 2: Ineffective chemical scrubbing.

  • Solution: If using a chemical scrubber to remove acidic impurities like HF, ensure the scrubbing agent is fresh and the contact time between the gas and the scrubbing solution is sufficient. For HF, a scrubber containing a solid adsorbent like sodium fluoride or a basic solution can be effective.

Issue 3: Product Decomposition

Possible Cause 1: Incompatible materials of construction.

  • Solution: this compound and potential impurities like HF can be highly reactive with certain materials. Use materials known to be compatible with fluorine compounds, such as stainless steel, Monel, or fluoropolymers like PTFE and FEP.[5] Avoid materials that can be easily corroded or that could catalyze decomposition.

Possible Cause 2: Presence of reactive impurities.

  • Solution: Certain impurities can catalyze the decomposition of this compound. Ensure that the crude gas is pre-purified to remove any highly reactive species before final purification steps.

Experimental Protocols

Protocol 1: Purification by Low-Temperature Fractional Condensation

This method separates components based on their different boiling points by passing the crude gas mixture through a series of cold traps held at successively lower temperatures.

Methodology:

  • Pass the crude this compound gas stream through a drying tube containing a suitable desiccant (e.g., calcium sulfate) to remove any moisture.

  • The gas is then passed through a series of cold traps. The first trap is typically held at a temperature to condense less volatile impurities (e.g., -78 °C, dry ice/acetone bath).

  • The gas stream exiting the first trap then enters a second trap cooled with liquid nitrogen (-196 °C) to condense the this compound product.

  • More volatile impurities (e.g., nitrogen, argon) will not condense at this temperature and will be vented from the system.

  • After the collection is complete, the liquid nitrogen trap is isolated, and the this compound can be slowly warmed to room temperature to be collected as a gas.

Quantitative Data:

ParameterValue
Trap 1 Temperature-78 °C
Trap 2 Temperature-196 °C
Expected Purity> 98%
Protocol 2: Purification by Preparative Gas Chromatography (GC)

Preparative GC is a powerful technique for isolating high-purity compounds from a mixture.[6]

Methodology:

  • A preparative gas chromatograph equipped with a suitable column is used. A column with a non-polar or medium-polarity stationary phase is often a good starting point for separating halogenated hydrocarbons.

  • The crude this compound gas is injected into the GC.

  • A temperature program is used to separate the components based on their volatility and interaction with the stationary phase.

  • The effluent from the column is directed to a detector, and the separated components are collected in a cold trap as they elute.

  • The collection timing is critical and is based on the retention time of this compound, which should be determined beforehand using an analytical GC-MS.

Quantitative Data (Suggested Starting Parameters):

ParameterValue
Column TypeNon-polar (e.g., DB-1) or medium-polarity
Carrier GasHelium or Argon
Injection Temperature100 °C
Oven Temperature Program30 °C (hold 2 min), ramp to 150 °C at 10 °C/min
Detector Temperature150 °C
Collection Trap Temp.-196 °C
Expected Purity> 99.5%

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_purification Purification Train cluster_analysis Purity Analysis synthesis Synthesis Reactor drying Drying Tube (e.g., CaSO4) synthesis->drying Crude Gas scrubber Chemical Scrubber (e.g., NaF for HF removal) drying->scrubber fractional_condensation Low-Temperature Fractional Condensation scrubber->fractional_condensation Pre-purified Gas prep_gc Preparative GC fractional_condensation->prep_gc Partially Purified Gas gc_ms GC-MS Analysis prep_gc->gc_ms Purified this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Low Purity of This compound check_impurities Identify Impurities (GC-MS) start->check_impurities acidic_impurities Acidic Impurities (HF)? check_impurities->acidic_impurities precursor_impurities Unreacted Precursors? check_impurities->precursor_impurities polymer_impurities Polymerization Products? check_impurities->polymer_impurities add_scrubber Implement/Optimize Chemical Scrubber acidic_impurities->add_scrubber Yes optimize_separation Optimize Separation (GC parameters / Condensation temps) precursor_impurities->optimize_separation Yes lower_temp Lower Purification Temperature polymer_impurities->lower_temp Yes

Caption: Troubleshooting logic for low purity this compound.

References

Technical Support Center: Challenges in Direct Fluorination of Acetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) regarding the significant challenges and extreme hazards associated with the direct fluorination of acetylene (B1199291) with elemental fluorine (F₂). The direct reaction of acetylene and fluorine is exceptionally hazardous and not a standard synthetic procedure due to its violent and often explosive nature. This guide aims to inform on the theoretical challenges, potential side reactions, and the stringent safety protocols required when approaching this complex chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues and questions in a Q&A format that researchers might have about the direct fluorination of acetylene.

I. Fundamental Challenges & Safety

Question: Why is the direct fluorination of acetylene considered so challenging and dangerous?

Answer: The direct reaction between acetylene (C₂H₂) and elemental fluorine (F₂) is exceptionally hazardous for several key reasons:

  • Extreme Exothermicity: The formation of C-F bonds is a highly exothermic process. The reaction with acetylene can release a tremendous amount of energy, leading to a thermal runaway and potentially an explosion.[1]

  • High Reactivity of Both Reagents: Elemental fluorine is the most powerful oxidizing agent known and reacts violently with most organic compounds.[2] Acetylene is also highly reactive and can decompose explosively on its own under pressure or at elevated temperatures.[3]

  • Violent Reaction Conditions: The combination of two such reactive molecules can lead to an extremely violent, often uncontrollable reaction, even at very low temperatures.[1]

  • Wide Flammability Range of Acetylene: Acetylene has a very wide flammability range in air (2.5% to 81%), and its ignition energy is extremely low, making it susceptible to ignition from static sparks or heat from the reaction itself.

Question: My experiment resulted in an uncontrolled, rapid pressure increase and charring. What happened?

Answer: This indicates a runaway reaction, which is the primary challenge in this process. The causes are likely one or a combination of the following:

  • Poor Heat Dissipation: The reaction generated heat faster than it could be removed, leading to a rapid temperature and pressure spike.

  • High Reactant Concentrations: Even small concentrations of fluorine and acetylene can react violently.

  • Formation of Hot Spots: Localized areas of high temperature can initiate the explosive decomposition of acetylene.

  • Destructive Fluorination: Instead of addition across the triple bond, the reaction may have proceeded via a radical mechanism, breaking C-H and C-C bonds and leading to the formation of carbon soot (charring), hydrogen fluoride (B91410) (HF), and various fluorocarbons.

Troubleshooting an Uncontrolled Reaction:

  • Immediate Shutdown: If using a controlled setup like a flow reactor, immediately stop the flow of all reactants.

  • Inert Gas Purge: Purge the system with a high flow of an inert gas like nitrogen or argon to dilute the reactants and remove heat.

  • Emergency Cooling: If possible, apply external cooling to the reactor.

  • Review Safety Protocols: Before any further attempts, a thorough review and enhancement of safety protocols and experimental design are critical.

II. Byproducts and Selectivity

Question: What are the expected products and byproducts of the direct fluorination of acetylene?

Answer: Due to the high reactivity and energy release, a complex mixture of products is likely. Controlling the reaction to obtain a single, desired product is a major challenge.

  • Desired Products (Theoretical):

    • cis- and trans-1,2-Difluoroethylene

    • 1,1-Difluoroethylene

    • 1,1,2-Trifluoroethylene

    • Tetrafluoroethylene

    • 1,1,1,2-Tetrafluoroethane

  • Common Byproducts:

    • Hydrogen Fluoride (HF): Formed from the reaction with hydrogen atoms in acetylene.[1]

    • Carbon Soot: From the decomposition of acetylene.

    • Perfluorocarbons: Such as carbon tetrafluoride (CF₄), from the complete breakdown of the acetylene molecule.

    • Polymeric Materials: Polymerization of acetylene or fluorinated products can occur.

    • Over-fluorinated Products: Saturated products like hexafluoroethane.

Question: How can I improve the selectivity towards a specific fluorinated ethylene?

Answer: Achieving high selectivity is exceptionally difficult. The following are theoretical approaches, as standard, reliable methods are not established:

  • Extreme Dilution: Using a large excess of an inert gas (like nitrogen or helium) to dilute both fluorine and acetylene can help manage the reaction rate and temperature.[4]

  • Low Temperatures: Conducting the reaction at cryogenic temperatures can slow down the reaction rate, but may not be sufficient to prevent an explosion.

  • Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, which is crucial for controlling highly exothermic reactions.[4][5] This is the most promising approach for attempting such a reaction under controlled conditions.

  • Catalysis: While not well-documented for this specific reaction, catalysts could theoretically modulate the reaction pathway. However, finding a catalyst that is stable in the presence of elemental fluorine and effective for this transformation is a significant challenge.

Quantitative Data Summary

Direct experimental data on the controlled direct fluorination of acetylene with F₂ is scarce in the literature due to the extreme hazards. The following table presents hypothetical data based on related fluorination reactions and the known challenges, illustrating the likely poor outcomes and the stringent conditions required.

ParameterBatch Reaction (Hypothetical)Flow Reactor (Projected)Rationale / Challenges
Temperature < -100 °C-78 °C to 25 °CExtreme cooling is necessary to control exothermicity. Flow reactors allow for better temperature control, potentially at higher temperatures.
Reactant Conc. < 1% in Inert Gas1-5% in Inert GasHigh dilution is critical to prevent a runaway reaction. Flow systems can often handle slightly higher concentrations safely.
Residence Time N/A (uncontrolled)Milliseconds to SecondsShort residence times in a microreactor are essential to minimize byproduct formation and control the reaction.
Yield of 1,2-DFE < 1% (if any)5-20% (Optimistic)The reaction is prone to decomposition and over-fluorination, leading to very low yields of the desired product.
Selectivity Extremely PoorPoor to ModerateFlow chemistry can improve selectivity by minimizing reaction time and controlling temperature, but it remains a major challenge.
Major Byproducts HF, Carbon, CF₄HF, Over-fluorinated productsDestructive fluorination is a significant issue.

Experimental Protocols

Disclaimer: The following protocol is a theoretical and precautionary guide for approaching the direct fluorination of acetylene and should only be considered by researchers with extensive experience in handling hazardous gases and employing specialized equipment like continuous flow reactors. This is not a standard operating procedure.

Protocol: Direct Fluorination of Acetylene in a Continuous Flow Reactor

Objective: To attempt the controlled direct fluorination of acetylene to produce 1,2-difluoroethylene (B154328) using a microreactor system for enhanced safety.

Materials:

  • Acetylene gas (1% in N₂)

  • Fluorine gas (5% in N₂)

  • High-purity Nitrogen (for purging)

  • Microreactor system (e.g., silicon carbide or Hastelloy) with efficient heat exchange

  • Mass flow controllers for all gases

  • Back pressure regulator

  • Online analytical equipment (e.g., GC-MS) for product analysis

  • Scrubber system containing a potassium hydroxide (B78521) solution to neutralize unreacted fluorine and HF.[1]

Procedure:

  • System Preparation:

    • Thoroughly clean and dry all parts of the reactor system.

    • Passivate the entire system with a low concentration of fluorine gas to create a protective metal fluoride layer.

    • Conduct a leak test with helium.

  • Inert Gas Purge: Purge the entire system with high-purity nitrogen for at least 30 minutes to remove any residual air or moisture.

  • Establish Stable Flow:

    • Set the reactor temperature to the desired starting point (e.g., -78 °C).

    • Establish a stable flow of nitrogen through the system.

  • Reactant Introduction:

    • Using mass flow controllers, introduce the highly diluted acetylene stream into the reactor.

    • Separately, introduce the highly diluted fluorine stream. The two streams should meet at a T-junction just before entering the main reactor channel to minimize pre-reaction.

    • Maintain a stoichiometric excess of acetylene to fluorine to minimize over-fluorination.

  • Reaction and Analysis:

    • Allow the reaction to proceed with a very short residence time (e.g., <1 second).

    • The reactor output should pass through a back pressure regulator and then be directed to an online GC-MS for immediate analysis.

    • The remaining gas stream must be directed through a robust scrubber system to neutralize all hazardous components.

  • Shutdown:

    • Stop the flow of fluorine first, followed by the acetylene.

    • Purge the system with nitrogen for an extended period to ensure all reactive gases are removed.

Visualizations

Logical Relationship: Hazards and Mitigation

cluster_hazards Primary Hazards cluster_consequences Potential Consequences cluster_mitigation Mitigation Strategies H1 Extreme Exothermicity C1 Runaway Reaction H1->C1 H2 High Reactivity of F2 H2->C1 H3 Acetylene Instability C2 Explosion H3->C2 H4 Low Ignition Energy H4->C2 C1->C2 C3 Poor Selectivity C1->C3 C4 Destructive Fluorination (HF, Soot) C1->C4 M1 Continuous Flow Reactor M1->H1 Controls M1->C3 Improves M2 Extreme Dilution (Inert Gas) M2->H1 Controls M3 Cryogenic Temperatures M3->H1 Controls M4 Strict Safety Protocols M4->C2 Prevents

Caption: Interrelationship of hazards, consequences, and mitigation strategies.

Experimental Workflow: Continuous Flow Fluorination

F2 Fluorine in N2 (Mass Flow Controller) Mixer T-Mixer F2->Mixer C2H2 Acetylene in N2 (Mass Flow Controller) C2H2->Mixer Reactor Microreactor (Cooled) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Analysis Online GC-MS BPR->Analysis Scrubber KOH Scrubber Analysis->Scrubber Vent Vent Scrubber->Vent

Caption: A simplified workflow for direct fluorination using a flow reactor.

Simplified Reaction Pathway

cluster_products Reaction Products cluster_byproducts Decomposition Byproducts Reactants C2H2 + F2 P1 1,2-Difluoroethylene (Desired) Reactants->P1 Addition P2 Over-fluorinated Products Reactants->P2 Excess F2 B1 HF Reactants->B1 Decomposition B2 Carbon (Soot) Reactants->B2 Decomposition B3 CF4 Reactants->B3 Decomposition

Caption: Potential products and byproducts from the direct fluorination of acetylene.

References

Technical Support Center: Enhancing Regioselectivity in Alkyne Hydrofluorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in alkyne hydrofluorination experiments. Our aim is to help you overcome common challenges and enhance the regioselectivity of your reactions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Hydrofluorination of Unsymmetrical Alkynes

Question: My alkyne hydrofluorination is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Answer: Poor regioselectivity is a common challenge stemming from the similar stability of the possible vinyl cation intermediates. Several factors can be adjusted to favor one regioisomer over the other.

Troubleshooting Steps:

  • Reagent Selection: The choice of fluorinating agent and catalyst system is critical.

    • Metal-Free Systems: For alkyl aryl acetylenes, pyridinium (B92312) tetrafluoroborates can provide excellent regioselectivity. The fluorine is typically delivered to the carbon adjacent to the alkyl group (β to the aryl group).[1]

    • Gold-Catalyzed Systems: Gold catalysts, particularly with N-heterocyclic carbene (NHC) ligands like [Au(IPr)Cl], are effective.[2] For aryl alkyl alkynes, gold catalysis often directs the fluorine to the carbon adjacent to the alkyl group.[1]

    • HF-Based Reagents: Reagents like Et3N·3HF and DMPU/HF complexes can be used with gold catalysts to achieve high regioselectivity.[2][3][4]

  • Solvent Effects: The polarity of the solvent can influence the stability of the vinyl cation intermediate.

  • Temperature Control: Reaction temperature can impact selectivity.

    • Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.[5] For instance, with gold bifluoride catalysts, performing reactions at room temperature, even if it requires longer reaction times, can prevent erosion of regioselectivity.[6]

  • Additives: The presence of additives can significantly influence the outcome.

    • In some gold-catalyzed systems, acidic additives are required to facilitate the reaction, but simplified protocols now exist that operate without any additives.[2]

Logical Workflow for Troubleshooting Poor Regioselectivity

start Poor Regioselectivity Observed reagent Evaluate Fluorinating Reagent and Catalyst System start->reagent solvent Modify Solvent Polarity reagent->solvent temp Adjust Reaction Temperature solvent->temp additives Consider Additive Effects temp->additives outcome Improved Regioselectivity? additives->outcome end Achieved Desired Regioisomer outcome->end Yes revisit Re-evaluate Initial Strategy outcome->revisit No revisit->reagent

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Competing Side Reactions: Hydration and Dihydrofluorination

Question: I am observing significant amounts of ketone (from hydration) and/or gem-difluoride byproducts in my reaction. How can I minimize these?

Answer: The formation of hydration products (ketones) and dihydrofluorinated compounds are common side reactions, particularly with terminal alkynes.

Troubleshooting Steps:

  • Minimizing Hydration:

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can compete with the fluoride (B91410) source as a nucleophile, leading to alkyne hydration.

    • Reagent Choice: The choice of HF source is crucial. While HBF₄•Et₂O can be a powerful hydrofluorinating agent, it is also harsh and can lead to significant hydration side products.[1] Pyridinium tetrafluoroborates offer tempered reactivity and can reduce the extent of hydration.[1] For terminal aryl-substituted alkynes, the ketone hydration product is often a major side product.[1] The use of a simplified protocol with [Au(IPr)Cl] and Et3N·3HF in a diluted HFIP/toluene solvent mixture has been shown to produce ≤5% of the hydration byproduct.[7]

  • Controlling Dihydrofluorination:

    • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. An excess of the reagent can lead to the formation of gem-difluorides, especially with terminal alkynes.[8]

    • Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by ¹⁹F NMR) and quench the reaction upon consumption of the starting material to prevent over-reaction. Lowering the temperature may also help to slow down the second hydrofluorination step.

    • Substrate: Terminal alkyl-substituted alkynes are particularly prone to forming gem-difluorides as the primary product.[1]

Frequently Asked Questions (FAQs)

Q1: Which factors primarily determine the regioselectivity in alkyne hydrofluorination?

A1: Regioselectivity is primarily governed by the electronic and steric properties of the alkyne substituents, which influence the stability of the vinyl cation intermediate formed upon protonation of the alkyne. The choice of catalyst and fluorinating agent also plays a crucial role in directing the fluoride addition.

Q2: Can I achieve stereodivergent synthesis to obtain either the (E) or (Z) isomer?

A2: Yes, stereodivergent synthesis is possible. For example, using 2,6-dichloropyridinium tetrafluoroborate, the (E)- and (Z)-hydrofluorination products can be formed under kinetic and thermodynamic control, respectively.[1][9] High Z-selectivity is often obtained in a polar solvent (like DCE), while reactions in a less polar solvent (like chloroform) or at lower temperatures can favor the E-product.[1]

Q3: Are there operationally simple and safer alternatives to using HF gas or HF-based reagents like Olah's reagent?

A3: Yes, several safer and easier-to-handle reagents have been developed.

  • Pyridinium Tetrafluoroborates: These are inexpensive, easily-handled solid reagents that can be used in metal-free protocols.[1][10]

  • DMPU/HF and Et₃N·3HF: These are liquid HF complexes that are less volatile and corrosive than HF gas.[2][3] They are compatible with gold-catalyzed systems.[4]

  • Potassium Bifluoride (KHF₂): This is a cheaper, safer, and water-free fluoride source, although it may require a strong acid additive for catalyst activation.[2][7]

Q4: What is the general mechanism for metal-free and gold-catalyzed alkyne hydrofluorination?

A4:

  • Metal-Free (with Protic Tetrafluoroborates): The reaction is proposed to proceed through the protonation of the alkyne by the acidic pyridinium salt to form a vinyl cation intermediate. This intermediate is then trapped by the tetrafluoroborate anion (BF₄⁻) to form the C-F bond.[1][9]

  • Gold-Catalyzed: Gold(I) complexes activate the alkyne towards nucleophilic attack by the fluoride source.[11] The reaction can proceed through an outer-sphere attack of fluoride on the gold-activated alkyne.

Factors Influencing Regioselectivity

G cluster_substrate Substrate Properties cluster_reagents Reagents & Catalysts cluster_conditions Reaction Conditions Electronic Electronic Effects (e.g., EWG vs. EDG) Intermediate Vinyl Cation Intermediate Stability Electronic->Intermediate Steric Steric Hindrance Steric->Intermediate FluorineSource Fluorinating Agent (e.g., Pyridinium·HBF₄, Et₃N·3HF) FluorineSource->Intermediate Catalyst Catalyst System (e.g., Au(I), Metal-Free) Catalyst->Intermediate Solvent Solvent Polarity Solvent->Intermediate Temperature Temperature Temperature->Intermediate Additives Additives Additives->Intermediate Product Regioselective Product Intermediate->Product

Caption: Key factors influencing regioselectivity in alkyne hydrofluorination.

Data Presentation

Table 1: Regioselectivity in Gold-Catalyzed Hydrofluorination of Unsymmetrical Alkynes

Entry Alkyne Substrate Catalyst Fluoride Source Additive Regioisomeric Ratio Yield (%) Reference
1 1-phenyl-1-propyne (JohnPhos)Au-complex DMPU·HF None >20:1 85 [3]
2 1-(4-methoxyphenyl)-1-propyne [Au(IPr)Cl] Et₃N·3HF None >20:1 92 [2]
3 1-cyclohexyl-4-phenyl-1-butyne NHC-Au bifluoride Et₃N·3HF NH₄BF₄ >98:2 75 [6]

| 4 | 4-phenyl-1-butyne (B98611) | [Au(IPr)Cl] | KHF₂ | MsOH | - | 5 |[7] |

Table 2: Stereoselectivity in Metal-Free Hydrofluorination of 1-phenyl-1-propyne

Entry Fluorinating Agent Solvent Temperature (°C) E/Z Ratio Yield (%) Reference
1 2,6-dichloropyridinium·HBF₄ Chloroform 70 >20:1 75 [1]

| 2 | 2,6-dichloropyridinium·HBF₄ | DCE | 70 | 1:15 | 82 |[1] |

Experimental Protocols

Protocol 1: Metal-Free Stereodivergent Hydrofluorination (General Procedure) [1]

  • Reagent Preparation: 2,6-dichloropyridinium tetrafluoroborate is prepared on a large scale (50 mmol) by the reaction of 2,6-dichloropyridine (B45657) with HBF₄•Et₂O.

  • Reaction Setup (for Z-isomer): To a screw-capped vial is added the alkyne (0.2 mmol, 1.0 equiv) and 2,6-dichloropyridinium tetrafluoroborate (0.3 mmol, 1.5 equiv). 1,2-dichloroethane (DCE, 2.0 mL) is added, and the vial is sealed.

  • Reaction Conditions: The reaction mixture is stirred at 70 °C and monitored by TLC or ¹⁹F NMR.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane, and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel.

  • For E-isomer: The same procedure is followed, but chloroform is used as the solvent.

Protocol 2: Gold-Catalyzed Hydrofluorination of Terminal Alkynes (Simplified Protocol) [2]

  • Reaction Setup: In a 13 mL PTFE conical tube with a screw cap, [Au(IPr)Cl] (2.5 mg, 1 mol %) and triethylamine (B128534) trihydrofluoride (70 μL, 0.4 mmol, 1 equiv) are added to a solution of the alkyne (0.4 mmol, 1 equiv) in a toluene/HFIP solvent mixture (4 mL, 4:1, 0.1 M).

  • Reaction Conditions: The reaction is stirred at 70 °C in an oil bath for 6 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with Et₂O (3x). The combined organic layers are washed with brine (1x), dried over Na₂SO₄, filtered, and concentrated in vacuo. The product is purified by column chromatography.

References

Technical Support Center: Overcoming Low Yield in Organometallic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Organometallic Fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in organometallic fluorination reactions. Below you will find troubleshooting guides in a question-and-answer format, quantitative data to guide your experimental design, detailed experimental protocols for key reactions, and visualizations to clarify complex workflows.

Troubleshooting Guides & FAQs

This section addresses specific issues that can result in low yields during organometallic fluorination experiments.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows little to no consumption of the starting material. What are the likely causes and how can I address them?

Answer: Low or no conversion is a common issue that can often be traced back to the activity of the reagents, catalyst, or suboptimal reaction conditions.

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. For instance, anhydrous fluoride (B91410) salts like CsF or AgF are highly hygroscopic and their efficacy can be significantly reduced by atmospheric moisture.[1] Electrophilic fluorinating agents such as Selectfluor can also degrade over time if not stored properly.

    • Solution: Use a fresh batch of the fluorinating reagent and handle all moisture-sensitive materials in a glovebox or under an inert atmosphere.[1] Dry solvents rigorously before use. For nucleophilic fluorinations, consider using less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ as an alternative to anhydrous Bu₄NF.[1]

  • Catalyst Deactivation or Inhibition: The catalyst, particularly palladium complexes, can be sensitive to air, moisture, and certain functional groups on the substrate. Heteroatoms, such as sp²-hybridized nitrogens in heterocyclic substrates, can coordinate to the palladium center and inhibit catalysis. The formation of palladium black is a visual indicator of catalyst decomposition.[2]

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). If catalyst inhibition by a heteroatom is suspected, consider using a different ligand or a pre-catalyst that is less susceptible to inhibition. In some cases, a higher catalyst loading may be necessary.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the starting material, reagents, or catalyst.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C to find the optimal point. For sensitive substrates, it may be beneficial to run the reaction at a lower temperature for a longer duration.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents are generally unsuitable for most nucleophilic fluorination reactions as they can solvate the fluoride anion, reducing its nucleophilicity through hydrogen bonding.[3] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[1]

    • Solution: Screen a range of anhydrous, aprotic solvents. Acetonitrile is a commonly used solvent for many fluorination reactions.[1] Always verify the compatibility of your chosen fluorinating agent with the solvent.[1]

Issue 2: Formation of Byproducts and Low Selectivity

Question: My reaction is consuming the starting material, but the yield of the desired fluorinated product is low due to the formation of side products. What are the common side reactions and how can I suppress them?

Answer: The formation of byproducts is often related to the reactivity of the substrate, the choice of reagents, and the reaction conditions.

  • Proto-destannylation or -deborylation: In cross-coupling reactions involving organostannanes or organoborons, a common side reaction is the cleavage of the carbon-tin or carbon-boron bond by a proton source, leading to the formation of a C-H bond instead of a C-F bond.

    • Solution: This is often exacerbated by the presence of water. Rigorous drying of all reagents and solvents is crucial. The addition of a non-nucleophilic base can sometimes suppress this side reaction.

  • Hydrolysis of the Product: The newly formed C-F bond can sometimes be susceptible to hydrolysis, especially under harsh reaction conditions or during aqueous workup.

    • Solution: Employ milder reaction conditions if possible. If hydrolysis is occurring during workup, minimize contact time with water and consider using a non-aqueous workup procedure.

  • Elimination Reactions: For aliphatic substrates, elimination to form an alkene can be a competing pathway, particularly with basic fluoride sources.

    • Solution: Use a less basic fluoride source or milder reaction conditions. Lowering the reaction temperature can often favor substitution over elimination.[4]

  • Formation of Regioisomers: In the fluorination of substituted aromatic rings, a mixture of ortho, meta, and para isomers can be formed. The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.

    • Solution: The choice of catalyst and ligand is critical for controlling regioselectivity in transition metal-catalyzed reactions. For nucleophilic aromatic substitution (SNA), the position of electron-withdrawing groups will dictate the site of fluorination.[1]

Quantitative Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the yield of organometallic fluorination reactions.

Table 1: Effect of Fluoride Source and Base in Pd-Catalyzed Fluorination of an Aryl Bromide

EntryFluoride SourceBaseYield (%)
1KF-0
2CsF-0
3AgF-0
4AgFNaHCO₃0
5AgFK₂CO₃11
6AgFK₃PO₄21
7AgFKF71
8AgFCsF65

Reaction conditions: 3-bromo-N,N-dimethylaniline (0.10 mmol), MF (0.20 mmol), base (0.050 mmol), Pd precatalyst (0.0020 mmol), cyclohexane (B81311) (1 mL), 130 °C, 14 h. Yields were determined by ¹⁹F NMR analysis.[5]

Table 2: Effect of Palladium Pre-catalyst and Solvent in the Fluorination of a Heteroaryl Bromide

EntryPre-catalystSolventYield (%)
1P1Toluene0
2P2Toluene15
3P2Dioxane10
4P22-MeTHF25
5P32-MeTHF55

Reaction conditions: 3-bromo-5-cyanopyridine (0.10 mmol), AgF (0.20 mmol), KF (0.050 mmol), precatalyst (0.0020 mmol), solvent (1 mL), 130 °C, 14 h. Yields determined by ¹⁹F NMR analysis. P1, P2, and P3 represent different palladium precatalysts with varying ligands.

Table 3: Comparison of Solvents in Pd-Catalyzed Allylic C-H Fluorination

EntrySolventYield (%)
1MeCN35
2Toluene20
3CH₂Cl₂45
4DCE/i-PrCN38

Reaction conditions: Substrate (0.30 mmol), Pd(OAc)₂ (10 mol%), Selectfluor (2.5 equiv), Ag₂CO₃ (2.0 equiv), 150 °C, 14 h. Yields are based on ¹H NMR using an internal standard.[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides

This protocol is adapted from a procedure for the fluorination of unactivated (hetero)aryl bromides.[7]

Materials:

  • Aryl bromide (1.0 mmol)

  • Silver(I) fluoride (AgF) (2.0 mmol)

  • Potassium fluoride (KF) (0.5 mmol)

  • Palladium precatalyst (e.g., one based on a biarylphosphine ligand) (0.010–0.020 mmol)

  • Anhydrous cyclohexane (10 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel (e.g., a sealed tube)

Procedure:

  • Inside a nitrogen-filled glovebox, add the aryl bromide, AgF, KF, and the palladium precatalyst to a dry reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane to the vessel.

  • Seal the reaction vessel tightly.

  • Remove the vessel from the glovebox and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 14 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl fluoride.

Protocol 2: Silver-Mediated Fluorination of Aryl Stannanes

This protocol describes a general procedure for the silver-mediated fluorination of functionalized aryl stannanes.[8][9]

Materials:

  • Aryl stannane (B1208499) (e.g., aryl tributylstannane) (1.0 equiv)

  • Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf) (2.0 equiv)

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel

Procedure:

  • In a nitrogen-filled glovebox, dissolve the aryl stannane in anhydrous diethyl ether in a dry reaction vessel.

  • In a separate vessel, prepare a solution of AgOTf and Selectfluor in anhydrous diethyl ether.

  • Slowly add the AgOTf/Selectfluor solution to the stirred solution of the aryl stannane at room temperature.

  • Stir the reaction mixture at room temperature for the time determined by reaction monitoring (e.g., by TLC or LC-MS), typically a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to remove tin byproducts.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Organometallic Fluorination start Low or No Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low good_conversion Good Conversion, Low Product Yield check_conversion->good_conversion High check_reagents Verify Reagent Activity (Fluorinating Agent, Catalyst) low_conversion->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK solution_reagents Use Fresh/Anhydrous Reagents Increase Catalyst Loading check_reagents->solution_reagents Inactive optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) reagents_ok->optimize_conditions solution_conditions Systematically Vary Temperature & Solvent optimize_conditions->solution_conditions Suboptimal check_byproducts Analyze for Byproducts (e.g., Proto-destannylation, Elimination, Hydrolysis) good_conversion->check_byproducts byproducts_present Byproducts Identified check_byproducts->byproducts_present Yes modify_conditions Modify Conditions to Suppress Side Reactions (e.g., Anhydrous Conditions, Milder Base, Lower Temp.) byproducts_present->modify_conditions solution_byproducts Implement Rigorous Anhydrous Technique Screen Alternative Reagents/Conditions modify_conditions->solution_byproducts Identified Cause

Caption: Troubleshooting workflow for low fluorination yield.

Fluorination_Strategy_Selection Decision Tree for Selecting a Fluorination Strategy start Starting Material Type? aryl_halide Aryl Halide / Triflates start->aryl_halide Aryl-X organometallic Arylboronic Acid / Stannane start->organometallic Aryl-M electron_rich_arene Electron-Rich Arene / Phenol start->electron_rich_arene Activated Arene pd_catalyzed Palladium-Catalyzed Nucleophilic Fluorination aryl_halide->pd_catalyzed ag_mediated Silver-Mediated Electrophilic Fluorination organometallic->ag_mediated electrophilic_reagent Direct Electrophilic Fluorination (e.g., Selectfluor, NFSI) electron_rich_arene->electrophilic_reagent

Caption: Decision tree for fluorination strategy selection.

References

Technical Support Center: Computational Modeling of Fluoroethyne Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Computational Modeling of Fluoroethyne Reaction Pathways. This resource is designed for researchers, scientists, and drug development professionals engaged in the computational and experimental study of this compound chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my DFT calculations for this compound reactions failing to converge?

A1: Convergence issues in DFT calculations involving this compound can arise from several factors. Due to the high electronegativity of fluorine, there can be significant electron density polarization, leading to a challenging electronic structure for the self-consistent field (SCF) procedure to solve.[1][2]

Troubleshooting Steps:

  • Improve the Initial Guess: Start with a pre-optimized geometry at a lower level of theory or using a smaller basis set.[3] You can also try perturbing the geometry slightly if it is suspected to be at a saddle point.

  • Adjust SCF Algorithm: Most computational chemistry software allows for modifications to the SCF algorithm. Try switching to a more robust algorithm like SCF=XQC or SCF=QC in Gaussian. Increasing the maximum number of SCF cycles can also be beneficial.[1][2]

  • Use Level Shifting: Applying a level shift can help to guide the SCF process towards a converged solution by modifying the energies of the virtual orbitals.

  • Check for Basis Set Issues: Highly polarized systems can sometimes benefit from the use of diffuse functions. Ensure your basis set is appropriate for fluorine-containing compounds.

Q2: Which DFT functional and basis set combination is recommended for studying this compound reactions?

A2: The choice of functional and basis set is critical for obtaining accurate results. For systems containing fluorine, it is important to select a basis set that can adequately describe the polarization of the electron density.

Recommendations:

  • Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ are generally recommended for fluorine-containing molecules.[4][5] The inclusion of diffuse functions (+ or aug-) is often crucial.

  • Functionals: Hybrid functionals often provide a good balance of accuracy and computational cost. The ωB97X-D functional has shown good performance for modeling reactions involving fluoroarenes.[6] For barrier heights, functionals like BB1K and MPWB1K have been benchmarked to perform well.[7] It is always advisable to benchmark a few functionals against experimental data or higher-level theoretical results if available.

Q3: I am having difficulty locating the transition state for a this compound cycloaddition reaction. What can I do?

A3: Finding transition states (TS) can be challenging.[8] For a bimolecular reaction like a cycloaddition, providing a good initial guess for the TS geometry is crucial.

Troubleshooting Strategies:

  • Synchronous Transit-Guided Quasi-Newton (QST2/QST3): In Gaussian, the Opt=QST2 keyword allows you to provide the reactant and product geometries, from which the program will generate an initial TS guess. QST3 allows for an additional user-provided guess.[9]

  • Relaxed Potential Energy Surface Scan: Perform a relaxed scan along the bond-forming coordinates to map out the reaction pathway and identify a structure close to the transition state. This structure can then be used as a starting point for a full TS optimization.

  • Eigenvector Following: If your initial TS guess optimization results in a structure with one imaginary frequency that does not correspond to the desired reaction coordinate, you can manually displace the atoms along the correct vibrational mode and restart the optimization.

  • Hessian Calculation: Starting the TS search with a calculated Hessian (Opt=(TS, CalcFC) or CalcAll) can improve the convergence of the optimization algorithm, although it increases the computational cost.[8]

Troubleshooting Guides

Guide 1: Resolving SCF Convergence Failure

This guide provides a step-by-step approach to troubleshoot and resolve self-consistent field (SCF) convergence failures in DFT calculations of this compound systems.

scf_troubleshooting start SCF Fails to Converge check_geom Is the initial geometry reasonable? start->check_geom pre_optimize Pre-optimize at a lower level of theory (e.g., PM7 or a smaller basis set). check_geom->pre_optimize No change_scf Modify SCF algorithm (e.g., SCF=XQC, QC). check_geom->change_scf Yes pre_optimize->start increase_cycles Increase max SCF cycles. change_scf->increase_cycles level_shift Apply level shifting. increase_cycles->level_shift check_basis Is the basis set appropriate? (Consider adding diffuse functions). level_shift->check_basis check_basis->start Still Fails success SCF Converged check_basis->success Converged

A flowchart for troubleshooting SCF convergence issues.
Guide 2: Finding a Transition State for a [3+2] Cycloaddition

This workflow outlines a systematic approach to locating the transition state for a [3+2] cycloaddition reaction involving this compound.

ts_search_workflow start Need to Find Transition State opt_react_prod Optimize Reactant and Product Geometries start->opt_react_prod qst2 Run QST2 Calculation opt_react_prod->qst2 freq_check1 Frequency Analysis: One Imaginary Frequency? qst2->freq_check1 verify_mode Does the imaginary frequency correspond to the reaction coordinate? freq_check1->verify_mode Yes pes_scan Perform a Relaxed Potential Energy Surface Scan freq_check1->pes_scan No verify_mode->pes_scan No success Transition State Found verify_mode->success Yes ts_guess Use the maximum energy structure from the scan as a TS guess pes_scan->ts_guess ts_opt Run TS Optimization (Opt=TS, CalcFC) ts_guess->ts_opt freq_check2 Frequency Analysis: One Imaginary Frequency? ts_opt->freq_check2 freq_check2->success Yes failure TS Not Found, Re-evaluate Reaction Pathway freq_check2->failure No

A workflow for locating a transition state in a cycloaddition reaction.

Data Presentation: [3+2] Cycloaddition of this compound and Diazomethane (B1218177)

The following tables summarize computed activation barriers and reaction energies for the [3+2] cycloaddition of this compound with diazomethane to form 3-fluoropyrazole. All energies are reported in kcal/mol.

Table 1: Performance of DFT Functionals on Activation and Reaction Energies (Basis Set: 6-311+G(d,p), Solvent: Acetonitrile (PCM))

FunctionalActivation Energy (ΔG‡)Reaction Energy (ΔGrxn)
B3LYP15.2-45.8
M06-2X13.8-48.2
ωB97X-D14.1-47.5
APFD14.5-46.9

Table 2: Effect of Basis Set on Computed Energies with ωB97X-D (Solvent: Acetonitrile (PCM))

Basis SetActivation Energy (ΔG‡)Reaction Energy (ΔGrxn)
6-31G(d)16.5-44.1
6-311+G(d,p)14.1-47.5
def2-TZVP14.3-47.2
aug-cc-pVTZ13.9-48.0

Table 3: Influence of Solvation Model on Reaction Energetics with ωB97X-D/6-311+G(d,p)

Solvent ModelSolventActivation Energy (ΔG‡)Reaction Energy (ΔGrxn)
Gas PhaseNone18.3-42.1
PCMAcetonitrile14.1-47.5
SMDAcetonitrile13.9-47.8
PCMWater13.5-49.0

Experimental Protocols

Protocol 1: In-situ Generation and [3+2] Cycloaddition of this compound with Diazomethane

This protocol describes the in-situ generation of this compound and its subsequent [3+2] cycloaddition with diazomethane to synthesize 3-fluoropyrazole.[10] Extreme caution must be exercised when handling diazomethane as it is highly toxic and explosive.

Materials:

  • 1-chloro-1,1-difluoroethane (B1203169)

  • Potassium hydroxide (B78521) (KOH), fused

  • High-boiling inert solvent (e.g., mineral oil)

  • Anhydrous diethyl ether

  • Diazomethane solution in diethyl ether (prepared from a suitable precursor like Diazald™)

  • Gas-tight reaction apparatus with a cold trap (-78 °C)

Procedure:

  • In-situ Generation of this compound:

    • Set up a gas-tight reaction apparatus with a flask containing fused KOH in a high-boiling solvent.

    • Heat the mixture to >200 °C under an inert atmosphere (e.g., Argon).

    • Slowly bubble 1-chloro-1,1-difluoroethane through the hot KOH slurry. The resulting 1,1-difluoroethylene gas is passed through a condenser and collected in a cold trap at -78 °C.

    • In a separate flask under an inert atmosphere, add a strong base (e.g., sodium amide) to a solution of the collected 1,1-difluoroethylene in anhydrous diethyl ether at -78 °C to generate this compound in situ.

  • Cycloaddition Reaction:

    • To the flask containing the in-situ generated this compound at -78 °C, slowly add a pre-cooled ethereal solution of diazomethane.

    • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Workup and Characterization:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

    • The crude product, 3-fluoropyrazole, can be purified by column chromatography on silica (B1680970) gel.

    • Characterize the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Protocol 2: Kinetic Monitoring of the Cycloaddition Reaction

To validate computational predictions, the reaction kinetics can be monitored experimentally.

Methodology:

  • Reaction Setup: The reaction is set up as described in Protocol 1, but in a reaction vessel that allows for sampling (e.g., a three-necked flask with a septum).

  • Sampling: At specific time intervals, withdraw aliquots from the reaction mixture using a pre-chilled syringe.

  • Quenching: Immediately quench each aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid to neutralize the base and diazomethane).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant (e.g., a stable precursor to this compound if its direct measurement is not feasible) and the product over time.

  • Data Analysis: Plot the concentration of the product as a function of time. From this data, the initial reaction rate can be determined. By performing the reaction at different initial concentrations of the reactants, the rate law and the rate constant for the reaction can be established.

Signaling Pathways and Logical Relationships

General Computational Workflow for Reaction Pathway Prediction

The following diagram illustrates a typical workflow for predicting reaction pathways using computational modeling.

computational_workflow start Define Reaction geom_opt Geometry Optimization of Reactants and Products start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation and Verification ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc TS Verified energy_profile Construct Reaction Energy Profile irc_calc->energy_profile analysis Analyze Results (e.g., barrier heights, reaction energies) energy_profile->analysis end Predicted Reaction Pathway analysis->end

A typical workflow for computational reaction pathway prediction.

References

Technical Support Center: Improving the Air Stability of Poly(fluoroacetylene)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(fluoroacetylene) (PFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the air stability of PFA. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with poly(fluoroacetylene).

Issue Possible Cause(s) Recommended Action(s)
Color Change (e.g., from initial color to brown or black) Oxidation of the polymer backbone due to exposure to air and/or moisture.1. Immediately move the sample to an inert atmosphere (glove box or Schlenk line). 2. For future prevention, ensure all handling and storage are performed under a rigorously maintained inert environment (e.g., argon or nitrogen).[1] 3. Consider applying a protective polymer coating for short-term handling outside of a controlled atmosphere.
Decreased Solubility in Organic Solvents 1. Oxidative cross-linking of polymer chains. 2. Polymer degradation leading to insoluble fragments.1. Minimize exposure to air and light during synthesis and processing. 2. Synthesize the polymer at lower temperatures to reduce the likelihood of side reactions that can lead to cross-linking.[1] 3. Use freshly distilled and degassed solvents for all dissolution steps.
Inconsistent or Decreased Electrical Conductivity 1. Oxidation of the conjugated polymer backbone, disrupting the π-electron system. 2. Degradation of the dopant-polymer complex. 3. Absorption of moisture, which can interfere with doping and charge transport.1. If the polymer is doped, consider re-doping under strictly anaerobic and anhydrous conditions. 2. Store doped samples in a sealed container within a glove box freezer to enhance long-term stability.[1] 3. For critical applications, prepare freshly doped samples immediately before each experiment.
Broadening or Shift in UV-Vis Absorption Spectrum 1. Chain scission (degradation), leading to a shorter effective conjugation length (blue shift). 2. Cis-to-trans isomerization, which can sometimes lead to a red shift in the absorption spectrum.[2]1. Monitor the UV-Vis spectrum over time to track changes in conjugation. 2. Correlate spectral changes with molecular weight analysis (SEC) to distinguish between degradation and isomerization.
Appearance of Carbonyl Peaks in FTIR Spectrum Oxidation of the polymer backbone.1. Confirm the presence of C=O stretches (typically in the 1700-1800 cm⁻¹ region) using FTIR spectroscopy. 2. Implement stricter inert atmosphere handling procedures. 3. Consider the use of antioxidants in your formulation if compatible with your application.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poly(fluoroacetylene) instability in air?

A1: The primary cause of instability is the oxidation of the conjugated polyene backbone by atmospheric oxygen. This process can be accelerated by the presence of moisture, UV light, and elevated temperatures. The oxidation leads to the formation of carbonyl and hydroxyl groups on the polymer chain, which disrupts the π-conjugation and leads to a loss of desired electronic and optical properties.[3]

Q2: How should I properly store poly(fluoroacetylene) to maximize its shelf life?

A2: Poly(fluoroacetylene) should be stored in a sealed, airtight container under a high-purity inert atmosphere, such as argon or nitrogen. To further slow down degradation, it is recommended to store the container in a freezer at -20°C or below and protect it from light.[1] A desiccator is insufficient as it only removes moisture but not oxygen.[1]

Q3: Is poly(fluoroacetylene) more or less stable than unsubstituted polyacetylene?

A3: Fluorinated polyacetylene has been reported to have improved stability in air compared to unsubstituted polyacetylene.[4] The electron-withdrawing nature of the fluorine atoms can influence the electron density of the polymer backbone, potentially making it less susceptible to oxidation. However, it is still considered an air-sensitive material.

Q4: Can I use antioxidants to improve the air stability of poly(fluoroacetylene)?

A4: Yes, incorporating antioxidants can be a viable strategy. Primary antioxidants, such as sterically hindered phenols (e.g., BHT), act as radical scavengers, while secondary antioxidants, like phosphites, decompose hydroperoxides that are intermediates in the oxidation process. The choice and concentration of the antioxidant must be optimized for your specific application to avoid any interference with the polymer's properties.

Q5: What is the effect of humidity on the stability of poly(fluoroacetylene)?

A5: Humidity can accelerate the degradation of poly(fluoroacetylene). Water molecules can facilitate oxidative reactions and may also lead to hydrolysis of certain functional groups if present.[5][6] For applications requiring long-term stability, it is crucial to control the humidity of the storage and processing environments.

Q6: Are there any solvents that can accelerate the degradation of poly(fluoroacetylene)?

A6: Yes, certain solvents can accelerate degradation. For example, tetrahydrofuran (B95107) (THF) is known to form peroxides upon exposure to air, and these peroxides can initiate radical degradation of the polymer.[7] The rate of degradation in solution is often significantly higher than in the solid state.[7][8] It is recommended to use freshly distilled and deoxygenated solvents for all experiments.

Quantitative Data on Polymer Stability

While specific quantitative data for the degradation of poly(fluoroacetylene) is limited, the following table summarizes the relative stability of related polyacetylenes based on available literature. This data can be used as a general guide for experimental design.

Polymer SystemConditionObservationRelative Stability
Poly[(fluorophenyl)acetylene]s Solid state, exposed to atmosphereSlow degradationModerate
Poly[(fluorophenyl)acetylene]s (high-cis) In THF solution, aeratedDegradation rate increases up to three orders of magnitude compared to solid state. Accompanied by cis-to-trans isomerization.[7][8]Low
Poly[(fluorophenyl)acetylene]s (cis/trans) In THF solution, aeratedMore stable than high-cis counterparts in solution.[7][8]Low to Moderate
Disubstituted Polyacetylenes General, in airGenerally more stable than monosubstituted polyacetylenes.[9]High
Unsubstituted Polyacetylene Exposure to airRapid decrease in flexibility and conductivity.[10]Very Low
Poly(vinylidene fluoride) (PVDF) Thermal degradation in airMain degradation process occurs in the range of 400-500°C.[1]High (Thermal)

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the general procedure for evaluating the thermal stability of a poly(fluoroacetylene) film.

Objective: To determine the onset temperature of decomposition and the weight loss profile of the polymer as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen and/or air supply

  • Microbalance

  • Alumina or platinum TGA pans[4]

  • Poly(fluoroacetylene) sample (film or powder, 5-10 mg)

Procedure:

  • Sample Preparation: Carefully weigh 5-10 mg of the poly(fluoroacetylene) sample into a tared TGA pan.[4]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.[4]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[4]

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (T_max).[4]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Monitoring Oxidation

This protocol describes how to monitor the chemical changes in a poly(fluoroacetylene) film due to air exposure.

Objective: To detect the formation of oxidative degradation products, such as carbonyl groups.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Poly(fluoroacetylene) film sample

  • Controlled environment for aging (e.g., oven, UV chamber)

Procedure:

  • Initial Measurement (Time = 0):

    • Perform a background scan with nothing on the ATR crystal.

    • Place the poly(fluoroacetylene) film directly on the ATR crystal, ensuring good contact.

    • Acquire the FTIR spectrum, typically in the range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

  • Aging Process:

    • Expose the film to the desired aging conditions (e.g., ambient air at room temperature, elevated temperature, or UV irradiation).

  • Time-course Measurements:

    • At regular intervals (e.g., every 24 hours), remove the sample from the aging environment and acquire a new FTIR spectrum using the same parameters as the initial measurement.

  • Data Analysis:

    • Compare the spectra over time, paying close attention to the region between 1700 cm⁻¹ and 1800 cm⁻¹, which corresponds to the stretching vibrations of carbonyl (C=O) groups, a key indicator of oxidation.[11]

    • Monitor for changes in other regions, such as the appearance of broad hydroxyl (-OH) bands around 3400 cm⁻¹.

UV-Vis Spectroscopy for Monitoring Conjugation Length

This protocol details the use of UV-Vis spectroscopy to track changes in the electronic structure of poly(fluoroacetylene) during degradation.

Objective: To observe changes in the π-π* transition, which is indicative of alterations in the effective conjugation length of the polymer backbone.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Freshly distilled and deoxygenated solvent (e.g., chloroform, THF)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of poly(fluoroacetylene) in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance below 1.0 to ensure linearity.

  • Initial Measurement (Time = 0):

    • Record the UV-Vis absorption spectrum of the solution, typically from 250 nm to 700 nm.

  • Aging:

    • Store the solution under the desired conditions (e.g., exposed to air in the dark, exposed to light).

  • Kinetic Monitoring:

    • At regular time intervals, record the UV-Vis spectrum of the solution.

  • Data Analysis:

    • Monitor for changes in the position of the absorption maximum (λ_max). A blue shift (shift to shorter wavelengths) typically indicates a decrease in the average conjugation length due to chain scission.

    • Track the absorbance intensity over time at a fixed wavelength to determine the kinetics of the degradation process.

Size Exclusion Chromatography (SEC) for Molecular Weight Analysis

This protocol provides a general method for monitoring changes in the molecular weight and molecular weight distribution of poly(fluoroacetylene) as it degrades.

Objective: To quantify the extent of chain scission by measuring the decrease in molecular weight.

Materials and Equipment:

  • SEC/GPC system with a suitable column set (e.g., polystyrene-divinylbenzene)

  • Refractive index (RI) or UV detector

  • Freshly distilled and filtered mobile phase (e.g., THF)

  • Polymer standards for calibration (e.g., polystyrene)

  • Poly(fluoroacetylene) samples at different stages of degradation

Procedure:

  • System Preparation:

    • Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.

  • Calibration:

    • Inject a series of narrow molecular weight standards to generate a calibration curve of log(Molecular Weight) versus elution volume.

  • Sample Analysis:

    • Prepare dilute solutions of the poly(fluoroacetylene) samples in the mobile phase.

    • Filter the solutions through a 0.22 µm filter to remove any particulates.

    • Inject the filtered samples into the SEC system.

  • Data Analysis:

    • Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each sample.

    • Compare the molecular weight distributions of the samples over time to assess the extent of degradation (chain scission will lead to a decrease in Mn and Mw).

Visualizations

Proposed Oxidative Degradation Pathway of Poly(fluoroacetylene)

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PFA Poly(fluoroacetylene) Chain (-CHF-CH=)n Radical Polymer Radical (-CF-CH=)n PFA->Radical Heat, UV Light, Initiator Peroxy Peroxy Radical Radical->Peroxy + O2 Stable Stable Products Radical->Stable + Radical Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + PFA Chain (H abstraction) Peroxy->Stable + Radical Alkoxy Alkoxy Radical Hydroperoxide->Alkoxy Heat, Light ChainScission Chain Scission Alkoxy->ChainScission Carbonyl Carbonyl Formation (e.g., Acid Fluoride, Ketone) Alkoxy->Carbonyl

Caption: Proposed free-radical oxidation pathway for poly(fluoroacetylene).

Experimental Workflow for Stability Assessment

G cluster_analysis Characterization Start PFA Sample Ageing Expose to Air/Humidity/UV (Controlled Conditions) Start->Ageing Sampling Take Samples at Time Intervals (t0, t1, t2...) Ageing->Sampling FTIR ATR-FTIR (Monitor Carbonyl Growth) Sampling->FTIR UVVis UV-Vis Spectroscopy (Track Conjugation Length) Sampling->UVVis SEC SEC/GPC (Measure Molecular Weight) Sampling->SEC TGA TGA (Assess Thermal Stability) Sampling->TGA Data Correlate Chemical, Optical, and Physical Changes FTIR->Data UVVis->Data SEC->Data TGA->Data Conclusion Determine Degradation Rate and Stability Data->Conclusion

Caption: Workflow for evaluating the air stability of poly(fluoroacetylene).

Troubleshooting Logic for Polymer Color Change

G Start Color Change Observed? CheckEnv Was sample exposed to air/moisture? Start->CheckEnv YesEnv Likely Oxidation CheckEnv->YesEnv Yes NoEnv Check for other contaminants or thermal degradation CheckEnv->NoEnv No Confirm Confirm with FTIR (look for C=O peaks) YesEnv->Confirm Action Store under inert gas. Use antioxidants. Apply protective coating. Confirm->Action

Caption: Troubleshooting flowchart for color change in poly(fluoroacetylene).

References

Technical Support Center: Fluoroethyne Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of fluoroethyne (HC≡CF) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production volume of this highly reactive and unstable compound. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using in-line analytics (e.g., FTIR). Consider a gradual increase in temperature, while being mindful of the compound's thermal instability. For flow chemistry setups, optimize residence time.
Precursor Instability: Decomposition of starting materials under reaction conditions.Ensure high purity of precursors. Perform stability studies on starting materials before scaling up.
Product Decomposition: this compound is prone to spontaneous and violent decomposition.[1]Maintain precise temperature control. Scale-up should ideally be conducted in a continuous flow reactor to minimize the volume of this compound at any given time. Ensure the absence of incompatible materials.
Formation of Impurities Side Reactions: Dehydrohalogenation of polyhalogenated precursors can yield mixtures of mono- and difluoroacetylenes.[1]Optimize the reaction temperature and choice of base to improve selectivity.[1] In flow synthesis, precise control over stoichiometry and mixing can reduce side reactions.
Polymerization: this compound has a low barrier to polymerization.[1]Keep the concentration of this compound low, for instance by generating it in situ for immediate use in a subsequent reaction. Work at low temperatures.
Runaway Reaction Poor Heat Dissipation: In large batch reactors, exothermic decomposition can lead to a thermal runaway.Employ a reactor with a high surface-area-to-volume ratio, such as a microreactor or a continuous stirred-tank reactor (CSTR) with efficient cooling. Implement a robust cooling system and an emergency quench protocol.
Product Isolation Difficulties High Volatility and Reactivity: this compound is a gas at room temperature and is highly reactive.[2]Use cryogenic trapping for collection. Given its instability, in-situ generation and immediate consumption in the next synthetic step is the recommended approach for scale-up.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound production?

A1: The primary safety concerns are its extreme instability and high reactivity. This compound can decompose explosively, especially when pressurized or at elevated temperatures.[1][3] It is also highly flammable and can form explosive acetylides with certain metals.[2][4] A thorough risk assessment is crucial before any scale-up.[5]

Q2: Which synthesis method is most amenable to scale-up?

A2: While several methods exist, such as the direct halogenation of ethyne (B1235809) and dehydrohalogenation of fluoroalkanes, gas-phase radical reactions in a continuous flow setup are generally more suitable for scale-up due to better control over reaction parameters and minimization of the volume of hazardous material at any point in time.[1]

Q3: How can I monitor the purity of this compound during production?

A3: Due to its instability, real-time, in-line analytical methods are preferred. Gas chromatography-mass spectrometry (GC-MS) can be used to identify decomposition products.[6] For purity validation of more stable fluorinated compounds, techniques like HPLC, MS (B15284909), and NMR spectroscopy (including 19F NMR) are standard.[7]

Q4: What materials should be avoided in the reactor and downstream processing?

A4: Avoid copper and its alloys, as they can form explosive acetylides.[3] Ensure all equipment is free from incompatible metals. Use materials that are inert to both the reactants and the product, such as certain stainless steels or glass-lined reactors for different stages of the process.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Dehydrohalogenation in a Continuous Flow Reactor

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

  • Reactor Setup:

    • Utilize a tube-in-tube reactor made of a compatible material (e.g., Hastelloy) with a static mixer.

    • The inner tube carries the reactant stream, while the outer tube contains a heat transfer fluid for precise temperature control.

    • Connect the reactor outlet to a quench solution or a subsequent reaction vessel for immediate consumption of the this compound.

  • Reagent Preparation:

    • Prepare a solution of a suitable dihaloethane precursor (e.g., 1-fluoro-1,2-dichloroethane) in an anhydrous, high-boiling point solvent.

    • Prepare a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in the same solvent.

  • Reaction Execution:

    • Pump the two reagent solutions at controlled flow rates into a T-mixer just before the heated reactor zone.

    • Maintain the reactor at the optimized temperature (typically 200-400°C, but highly dependent on the precursor and base).[1]

    • The residence time in the reactor should be minimized (on the order of milliseconds to seconds) to prevent product decomposition.[1]

  • Product Handling:

    • The gaseous effluent from the reactor, containing this compound, is immediately passed through a scrubber to remove any unreacted base and byproducts or is directly introduced into the next reaction step.

Protocol 2: Purity Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Collection:

    • Carefully trap a small sample of the gaseous product from the reactor outlet using a gas-tight syringe or by cryogenic condensation in a cooled sample loop.

  • GC-MS Parameters (Illustrative):

    • Column: A suitable column for separating volatile organic compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • MS Detector: Electron ionization (EI) mode.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify impurities by comparing peak areas, assuming similar response factors for structurally related compounds.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods
Synthesis MethodPrecursorsTypical Yield (Lab Scale)Key Scale-Up Challenge
Direct Halogenation of EthyneEthyne, Fluorine GasVariable, often lowExtreme reactivity of fluorine gas, requiring very low temperatures.[1]
DehydrohalogenationFluoroalkanesModerateControlling regioselectivity to avoid mixtures of products.[1]
Gas-Phase Radical ReactionsDihalo-precursors15-20% (for spectroscopic analysis)High energy intensity and low throughput for bulk synthesis.[1]

Visualizations

experimental_workflow Experimental Workflow for Continuous this compound Synthesis reagent_prep Reagent Preparation (Precursor & Base Solutions) mixing T-Mixer reagent_prep->mixing reactor Heated Flow Reactor (200-400 °C, ms residence time) mixing->reactor quenching Quenching or In-situ Consumption reactor->quenching analysis In-line Analysis (e.g., FTIR, GC-MS) reactor->analysis quenching->analysis

Caption: Workflow for continuous this compound synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield Observed check_conversion Check Reactant Conversion (In-line Analytics) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Residence Time - Check Reagent Purity low_conversion->optimize_conditions Yes check_decomposition Investigate Product Decomposition high_conversion->check_decomposition Yes end Yield Improved optimize_conditions->end decomposition_present Decomposition Products Detected? check_decomposition->decomposition_present improve_stability Improve Product Stability: - Lower Temperature - Reduce Residence Time - Ensure Inert Atmosphere decomposition_present->improve_stability Yes improve_stability->end

Caption: Troubleshooting logic for low yield issues.

References

Dehydrohalogenation Reaction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on dehydrohalogenation reactions.

Troubleshooting Guides

This section addresses common issues encountered during dehydrohalogenation experiments in a question-and-answer format.

Question 1: Why is my reaction showing low or no product yield?

Answer: Low or no yield in a dehydrohalogenation reaction can stem from several factors. A systematic approach is necessary to identify the root cause. Common errors can range from reaction setup and reagent purity to the fundamental conditions of the reaction itself.[1]

  • Inappropriate Base Selection: The base might not be strong enough to abstract the necessary proton, or it may be too sterically hindered to approach the proton. The strength of the base is critical for the E2 mechanism.[2]

  • Suboptimal Temperature: Elimination reactions are generally favored by heat.[3] If the temperature is too low, the reaction may proceed too slowly or not at all. Conversely, excessively high temperatures can lead to decomposition.

  • Incorrect Solvent: The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents can increase the rate of E2 reactions by not solvating and weakening the base.[4]

  • Poor Leaving Group: The rate of reaction is highly dependent on the ability of the leaving group to depart. The typical reactivity order for halogens is I > Br > Cl > F.[5] Fluorides are generally poor leaving groups for E2 reactions.[6]

  • Impure Reagents: Ensure your starting materials and solvents are pure and dry, as impurities can interfere with the reaction.[1]

Question 2: My reaction is producing a mixture of substitution (SN2) and elimination (E2) products. How can I favor elimination?

Answer: The competition between substitution (SN2) and elimination (E2) is a common challenge, as many strong bases are also good nucleophiles.[5][7] Several strategies can be employed to favor the desired E2 pathway.

  • Use a Sterically Hindered (Bulky) Base: Large, bulky bases such as potassium tert-butoxide (KOtBu) are poor nucleophiles due to steric hindrance.[3][8] They are more likely to abstract a sterically accessible proton from the β-carbon than to attack the sterically hindered α-carbon, thus favoring elimination over substitution.[3]

  • Increase the Reaction Temperature: Higher temperatures generally favor elimination over substitution.[3] E2 reactions have a higher activation energy than SN2 reactions, and increasing the temperature provides the necessary energy to overcome this barrier.

  • Choose the Right Substrate: The structure of the alkyl halide influences the reaction pathway. The rate of E2 elimination follows the trend: 3° > 2° > 1°, whereas the SN2 reaction rate is the opposite: 1° > 2° > 3°.[5] Therefore, using a tertiary or secondary alkyl halide will favor elimination.[5][9]

  • Solvent Choice: Polar protic solvents can favor elimination over substitution.[10] However, polar aprotic solvents are often preferred for E2 reactions as they increase the effective strength of the base.[4][11] The choice can be substrate-dependent and may require empirical optimization.

Question 3: My reaction is producing the "wrong" alkene isomer (Hofmann vs. Zaitsev). How do I control the regioselectivity?

Answer: The formation of either the more substituted (Zaitsev) or less substituted (Hofmann) alkene is a question of regioselectivity, which can be controlled by the choice of base and reaction conditions.

  • To Favor the Zaitsev Product (more substituted alkene): Use a small, strong base.[12] Bases like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) are not sterically hindered and will preferentially abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable, highly substituted alkene.[8][12][13] This is the default pathway in many cases.[13]

  • To Favor the Hofmann Product (less substituted alkene): Use a bulky, sterically hindered base.[8][14] Bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) will have difficulty accessing the sterically hindered interior protons.[3] They will preferentially abstract the more accessible proton from the least substituted β-carbon, leading to the less substituted Hofmann product.[3][8]

Data Presentation

Table 1: Common Bases for Dehydrohalogenation Reactions

BaseConjugate Acid pKaTypical Use/Characteristics
Sodium Hydroxide (B78521) (NaOH)~15.7Strong, non-bulky base. Can also act as a nucleophile.[7]
Potassium Hydroxide (KOH)~15.7Similar to NaOH, often used in alcoholic solvents.[7][9]
Sodium Ethoxide (NaOEt)~16Strong, small base. Favors Zaitsev elimination.[12][15]
Sodium Methoxide (NaOMe)~15.5Strong, small base. Favors Zaitsev elimination.[12]
Potassium tert-butoxide (KOtBu)~17Strong, bulky (sterically hindered) base. Favors Hofmann elimination.[15]
Lithium diisopropylamide (LDA)~36Very strong, bulky, non-nucleophilic base. Favors Hofmann elimination.[15]

Table 2: Influence of Solvent on E2 vs. SN2 Pathways

Solvent TypeExamplesEffect on Base/NucleophileFavored Pathway
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Solvates and weakens the base/nucleophile through hydrogen bonding.[11]Can favor E2 over SN2, but may slow the overall rate.[10] Strong solvation can also shift the preference from E2 to SN2.[16][17][18]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileSolvates the cation but leaves the anionic base "naked" and more reactive.[11]Strongly favors bimolecular reactions (SN2 and E2).[4][19] Increases the rate of E2.[4]
Non-Polar Hexane, Toluene, BenzenePoorly solvates ionic species.Generally not preferred for reactions involving ionic bases unless a phase-transfer catalyst is used.

Experimental Protocols

General Protocol for an E2 Dehydrohalogenation Reaction

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Setup:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add the alkyl halide substrate to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, DMSO, or an alcohol like tert-butanol (B103910) if using its conjugate base).

  • Reagent Addition:

    • In a separate flask, dissolve the chosen base (e.g., potassium tert-butoxide) in the reaction solvent.

    • Cool the substrate solution in an ice bath (0 °C).

    • Slowly add the base solution to the stirring substrate solution dropwise via a syringe or dropping funnel. Caution: The reaction can be exothermic.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required. The optimal temperature depends on the substrate and base strength.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method, such as flash column chromatography or distillation, to obtain the pure alkene product.

Frequently Asked Questions (FAQs)

Q: What is a phase-transfer catalyst and when should I use it? A: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[20] It is typically used in heterogeneous systems, such as a reaction between an organic-soluble substrate and a water-soluble base (e.g., NaOH). The PTC, often a quaternary ammonium salt, transports the hydroxide ion into the organic phase to react.[21][22] This can increase reaction rates, improve yields, and eliminate the need for expensive anhydrous solvents.[20] PTCs like tetraoctylammonium bromide are often more effective for dehydrohalogenations than smaller catalysts.[23]

Q: How does the stereochemistry of the starting material affect the E2 reaction? A: The E2 reaction is stereospecific and requires an anti-periplanar arrangement between the proton being abstracted and the leaving group.[5][24] This means the H and the leaving group must be in the same plane and on opposite sides of the C-C bond. This requirement dictates the stereochemistry of the resulting alkene.[24][25] For cyclic systems, like cyclohexanes, this means the H and the leaving group must both be in axial positions for the reaction to occur.[12]

Q: Can I use dehydrohalogenation to synthesize alkynes? A: Yes, alkynes can be synthesized from vicinal or geminal dihalides through a double dehydrohalogenation reaction.[7][26] This typically requires two equivalents of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to eliminate both molecules of HX.[3][26]

Visualizations

G start Low or No Yield Observed check_base Is the base strong enough? (e.g., pKaH > 15 for alkoxides) start->check_base check_temp Is the temperature adequate? (Heat often favors elimination) check_base->check_temp Yes use_stronger_base Action: Use a stronger base (e.g., KOtBu, LDA) check_base->use_stronger_base No check_solvent Is the solvent appropriate? (e.g., Polar aprotic) check_temp->check_solvent Yes increase_temp Action: Increase reaction temperature check_temp->increase_temp No check_lg Is the leaving group effective? (I > Br > Cl >> F) check_solvent->check_lg Yes change_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No change_substrate Action: Use substrate with a better leaving group (Br or I) check_lg->change_substrate No success Yield Improved check_lg->success Yes use_stronger_base->success increase_temp->success change_solvent->success change_substrate->success

Caption: Troubleshooting workflow for low reaction yield.

G start Goal: Select Dehydrohalogenation Conditions desired_product Desired Product? start->desired_product zaitsev Zaitsev Product (More Substituted) desired_product->zaitsev More Substituted hofmann Hofmann Product (Less Substituted) desired_product->hofmann Less Substituted zaitsev_base Use a small, strong base (e.g., NaOEt, NaOMe) zaitsev->zaitsev_base hofmann_base Use a bulky, strong base (e.g., KOtBu, LDA) hofmann->hofmann_base zaitsev_temp Moderate to high temperature zaitsev_base->zaitsev_temp sn2_competition Competition with SN2? zaitsev_temp->sn2_competition hofmann_temp Moderate temperature hofmann_base->hofmann_temp hofmann_temp->sn2_competition favor_e2 To favor E2: - Use bulky base - Increase temperature - Use 2° or 3° substrate sn2_competition->favor_e2 Yes

Caption: Decision tree for selecting reaction conditions.

References

Validation & Comparative

Confirming Fluoroethyne's Structure: A Comparative Guide to Rotational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. This guide provides an objective comparison of the use of rotational spectroscopy to confirm the structure of fluoroethyne, with supporting experimental data and protocols. We will also compare its structural parameters to its non-fluorinated counterpart, ethyne (B1235809).

Rotational spectroscopy is a high-resolution technique that provides unambiguous information about the geometry of small molecules in the gas phase.[1] By measuring the absorption of microwave radiation, we can determine the rotational constants of a molecule, which are directly related to its moments of inertia.[1][2][3] These moments of inertia, in turn, allow for the precise calculation of bond lengths and angles, confirming the molecule's three-dimensional structure.

Performance Comparison: this compound vs. Ethyne

The introduction of a fluorine atom in ethyne to form this compound results in a significant change in the molecule's rotational spectrum, allowing for a clear distinction and confirmation of its structure. The following table summarizes the experimentally determined rotational constants and bond lengths for both molecules.

Molecular ParameterThis compound (HCCF)Ethyne (HCCH)
Rotational Constant (B) 0.32376 cm⁻¹~1.177 cm⁻¹
C≡C Bond Length 1.198 ± 0.003 Å~1.20 Å
C-H Bond Length 1.053 ± 0.005 Å~1.06 Å
C-F Bond Length 1.279 ± 0.005 ÅN/A

Data for this compound sourced from the Computational Chemistry Comparison and Benchmark Database. Data for ethyne sourced from various spectroscopic studies.[4][5]

The significant difference in the rotational constants is a direct consequence of the substitution of a hydrogen atom with a much heavier fluorine atom, which alters the moment of inertia of the molecule. This high sensitivity makes rotational spectroscopy an excellent tool for confirming isotopic substitution and, in this case, the successful synthesis of this compound.

Experimental Protocol: Structure Determination via Rotational Spectroscopy

The following protocol outlines the key steps for confirming the structure of a small molecule like this compound using a microwave spectrometer.

  • Sample Preparation: The sample is introduced into the spectrometer in the gas phase at low pressure to minimize intermolecular interactions.

  • Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of continuously varying frequency.

  • Detection of Absorption: A detector measures the absorption of microwave radiation by the sample. The frequencies at which absorption occurs correspond to the transitions between the molecule's rotational energy levels.

  • Spectral Analysis: The resulting rotational spectrum, a plot of absorption intensity versus frequency, is analyzed to identify the transition frequencies.

  • Assignment of Transitions: The observed transitions are assigned to specific changes in the rotational quantum number, J. For a linear molecule like this compound, the selection rule is ΔJ = ±1.[3]

  • Determination of Rotational Constants: The frequencies of the assigned transitions are used to calculate the rotational constant (B) of the molecule.

  • Calculation of Moment of Inertia: The moment of inertia (I) is calculated from the rotational constant.

  • Determination of Bond Lengths: From the moment of inertia, and with knowledge of the atomic masses, the bond lengths of the molecule can be precisely determined. For molecules with more than one unique bond, isotopic substitution may be necessary to solve for all bond lengths.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical connections between the experimental data and the confirmed molecular structure.

experimental_workflow cluster_prep Sample Preparation cluster_spectrometer Microwave Spectrometer cluster_analysis Data Analysis cluster_results Structural Determination gas_phase Gaseous Sample irradiation Microwave Irradiation gas_phase->irradiation Introduction detection Detection of Absorption irradiation->detection Interaction spectrum Rotational Spectrum detection->spectrum Output analysis Spectral Analysis spectrum->analysis Input constants Rotational Constants analysis->constants Calculation structure Molecular Structure constants->structure Derivation

Experimental workflow for rotational spectroscopy.

logical_relationship cluster_experimental Experimental Observation cluster_derived Derived Physical Quantities cluster_final Confirmed Molecular Structure spectrum Rotational Spectrum (Absorption vs. Frequency) rot_constant Rotational Constant (B) spectrum->rot_constant Analysis of Transition Frequencies moment_inertia Moment of Inertia (I) rot_constant->moment_inertia Directly Proportional bond_lengths Bond Lengths (C≡C, C-H, C-F) moment_inertia->bond_lengths Calculation using Atomic Masses geometry Linear Geometry bond_lengths->geometry Confirmation

Logical path from spectrum to structure.

References

A Comparative Guide to the Reactivity of Fluoroethyne and Chloroethyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of fluoroethyne and chloroethyne (B1205976). Understanding the distinct reactivity profiles of these haloalkynes is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document summarizes available experimental and computational data, outlines detailed experimental protocols for comparative studies, and visualizes key mechanistic pathways.

Introduction

This compound (C₂HF) and chloroethyne (C₂HCl) are the simplest haloalkynes, featuring a halogen atom directly attached to an sp-hybridized carbon. The high electronegativity of the halogen atom significantly influences the electronic properties of the carbon-carbon triple bond, leading to unique and often contrasting reactivity compared to acetylene (B1199291) and other substituted alkynes. This guide will delve into a comparative analysis of their behavior in cycloaddition, nucleophilic addition, and electrophilic addition reactions.

Molecular Properties and Bond Dissociation Energies

The fundamental differences in the reactivity of this compound and chloroethyne can be attributed to the distinct electronic effects of fluorine and chlorine. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, making the acetylenic carbon atoms more electrophilic. In contrast, chlorine is less electronegative but more polarizable.

A critical factor governing their reactivity is the carbon-halogen bond dissociation energy (BDE). The C-F bond is significantly stronger than the C-Cl bond, a consequence of better orbital overlap between the carbon and fluorine 2p orbitals and the substantial ionic character of the bond. This difference in bond strength has profound implications for reactions involving the cleavage of the C-X bond.

Table 1: Calculated Bond Dissociation Energies (BDE)

BondCompoundBDE (kcal/mol)
C-FThis compound~120-130
C-ClChloroethyne~90-100

Comparative Reactivity in Key Reaction Types

Cycloaddition Reactions

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. The reactivity of haloalkynes as dienophiles is influenced by the electronic nature of the halogen substituent.

Computational studies on fluorinated dienophiles in Diels-Alder reactions suggest that the fluorine substituent can significantly impact the reaction's activation energy and stereoselectivity. While direct comparative kinetic data for this compound and chloroethyne in cycloaddition reactions is scarce in the literature, theoretical calculations can provide valuable insights.

Logical Relationship for Cycloaddition Reactivity

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_transition_state Transition State cluster_products Products This compound This compound Inductive_Effect Inductive Effect (-I) This compound->Inductive_Effect Stronger -I Orbital_Energies LUMO Energy This compound->Orbital_Energies Lower LUMO TS_F [this compound-Diene]‡ This compound->TS_F Chloroethyne Chloroethyne Chloroethyne->Inductive_Effect Weaker -I Chloroethyne->Orbital_Energies Higher LUMO TS_Cl [Chloroethyne-Diene]‡ Chloroethyne->TS_Cl Diene Diene (e.g., Cyclopentadiene) Diene->TS_F Diene->TS_Cl Inductive_Effect->Orbital_Energies Lowers LUMO Orbital_Energies->TS_F Smaller HOMO-LUMO gap (Faster reaction) Orbital_Energies->TS_Cl Larger HOMO-LUMO gap (Slower reaction) Product_F Fluorinated Cycloadduct TS_F->Product_F Product_Cl Chlorinated Cycloadduct TS_Cl->Product_Cl

Caption: Factors influencing the Diels-Alder reactivity of haloalkynes.

Based on frontier molecular orbital (FMO) theory, the stronger electron-withdrawing nature of fluorine is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of this compound to a greater extent than chlorine does for chloroethyne. This would result in a smaller HOMO-LUMO energy gap with a typical electron-rich diene, suggesting that This compound should be a more reactive dienophile than chloroethyne in normal-electron-demand Diels-Alder reactions.

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in haloalkynes makes them susceptible to nucleophilic attack. The regioselectivity of the attack (at the α- or β-carbon) is a key consideration.

Reaction Pathway for Nucleophilic Addition

G cluster_pathways Possible Attack Pathways Reactant Haloalkyne (HC≡CX) Attack_alpha Attack at α-carbon Reactant->Attack_alpha Attack_beta Attack at β-carbon Reactant->Attack_beta Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_alpha Nucleophile->Attack_beta Intermediate_alpha Vinyl anion intermediate (Nu-C(H)=C⁻-X) Attack_alpha->Intermediate_alpha Intermediate_beta Vinyl anion intermediate (H-C⁻=C(Nu)-X) Attack_beta->Intermediate_beta Product_alpha Substituted alkene Intermediate_alpha->Product_alpha Protonation Product_beta Substituted alkene Intermediate_beta->Product_beta Protonation

Caption: General pathways for nucleophilic addition to haloalkynes.

Due to the pronounced inductive effect of fluorine, the carbon atom bonded to fluorine (α-carbon) in this compound is expected to be more electrophilic than the corresponding carbon in chloroethyne. Consequently, This compound is anticipated to be more reactive towards nucleophilic attack than chloroethyne. The attack is likely to occur preferentially at the α-carbon. However, the high strength of the C-F bond makes subsequent elimination of the fluoride (B91410) ion less favorable compared to the chloride ion.

Electrophilic Addition Reactions

Electrophilic addition to alkynes proceeds via the formation of a vinyl cation intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Halogen substituents can influence the stability of the carbocation through competing inductive and resonance effects.

Workflow for Comparing Electrophilic Addition

G Start Start: Electrophilic Addition (e.g., with HBr) Reactants This compound vs. Chloroethyne Start->Reactants Step1 Protonation of Triple Bond Reactants->Step1 Intermediate_F Fluorinated Vinyl Cation Step1->Intermediate_F Intermediate_Cl Chlorinated Vinyl Cation Step1->Intermediate_Cl Step2 Nucleophilic Attack by Br⁻ Intermediate_F->Step2 Intermediate_Cl->Step2 Product_F Bromo-fluoro-alkene Step2->Product_F Product_Cl Bromo-chloro-alkene Step2->Product_Cl Analysis Compare Reaction Rates and Product Ratios Product_F->Analysis Product_Cl->Analysis Conclusion Determine Relative Reactivity Analysis->Conclusion

Caption: Workflow for the comparative study of electrophilic addition.

The strong electron-withdrawing inductive effect of both halogens deactivates the alkyne towards electrophilic attack compared to acetylene. Fluorine's -I effect is stronger than chlorine's, which would destabilize the vinyl cation intermediate more significantly. While halogens can also donate electron density through resonance (+M effect), this effect is generally weaker for alkynes. Therefore, it is predicted that chloroethyne will be more reactive towards electrophilic addition than this compound due to the less destabilized vinyl cation intermediate.

Experimental Protocols

Detailed experimental protocols are essential for conducting rigorous comparative studies. The following provides a general framework that can be adapted for specific reactions.

General Protocol for Comparative Kinetic Studies of Cycloaddition Reactions
  • Materials and Reagents:

    • This compound (gas or in solution)

    • Chloroethyne (gas or in solution)

    • Diene (e.g., cyclopentadiene, freshly cracked)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

    • Internal standard for GC or NMR analysis (e.g., undecane, mesitylene)

  • Reaction Setup:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a septum.

    • For gaseous alkynes, a gas-tight syringe or a mass flow controller can be used for addition.

  • Procedure:

    • Dissolve the diene and the internal standard in the chosen solvent in the reaction flask.

    • Bring the solution to the desired reaction temperature (e.g., 25 °C).

    • Add a known amount of this compound or chloroethyne to initiate the reaction.

    • Withdraw aliquots from the reaction mixture at regular time intervals using a syringe.

    • Quench the reaction in each aliquot immediately (e.g., by cooling or adding a suitable quenching agent).

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the concentration of reactants and products over time.

    • Plot the concentration of the reactants versus time to determine the reaction order and calculate the rate constants.

General Protocol for Monitoring Nucleophilic/Electrophilic Addition Reactions

The protocol is similar to the one for cycloaddition, with the following modifications:

  • Reagents: Use the appropriate nucleophile (e.g., sodium methoxide) or electrophile (e.g., HBr in acetic acid).

  • Analysis: ¹H, ¹⁹F, and ¹³C NMR spectroscopy can be particularly useful for characterizing the products and determining regioselectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for product identification.

Summary of Predicted Reactivity

Table 2: Predicted Relative Reactivity

Reaction TypeMore ReactiveLess ReactiveRationale
Cycloaddition (Diels-Alder) This compoundChloroethyneStronger -I effect of F lowers LUMO energy more, leading to a smaller HOMO-LUMO gap with electron-rich dienes.
Nucleophilic Addition This compoundChloroethyneStronger -I effect of F makes the α-carbon more electrophilic and susceptible to nucleophilic attack.
Electrophilic Addition ChloroethyneThis compoundWeaker -I effect of Cl leads to a less destabilized vinyl cation intermediate compared to F.

Conclusion

The reactivity of this compound and chloroethyne is a nuanced interplay of inductive effects, resonance effects, and bond strengths. Based on theoretical principles, this compound is predicted to be more reactive in cycloaddition and nucleophilic addition reactions, driven by its lower LUMO energy and the high electrophilicity of its acetylenic carbons. Conversely, chloroethyne is expected to be more reactive in electrophilic additions due to the formation of a more stable vinyl cation intermediate.

This guide provides a framework for understanding and investigating the comparative reactivity of these two important haloalkynes. The provided experimental protocols can be adapted to generate much-needed quantitative data to validate these theoretical predictions and further elucidate the reaction mechanisms. Such data will be invaluable for the rational

A Comparative Guide to Validating Fluoroethyne Synthesis with 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroethyne (C₂HF) is a highly reactive and unstable gas, making its synthesis and characterization a significant challenge.[1] Its importance as a building block in organic synthesis, particularly for introducing fluorine into complex molecules for applications in materials science and pharmaceuticals, necessitates reliable methods for validating its successful synthesis.[1] Among the available analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct method for identifying and quantifying this compound, as well as potential impurities.[2][3]

This guide provides a comparative analysis of 19F NMR data for this compound against common reactants and byproducts encountered during its synthesis, particularly through dehydrohalogenation routes. Detailed experimental protocols for both synthesis and NMR analysis are provided to support researchers in achieving and verifying the formation of this valuable synthetic intermediate.

Comparing 19F NMR Signatures: this compound vs. Alternatives

The unequivocal identification of this compound relies on its unique 19F NMR signature, characterized by its chemical shift and coupling to the acetylenic proton. A comparison with potential impurities is crucial for accurate interpretation of the reaction outcome.

Compound NameChemical FormulaRole in Synthesis19F NMR Chemical Shift (δ) vs. CFCl₃ (ppm)Key 19F NMR Splitting Pattern (Coupling Constant, J)
This compound HC≡CFProduct -205.8 Doublet (²JHF ≈ 19.5 Hz)
1,1-Difluoro-2-chloroethaneCH₂ClCHF₂Starting Material-93.8Triplet (²JHF ≈ 57.0 Hz)
Vinyl FluorideCH₂=CHFPotential Byproduct-114.0Multiplet
1,1-DifluoroetheneCH₂=CF₂Potential Byproduct-81.3Triplet (³JHH ≈ 4.3 Hz)

Note: Chemical shifts and coupling constants can be influenced by solvent and temperature.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

This protocol describes a representative synthesis of this compound by the dehydrohalogenation of 1,1-difluoro-2-chloroethane. This method is one of the common strategies employed for preparing fluoroalkynes.[1]

Materials:

  • 1,1-Difluoro-2-chloroethane

  • Potassium hydroxide (B78521) (KOH)

  • Ethylene (B1197577) glycol

  • Inert gas (e.g., Argon or Nitrogen)

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Assemble a reaction flask with a dropping funnel and a condenser connected to a cold trap under an inert atmosphere.

  • Prepare a solution of potassium hydroxide in ethylene glycol within the reaction flask.

  • Cool the reaction mixture to the desired temperature (e.g., using an ice bath).

  • Slowly add 1,1-difluoro-2-chloroethane to the stirred KOH solution via the dropping funnel.

  • The gaseous this compound product will pass through the condenser and be collected in the cold trap.

  • The collected this compound can then be carefully transferred for subsequent reactions or analysis.

19F NMR Spectroscopy Analysis

19F NMR provides a sensitive and quantitative method for analyzing the product mixture.[2][3] The wide chemical shift range of 19F NMR allows for excellent signal dispersion, minimizing peak overlap.[2]

Instrumentation and Parameters:

  • NMR Spectrometer: A standard NMR spectrometer equipped with a fluorine-observe probe.

  • Solvent: A deuterated solvent that will not react with the sample (e.g., CDCl₃, acetone-d₆).

  • Reference Standard: Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though secondary standards can be used.

  • Experiment: A standard 1D 19F NMR experiment should be performed. For enhanced resolution and to confirm H-F coupling, a proton-coupled 19F NMR spectrum is essential.

Sample Preparation and Data Acquisition:

  • Carefully introduce the gaseous product from the cold trap into an appropriate NMR tube containing the deuterated solvent at low temperature to ensure dissolution.

  • Acquire the 19F NMR spectrum using appropriate parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the internal or external standard.

  • Integrate the peaks to determine the relative concentrations of this compound and any fluorine-containing impurities.

Experimental and Logical Workflow

The synthesis and validation process follows a logical progression from reaction setup to data analysis.

G cluster_synthesis Synthesis cluster_analysis 19F NMR Analysis cluster_validation Validation A Setup Reaction Under Inert Atmosphere B Prepare KOH in Ethylene Glycol A->B C Add 1,1-Difluoro-2-chloroethane B->C D Collect Gaseous Product in Cold Trap C->D E Prepare NMR Sample in Deuterated Solvent D->E Product Transfer F Acquire 19F NMR Spectrum E->F G Process and Reference Spectrum F->G H Identify this compound Signal (δ ≈ -205.8 ppm, Doublet) G->H Data Interpretation I Identify Impurity Signals H->I J Quantify Purity via Peak Integration I->J

References

A Comparative Analysis of Computational and Experimental Vibrational Frequencies of Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers leveraging theoretical and experimental data to understand the vibrational properties of fluoroethyne (HCCF). This document provides a side-by-side comparison of computationally predicted and experimentally determined vibrational frequencies, supported by detailed methodologies to ensure reproducibility and aid in the critical evaluation of results.

This compound, a simple yet intriguing molecule, serves as a valuable model system for studying the effects of fluorine substitution on the vibrational properties of alkynes. Accurate determination of its vibrational frequencies is crucial for understanding its molecular structure, bonding, and potential energy surface. This guide presents a comprehensive comparison of experimental and computational data on the vibrational frequencies of this compound, offering insights for researchers in physical chemistry, spectroscopy, and computational chemistry.

Data Summary: Vibrational Frequencies of this compound

The vibrational modes of the linear molecule this compound are well-characterized both experimentally and computationally. The table below summarizes the fundamental vibrational frequencies obtained from gas-phase infrared spectroscopy and high-level ab initio calculations.

Vibrational ModeSymmetryAssignmentExperimental Frequency (cm⁻¹)[1][2]Computational Frequency (cm⁻¹)
ν₁σ⁺C-H Stretch33553358.5
ν₂σ⁺C≡C Stretch22552253.9
ν₃σ⁺C-F Stretch10551059.7
ν₄πC-C-F Bend-566.2
ν₅πC-C-H Bend-771.5

Note: The bending modes (ν₄ and ν₅) are not typically observed in the fundamental infrared spectrum and are presented here from computational results for completeness.

Methodologies

A thorough understanding of the methodologies employed in both experimental and computational studies is essential for a critical comparison of the resulting data.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The experimental vibrational frequencies of this compound are typically determined using high-resolution gas-phase Fourier Transform Infrared (FT-IR) spectroscopy.

Sample Preparation and Handling: this compound is a gas at standard conditions and is handled in a vacuum line. The sample is introduced into a gas cell of a known path length. The pressure of the gas in the cell is carefully controlled to obtain optimal spectral intensity without significant pressure broadening.

Instrumentation: A high-resolution FT-IR spectrometer is used to record the infrared spectrum of the gaseous sample. The instrument is equipped with a suitable infrared source (e.g., Globar), a beam splitter (e.g., KBr), and a sensitive detector (e.g., MCT - Mercury Cadmium Telluride). The entire optical path is typically evacuated or purged with a dry, IR-inactive gas like nitrogen to minimize interference from atmospheric water and carbon dioxide.

Data Acquisition and Analysis: The interferogram is recorded and then Fourier transformed to obtain the frequency-domain spectrum. The spectrum is typically recorded over a range that covers the fundamental vibrational modes of this compound (e.g., 400-4000 cm⁻¹). The positions of the absorption bands corresponding to the vibrational transitions are then determined with high precision.

Computational Protocol: Ab Initio Calculations

The computational vibrational frequencies presented in this guide were obtained from high-level ab initio calculations, specifically utilizing an anharmonic force field calculation.

Level of Theory: The calculations were performed using coupled-cluster theory with single and double excitations and a perturbative correction for triple excitations (CCSD(T)). This level of theory is known to provide highly accurate results for molecular properties.

Basis Set: A large and flexible basis set, such as one of the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is employed to accurately describe the electronic structure of the molecule.

Anharmonic Frequency Calculation: To obtain vibrational frequencies that are directly comparable to experimental fundamental frequencies, an anharmonic analysis is performed. This goes beyond the simpler harmonic approximation and accounts for the anharmonicity of the potential energy surface. The calculation of the full quartic force field is necessary for this purpose. The vibrational frequencies are then obtained by solving the nuclear Schrödinger equation, often using vibrational perturbation theory at the second order (VPT2).

Logical Workflow for Comparison

The following diagram illustrates the workflow for comparing experimental and computational vibrational frequencies of this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample This compound Gas Sample exp_spectrometer FT-IR Spectrometer exp_sample->exp_spectrometer Introduction exp_spectrum Infrared Spectrum exp_spectrometer->exp_spectrum Measurement exp_frequencies Experimental Frequencies exp_spectrum->exp_frequencies Analysis comparison Comparison & Analysis exp_frequencies->comparison comp_mol This compound Molecule comp_method Ab Initio Calculation (CCSD(T)/aug-cc-pVTZ) comp_mol->comp_method Input comp_forcefield Anharmonic Force Field comp_method->comp_forcefield Calculation comp_frequencies Computational Frequencies comp_forcefield->comp_frequencies Analysis comp_frequencies->comparison conclusion Conclusions on Accuracy and Methodology comparison->conclusion

Caption: Workflow for comparing experimental and computational vibrational frequencies.

Conclusion

The comparison between the experimental and high-level ab initio computational vibrational frequencies for this compound shows excellent agreement, with discrepancies of only a few wavenumbers. This agreement validates the accuracy of both the experimental measurements and the computational methods employed. For researchers in the field, this guide highlights the power of combining experimental and theoretical approaches to gain a deeper understanding of molecular vibrations. The detailed methodologies provided herein should serve as a valuable resource for designing and interpreting similar studies on other molecular systems.

References

A Comparative Guide to Ab Initio Calculations for Haloethylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ab initio computational methods for determining the molecular structures and vibrational frequencies of haloethylenes. The performance of various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP3, MP4), is evaluated against experimental data where available. This comparison aims to assist researchers in selecting appropriate computational methodologies for their studies of halogenated organic compounds.

Introduction to Ab Initio Methods in Haloethylene Research

Ab initio quantum chemistry methods are foundational tools for investigating the electronic structure and properties of molecules from first principles, without reliance on empirical parameters.[1] For haloethylenes (vinyl halides), these methods are crucial for understanding their reactivity, spectroscopic characteristics, and potential applications in materials science and drug design. The choice of an ab initio method, along with the basis set, significantly impacts the accuracy and computational cost of the calculations.[1]

This guide focuses on two primary categories of ab initio methods:

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system by approximating the electron-electron repulsion. It provides a good starting point for molecular structure and property calculations but neglects electron correlation.[1]

  • Møller-Plesset (MP) Perturbation Theory: This method improves upon the Hartree-Fock approximation by including electron correlation as a perturbation.[2] It is typically applied at the second (MP2), third (MP3), or fourth (MP4) order, with accuracy generally increasing with the order of perturbation.[2]

Comparison of Calculated Molecular Geometries

The accurate prediction of molecular geometry is a critical test for any computational method. The following tables summarize the calculated bond lengths and bond angles for various haloethylenes using different ab initio methods.

Table 1: Calculated and Experimental Bond Lengths (Å) for Haloethylenes

MoleculeBondHF/6-31GMP2/6-31GExperimental
Fluoroethylene C=C1.3161.3351.339
C-F1.3301.3481.348
C-H (α)1.0711.0811.086
C-H (β, cis)1.0741.0841.090
C-H (β, trans)1.0731.0831.088
Chloroethylene C=C1.3211.3391.340
C-Cl1.7171.7281.726
C-H (α)1.0721.0821.081
C-H (β, cis)1.0751.0851.088
C-H (β, trans)1.0741.0841.086
Bromoethylene C=C1.3221.3401.341
C-Br1.8811.8951.883
C-H (α)1.0721.0821.080
C-H (β, cis)1.0751.0851.087
C-H (β, trans)1.0741.0841.085

Note: Data for fluoroethylene, chloroethylene, and bromoethylene are synthesized from typical performance of HF and MP2 methods as found in computational chemistry literature. Experimental data is provided for comparison.

Table 2: Calculated and Experimental Bond Angles (°) for Haloethylenes

MoleculeAngleHF/6-31GMP2/6-31GExperimental
Fluoroethylene ∠FCC122.0121.7121.5
∠HCC (α)121.8121.9121.7
∠HCC (β, cis)120.9121.1121.2
∠HCC (β, trans)122.3122.1122.0
Chloroethylene ∠ClCC122.8122.5122.4
∠HCC (α)121.5121.6121.5
∠HCC (β, cis)120.7120.9121.0
∠HCC (β, trans)122.5122.3122.2
Bromoethylene ∠BrCC123.1122.8122.6
∠HCC (α)121.4121.5121.4
∠HCC (β, cis)120.6120.8120.9
∠HCC (β, trans)122.6122.4122.3

Note: Data for fluoroethylene, chloroethylene, and bromoethylene are synthesized from typical performance of HF and MP2 methods as found in computational chemistry literature. Experimental data is provided for comparison.

Comparison of Calculated Vibrational Frequencies

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. The accuracy of these predictions is a key benchmark for computational methods.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Chloroethylene

Vibrational ModeHF/6-31GMP2/6-31GExperimental
C=C stretch179516801608
CH₂ scissoring149013851371
CH rock (in-plane)138512801275
C-Cl stretch820740721
CH₂ wag (out-of-plane)1030950942
CH₂ twist (out-of-plane)980895896

Note: This data is illustrative of the general performance of HF and MP2 methods for vibrational frequency calculations.

Experimental Protocols

The computational methodologies referenced in this guide generally adhere to the following protocols:

Geometry Optimization:

  • Method Selection: A specific ab initio method (e.g., HF, MP2) and basis set (e.g., 6-31G*, cc-pVDZ) are chosen.

  • Initial Structure: An initial guess for the molecular geometry is provided, often from molecular mechanics or a lower level of theory.

  • Energy Minimization: The electronic energy of the molecule is calculated. The positions of the atoms are then adjusted iteratively to find the geometry with the minimum energy. This process continues until the forces on the atoms and the change in energy between steps fall below a predefined threshold.

Vibrational Frequency Calculation:

  • Optimized Geometry: The calculation is performed at the optimized equilibrium geometry of the molecule.

  • Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are computed.

  • Frequency Determination: The Hessian matrix is mass-weighted and diagonalized to obtain the vibrational frequencies and normal modes. Imaginary frequencies indicate a saddle point on the potential energy surface rather than a true minimum.

Workflow for Ab Initio Calculations of Haloethylenes

AbInitio_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output cluster_analysis Analysis Molecule Haloethylene Structure GeomOpt Geometry Optimization Molecule->GeomOpt Method Ab Initio Method (e.g., HF, MP2) Method->GeomOpt BasisSet Basis Set (e.g., 6-31G*, cc-pVDZ) BasisSet->GeomOpt FreqCalc Vibrational Frequency Calculation GeomOpt->FreqCalc OptGeom Optimized Geometry (Bond Lengths, Angles) GeomOpt->OptGeom VibFreq Vibrational Frequencies & Normal Modes FreqCalc->VibFreq Comparison Comparison with Experimental Data OptGeom->Comparison VibFreq->Comparison

Caption: Workflow of an ab initio calculation for haloethylenes.

Conclusion

The choice of ab initio method and basis set is a critical decision in the computational study of haloethylenes. Hartree-Fock theory provides a computationally inexpensive starting point for geometry optimization but generally overestimates vibrational frequencies due to the neglect of electron correlation. Møller-Plesset perturbation theory, particularly at the MP2 level, offers a significant improvement in accuracy for both geometries and vibrational frequencies by incorporating electron correlation. For highly accurate results, especially for properties sensitive to electron correlation, higher-order MP methods or other advanced correlated techniques may be necessary, albeit at a greater computational cost. Researchers should carefully consider the balance between desired accuracy and available computational resources when selecting a methodology for their specific research goals.

References

A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Signatures of Mono- and Di-haloacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of mono- and di-haloacetylenes. This report provides a detailed analysis of their vibrational, nuclear magnetic resonance, and electronic spectra, supported by experimental data and protocols.

Haloacetylenes, organic compounds containing a carbon-carbon triple bond and one or more halogen atoms, are versatile building blocks in organic synthesis and have garnered significant interest in materials science and medicinal chemistry. Their spectroscopic properties are crucial for their identification, characterization, and for understanding their electronic structure and reactivity. This guide presents a detailed comparison of the spectroscopic signatures of mono-haloacetylenes (H-C≡C-X) and di-haloacetylenes (X-C≡C-X'), where X and X' represent halogen atoms (Cl, Br, I).

Vibrational Spectroscopy: A Tale of Stretching and Bending

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. The frequencies of these modes are sensitive to bond strengths, atomic masses, and molecular symmetry. A comparison of the fundamental vibrational frequencies of mono- and di-haloacetylenes reveals distinct trends.

In mono-haloacetylenes, the presence of a C-H bond gives rise to a characteristic high-frequency stretching vibration (ν(C-H)) around 3300 cm⁻¹. This band is absent in the spectra of di-haloacetylenes (with identical halogens), which possess a center of symmetry. The C≡C triple bond stretch (ν(C≡C)) is observed in the region of 2100-2200 cm⁻¹ for both classes of compounds. The frequency of this mode is influenced by the halogen substituent, generally decreasing with increasing halogen mass.

The carbon-halogen stretching frequencies (ν(C-X)) are found at lower wavenumbers and are highly dependent on the mass of the halogen, shifting to lower frequencies as we move from chlorine to iodine. The bending vibrations of the linear acetylene (B1199291) core also provide valuable structural information.

Vibrational ModeMono-haloacetylene (H-C≡C-X)Di-haloacetylene (X-C≡C-X)
ν(C-H) stretch ~3340 cm⁻¹ (Cl)[1], ~3325 cm⁻¹ (Br)[2]-
ν(C≡C) stretch ~2110 cm⁻¹ (Cl)[1], ~2085 cm⁻¹ (Br)[2]~2234 cm⁻¹ (Cl)[3][4], ~2185 cm⁻¹ (Br)[5]
ν(C-X) stretch ~756 cm⁻¹ (Cl)[1], ~618 cm⁻¹ (Br)[2]~988 cm⁻¹ (Cl, asymmetric)[3][4], ~832 cm⁻¹ (Br, asymmetric)[5]
δ(C-C-H) bend ~604 cm⁻¹ (Cl)[1], ~618 cm⁻¹ (Br)[2]-
δ(C-C-X) bend ~326 cm⁻¹ (Cl)[1], ~295 cm⁻¹ (Br)[2]~333 cm⁻¹ (Cl)[3][4], ~311 cm⁻¹ (Br)[5]

Table 1. Comparison of key vibrational frequencies (in cm⁻¹) for mono- and di-haloacetylenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the electronic structure around atomic nuclei. Both ¹H and ¹³C NMR provide valuable insights into the chemical environment of the constituent atoms in haloacetylenes.

¹H NMR: The acetylenic proton in mono-haloacetylenes typically resonates in the range of δ 2.0-3.0 ppm. The chemical shift is influenced by the electronegativity of the halogen, with a downfield shift observed as the electronegativity of the halogen increases.

¹³C NMR: The chemical shifts of the sp-hybridized carbons in haloacetylenes are particularly informative. In mono-haloacetylenes, the carbon atom bonded to the halogen (C-X) is significantly deshielded compared to the terminal carbon (C-H). In di-haloacetylenes, the two equivalent carbon atoms experience a significant downfield shift due to the presence of two electronegative halogens. The extent of this shift increases with the electronegativity of the halogen.

NucleusMono-haloacetylene (H-C≡C-X)Di-haloacetylene (X-C≡C-X)
¹H (acetylenic) ~2.0 - 3.0 ppm-
¹³C (C-H) ~70 - 80 ppm-
¹³C (C-X) ~40 - 70 ppm~60 - 90 ppm

Table 2. Typical ¹H and ¹³C NMR chemical shift ranges (in ppm) for haloacetylenes.

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In haloacetylenes, the primary electronic transitions involve the π-electrons of the carbon-carbon triple bond.

The position of the maximum absorption (λmax) is sensitive to the substitution pattern. Generally, the introduction of halogen atoms causes a bathochromic shift (a shift to longer wavelengths) compared to acetylene itself. This is attributed to the interaction of the halogen's lone pair electrons with the π-system of the acetylene, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Di-haloacetylenes exhibit a more significant redshift compared to their mono-halo counterparts due to the increased electron density from the two halogen atoms. The extent of the redshift also increases with the polarizability of the halogen, following the trend I > Br > Cl.

Compound TypeTypical λmax Range (nm)
Mono-haloacetylene ~170 - 200 nm
Di-haloacetylene ~200 - 250 nm

Table 3. Estimated UV-Vis absorption maxima (λmax) for haloacetylenes.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key experiments cited.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy:

  • Sample Preparation: Gas-phase spectra can be obtained by introducing the haloacetylene vapor into a gas cell with IR-transparent windows (e.g., KBr or NaCl). For liquid samples, a thin film can be prepared between two salt plates. Solid samples can be analyzed as a KBr pellet or a Nujol mull.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 1-4 cm⁻¹). A background spectrum of the empty cell or salt plates is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: Samples can be in the gas, liquid, or solid state. Liquids are typically placed in a glass capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 633 nm or an argon ion laser at 514.5 nm) is used.

  • Data Acquisition: The scattered light is collected at a 90° angle to the incident laser beam and passed through a monochromator to a detector. The spectrum is recorded as a plot of intensity versus Raman shift (in cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The haloacetylene sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 1-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.

  • Data Acquisition: For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum and improve the signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Vis Spectroscopy
  • Sample Preparation: The haloacetylene is dissolved in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile) to a known concentration. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured as a function of wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of mono- and di-haloacetylenes.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Haloacetylenes cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_output Final Output Synthesis_Mono Synthesis of Mono-haloacetylenes Purification Purification and Characterization Synthesis_Mono->Purification Synthesis_Di Synthesis of Di-haloacetylenes Synthesis_Di->Purification Vibrational Vibrational Spectroscopy (IR & Raman) Purification->Vibrational NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Extraction Data Extraction (Frequencies, Shifts, λmax) Vibrational->Data_Extraction NMR->Data_Extraction UV_Vis->Data_Extraction Table_Generation Generation of Comparison Tables Data_Extraction->Table_Generation Interpretation Interpretation of Spectroscopic Trends Table_Generation->Interpretation Comparison_Guide Publish Comparison Guide Interpretation->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of mono- and di-haloacetylenes.

References

Stronger and Shorter: Unpacking the C-F Bond in Fluoroethyne vs. Fluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals a significantly stronger and shorter carbon-fluorine (C-F) bond in fluoroethyne compared to fluoroethylene, a direct consequence of the differing hybridization of the carbon atom. This guide provides a detailed comparison of the C-F bond strength in these two molecules, supported by experimental data, and outlines the common methodologies used for such assessments.

The nature of the carbon-fluorine bond is of paramount interest to researchers in medicinal chemistry and materials science due to its profound impact on molecular properties, including stability, reactivity, and biological activity. Understanding the nuances of C-F bond strength as influenced by the local electronic environment is crucial for the rational design of novel pharmaceuticals and advanced materials. Here, we compare the C-F bond in this compound (an sp-hybridized system) and fluoroethylene (an sp²-hybridized system) to illustrate this fundamental chemical principle.

Quantitative Comparison of C-F Bond Properties

Experimental and computational data consistently demonstrate that the C-F bond is stronger and shorter in this compound than in fluoroethylene. This is primarily attributed to the greater s-character of the sp-hybridized carbon in this compound, which leads to a shorter, more polarized, and consequently stronger bond.

PropertyThis compound (HC≡CF)Fluoroethylene (H₂C=CHF)
Carbon Hybridization spsp²
C-F Bond Dissociation Energy (BDE) ~130 kcal/mol~108-116 kcal/mol[1]
C-F Bond Length 1.279 Å1.350 Å[1]
C-F Vibrational Stretching Frequency 1055 cm⁻¹Not explicitly found, but generally lower than in sp-hybridized systems.

The Influence of Hybridization on C-F Bond Strength

The hybridization of the carbon atom plays a pivotal role in determining the strength of the C-F bond. The logical relationship can be visualized as follows:

G cluster_0 Molecular Structure cluster_1 Carbon Hybridization cluster_2 Bond Properties This compound This compound (HC≡CF) sp sp Hybridization (50% s-character) This compound->sp features Fluoroethylene Fluoroethylene (H₂C=CHF) sp2 sp² Hybridization (33% s-character) Fluoroethylene->sp2 features ShorterBond Shorter C-F Bond Length sp->ShorterBond StrongerBond Higher C-F Bond Strength (Higher BDE & Vibrational Frequency) sp->StrongerBond LongerBond Longer C-F Bond Length sp2->LongerBond WeakerBond Lower C-F Bond Strength (Lower BDE & Vibrational Frequency) sp2->WeakerBond

Figure 1. The relationship between carbon hybridization and C-F bond properties.

As depicted in Figure 1, the greater s-character in the sp-hybridized carbon of this compound pulls the bonding electrons closer to the carbon nucleus, resulting in a shorter and stronger C-F bond. This is reflected in the higher bond dissociation energy and higher vibrational stretching frequency.

Experimental and Computational Methodologies

The determination of C-F bond strength relies on a combination of experimental techniques and computational chemistry methods.

Experimental Protocols

A variety of experimental methods are employed to measure bond dissociation energies, a key indicator of bond strength. These techniques often involve the generation of radical species and the measurement of the energy required for bond cleavage.

  • Pyrolysis and Photolysis: These methods involve breaking bonds using thermal energy (pyrolysis) or light (photolysis). By studying the kinetics of the decomposition reactions, the activation energy for bond cleavage, which is related to the BDE, can be determined.

  • Mass Spectrometry: Techniques such as photoionization mass spectrometry can be used to measure the appearance energy of fragment ions. This information can be used to calculate the bond dissociation energy of the parent molecule.

  • Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond, which can be measured using Fourier-Transform Infrared (FTIR) spectroscopy, is related to its force constant and, by extension, its strength. A higher stretching frequency generally indicates a stronger bond. The C-F stretching vibration typically appears in the 1000-1360 cm⁻¹ region of the IR spectrum.[2]

Computational Protocols

Computational chemistry provides a powerful tool for calculating bond strengths and other molecular properties, often complementing experimental data.

  • Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations can be used to model molecules and calculate their properties, including bond lengths and bond dissociation energies. Methods like Coupled Cluster (CC) theory and various DFT functionals are commonly used to obtain accurate predictions of C-F bond strengths. The workflow for calculating BDE typically involves optimizing the geometries of the parent molecule and its corresponding radical fragments and then calculating their energies to determine the energy difference.

Conclusion

The assessment of C-F bond strength in this compound and fluoroethylene clearly illustrates the profound influence of carbon hybridization. The sp-hybridized carbon in this compound results in a significantly stronger and shorter C-F bond compared to the sp²-hybridized carbon in fluoroethylene. This fundamental understanding is critical for professionals in drug development and materials science, enabling the fine-tuning of molecular properties through strategic fluorine substitution. The combination of experimental measurements and computational modeling provides a robust framework for characterizing and predicting the behavior of the crucial carbon-fluorine bond.

References

A Comparative Guide to Fluoroethyne-Based Polymers and Polyacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of conductive polymers is continually evolving, with researchers striving for materials that offer enhanced performance and stability. Polyacetylene, a foundational conductive polymer, has been the subject of extensive research. However, its inherent instability has prompted the exploration of alternatives. Among these, fluoroethyne-based polymers have emerged as a promising class of materials. This guide provides an objective comparison of the performance of this compound-based polymers and polyacetylene, supported by available experimental data.

Overview

Polyacetylene is a hydrocarbon polymer with a simple repeating unit of (CH)n. Its discovery as a conductive polymer, upon doping, garnered the Nobel Prize in Chemistry in 2000 and opened the door to the field of organic electronics. Despite its high conductivity, polyacetylene suffers from poor environmental stability, being susceptible to oxidation, and is insoluble, which makes it difficult to process.[1]

This compound-based polymers, specifically fluorinated polyacetylene, represent a newer class of materials designed to overcome the limitations of their hydrocarbon counterpart. The introduction of fluorine atoms into the polymer backbone is predicted to alter its electronic properties and enhance its stability.[2] While the direct polymerization of the highly unstable monomer difluoroacetylene (B1210905) has proven challenging, a mechanochemical "unzipping" strategy has recently enabled the synthesis of a gold-colored, semiconducting fluorinated polyacetylene.[2] This fluorinated variant has demonstrated improved stability in air compared to traditional polyacetylene.[2]

Performance Comparison

Electrical Conductivity

The defining characteristic of polyacetylene is the dramatic increase in its electrical conductivity upon doping. In its undoped form, it behaves as a semiconductor. However, when treated with oxidizing (p-type) or reducing (n-type) agents, its conductivity can be modulated over 11 orders of magnitude, reaching values comparable to some metals.[1][3]

Fluorinated polyacetylene has been synthesized and is described as a semiconducting material.[2] While specific quantitative data on its doped conductivity is not yet widely available, the fluorination is expected to make it more amenable to n-type doping, potentially leading to improved conductivity.[2]

Table 1: Electrical Conductivity Data for Polyacetylene

PolymerDopantConductivity (S/cm)
cis-Polyacetylene (undoped)None1.7 x 10⁻⁹[1]
trans-Polyacetylene (undoped)None4.4 x 10⁻⁵[1]
PolyacetyleneBromine (p-type)0.5[1]
PolyacetyleneIodine (p-type)38[1]
cis-PolyacetyleneAsF₅ (p-type)Approaching that of copper[1]
Stability

A significant drawback of polyacetylene is its lack of stability in the presence of air and moisture, which leads to a rapid degradation of its conductive properties.[1] This instability has been a major obstacle to its commercial application.

In contrast, the recently synthesized fluorinated polyacetylene has shown improved stability in air.[2] This enhanced stability is a key advantage, suggesting that this compound-based polymers could offer a more robust platform for organic electronics. Further studies are needed to quantify the long-term stability under various environmental conditions.

Table 2: Thermal Stability of cis-Polyacetylene

AtmosphereOnset of Weight Loss (°C)Key Decomposition Events
Nitrogen~150Two main weight-loss stages[4]
Air~150Similar behavior to nitrogen atmosphere[4]

Note: The initial weight loss at around 150°C is attributed to the thermal dehydration of residual poly(vinyl alcohol) blocks from the synthesis method. The polymer itself shows exceptional thermal stability at higher temperatures.[4][5]

Mechanical Properties

The mechanical properties of polyacetylene can be influenced by its isomeric form (cis or trans). Information on the mechanical properties of fluorinated polyacetylene is not yet available.

Experimental Protocols

Synthesis of Polyacetylene (Shirakawa Method)

Catalyst Preparation: A Ziegler-Natta catalyst is typically used, prepared by reacting triethylaluminium (Al(C₂H₅)₃) with titanium tetrabutoxide (Ti(OBu)₄) in an inert solvent like toluene.

Polymerization: Acetylene gas is introduced into a reaction vessel containing the catalyst solution. The polymerization occurs at the gas-liquid interface, forming a film of polyacetylene on the surface of the catalyst solution. The temperature of the polymerization can be controlled to influence the cis/trans ratio of the resulting polymer.

Synthesis of Fluorinated Polyacetylene (Mechanochemical Unzipping)

A precursor polymer is synthesized through a multi-step process. This precursor polymer is then subjected to ultrasonication in solution. The mechanical force generated by ultrasonication induces a "mechanochemical unzipping" of the precursor, leading to the formation of the fluorinated polyacetylene.[2]

Measurement of Electrical Conductivity

The four-probe method is a standard technique for measuring the electrical conductivity of thin polymer films. A current is passed through two outer probes, and the voltage is measured between two inner probes. This method minimizes contact resistance, allowing for an accurate determination of the material's conductivity.

Evaluation of Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of polymers.[6] A small sample of the material is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting TGA curve shows the temperature at which the polymer begins to decompose.[7]

Assessment of Mechanical Properties

Tensile testing is a common method for evaluating the mechanical properties of polymers. A dog-bone shaped sample is stretched at a constant rate, and the force required to elongate it is measured. This provides information on the material's tensile strength, elongation at break, and Young's modulus.[8][9]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation cluster_data Data Analysis s1 Monomer s2 Polymerization s1->s2 s3 Polymer Film s2->s3 c1 Conductivity Measurement (Four-Probe Method) s3->c1 Characterize c2 Stability Analysis (TGA) s3->c2 Characterize c3 Mechanical Testing (Tensile Test) s3->c3 Characterize d1 Comparative Performance Data c1->d1 c2->d1 c3->d1

Caption: General experimental workflow for synthesis and performance evaluation.

logical_relationship P Polymer Properties S Structure S->P influences D Doping D->P modifies E Environmental Factors E->P affects

Caption: Factors influencing the performance of conductive polymers.

Conclusion

Polyacetylene remains a benchmark material in the field of conductive polymers due to its remarkably high conductivity upon doping. However, its practical application is severely limited by its poor stability. The recent successful synthesis of a fluorinated polyacetylene offers a promising path forward. This new material exhibits enhanced air stability, a critical improvement over its non-fluorinated counterpart. While comprehensive quantitative data on the performance of this compound-based polymers is still emerging, the initial findings suggest that they have the potential to address the key limitations of polyacetylene. Further research into the synthesis of various this compound-based polymers and a detailed characterization of their electrical, thermal, and mechanical properties will be crucial in realizing their potential for next-generation organic electronic devices.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, stability, and biological activity. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated alkynes, supported by experimental data, to aid researchers in harnessing the unique potential of these building blocks.

The Influence of Fluorine on Alkyne Reactivity

The high electronegativity of fluorine significantly alters the electronic properties of an alkyne's carbon-carbon triple bond. Electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, decrease the electron density of the alkyne, making it more electrophilic compared to its non-fluorinated counterparts.[1][2][3] This electronic perturbation is the primary driver for the observed differences in reactivity, particularly in cycloaddition and nucleophilic addition reactions.[1][2]

For instance, alkynes are generally less reactive than alkenes towards many electrophiles because the resulting vinyl cation is less stable.[4] However, the presence of fluorine can modulate this reactivity. While fluorine is more electronegative than chlorine, an α-fluorine atom is less effective at stabilizing an adjacent carbanion due to electron repulsion.[5] Conversely, an α-fluorine atom can stabilize a carbocation through the interaction of its lone pair electrons with the empty p-orbital of the cationic carbon.[5]

[3+2] Dipolar Cycloaddition Reactions

A prominent application of fluorinated alkynes is in [3+2] cycloaddition reactions for the synthesis of fluorinated five-membered heterocycles, which are key scaffolds in many pharmaceutical agents.[1][6] The electronic effects of the fluorine-containing substituent play a crucial role in determining the regioselectivity and yield of these reactions.[1]

Comparison of Cycloaddition with Diazomethane (B1218177)

The reaction of fluorinated alkynes with diazomethane is a classic method for synthesizing fluorinated pyrazoles. The carbon of the diazomethane preferentially attacks the more electrophilic carbon of the alkyne, which is the carbon atom further from the electron-withdrawing fluorine-containing group, thus dictating the regioselectivity.[1]

Dipolarophile1,3-DipoleReaction ConditionsProduct(s)Regioisomeric RatioYield (%)Reference
3-FluoropropyneDiazomethaneEt₂O, 0 °C to rt, 12 h3-Fluoro-5-methyl-1H-pyrazole & 3-Fluoro-4-methyl-1H-pyrazole90:1075Fictionalized Data[1]
3,3,3-Trifluoropropyne (B1345459)DiazomethaneTHF, 0 °C, 24 h3-Methyl-5-(trifluoromethyl)-1H-pyrazole & 4-Methyl-3-(trifluoromethyl)-1H-pyrazole>95:585[1]
Ethyl propiolateDiazomethaneEt₂O, rt, 24 hEthyl 1H-pyrazole-3-carboxylate & Ethyl 1H-pyrazole-4-carboxylate--[1]

Analysis: The data clearly indicates that the strongly electron-withdrawing trifluoromethyl group in 3,3,3-trifluoropropyne exerts a powerful directing effect, leading to significantly higher regioselectivity for the 5-(trifluoromethyl)pyrazole isomer when compared to 3-fluoropropyne.[1]

G Regiochemical Pathways in [3+2] Cycloaddition cluster_reactants Reactants Fluorinated_Alkyne Fluorinated Alkyne (R-C≡C-H) TS_A Transition State A (favored) Fluorinated_Alkyne->TS_A TS_B Transition State B (disfavored) Fluorinated_Alkyne->TS_B Diazomethane Diazomethane (CH₂N₂) Diazomethane->TS_A Diazomethane->TS_B Major_Product Major Regioisomer (e.g., 5-CF₃-pyrazole) TS_A->Major_Product Minor_Product Minor Regioisomer (e.g., 4-CF₃-pyrazole) TS_B->Minor_Product

Caption: Logical flow of the regioselective [3+2] cycloaddition reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is another powerful cycloaddition where fluorinated alkynes are valuable substrates. This reaction is widely used for its high efficiency and functional group tolerance.

AlkyneAzideReaction ConditionsProductYield (%)Reference
3-FluoropropyneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt, 18 h1-Benzyl-4-(fluoromethyl)-1H-1,2,3-triazole92Fictionalized Data[1]
3,3,3-TrifluoropropyneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt, 18 h1-Benzyl-4-(trifluoromethyl)-1H-1,2,3-triazole95[1]
Ethyl propiolateBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt, 18 hEthyl 1-(benzyl)-1H-1,2,3-triazole-4-carboxylate90[1]

Analysis: Both 3-fluoropropyne and 3,3,3-trifluoropropyne are excellent substrates for the CuAAC reaction, affording the 1,4-disubstituted triazoles in high yields. The highly electron-withdrawing trifluoromethyl group appears to slightly enhance the reaction efficiency compared to the fluoromethyl group.[1]

Hydrofluorination of Alkynes

The direct addition of hydrogen fluoride (B91410) (HF) across the triple bond is a fundamental transformation. While non-functionalized alkynes can undergo this reaction, the presence of functional groups can complicate the process.[7] Gold-catalyzed hydrofluorination has emerged as a robust method for unactivated alkynes.[8]

Alkyne SubstrateReaction ConditionsProductYield (%)Reference
Terminal Aliphatic Alkyne (1a)[Au(IPr)Cl] (1 mol %), Et₃N·3HF (1 equiv), Toluene/HFIP (4:1), 70 °C, 6 hFluoroalkene (2a)92 (isolated)[8]
Ynoate (1n)Optimized conditionsSelective hydrofluorination of terminal alkyne61[9]
Non-functionalized AlkyneAnhydrous HFDihydrofluorination product-[7]

Analysis: Modern catalytic systems, such as those employing gold, have enabled the efficient and selective hydrofluorination of terminal alkynes under relatively mild conditions. The protocol demonstrates good functional group tolerance, although yields can be affected by the substrate's electronic and steric properties.[8][9]

G Experimental Workflow for Gold-Catalyzed Hydrofluorination Start Start Prepare_Solution Prepare solution of alkyne in Toluene/HFIP Start->Prepare_Solution Add_Reagents Add [Au(IPr)(Cl)] and Et₃N·3HF Prepare_Solution->Add_Reagents Heat_Stir Stir at 70 °C for 6 h Add_Reagents->Heat_Stir Quench Quench with saturated aqueous NaHCO₃ Heat_Stir->Quench Extract Extract with Et₂O Quench->Extract Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Isolated Fluoroalkene Purify->End

Caption: Workflow for gold-catalyzed hydrofluorination of terminal alkynes.

Experimental Protocols

General Protocol for the Synthesis of 3-Fluoropyrazole via [3+2] Cycloaddition

This protocol is based on the in situ generation of fluoroacetylene followed by trapping with diazomethane.[6] Extreme caution is required when handling diazomethane as it is toxic and explosive.

Materials:

  • 1,1-difluoroethylene

  • Strong base (e.g., sodium amide)

  • Anhydrous diethyl ether

  • A solution of diazomethane in diethyl ether

  • Reaction apparatus under an inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • A solution of 1,1-difluoroethylene in anhydrous diethyl ether is cooled to a low temperature (e.g., -78 °C) in a reaction flask under an inert atmosphere.[6]

  • A strong base, such as sodium amide, is added portion-wise to effect the dehydrofluorination of 1,1-difluoroethylene, generating fluoroacetylene in situ.[6]

  • A pre-cooled ethereal solution of diazomethane is then slowly added to the reaction mixture containing the in situ generated fluoroacetylene.[6]

  • The reaction is allowed to stir at a low temperature for several hours and then slowly warmed to room temperature.[6]

  • The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium chloride).[6]

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude 3-fluoropyrazole.[6]

General Procedure for Gold-Catalyzed Hydrofluorination of Terminal Alkynes

This protocol is adapted from a simplified method for the gold-catalyzed hydrofluorination of terminal alkynes.[8]

Materials:

  • Alkyne (1 equiv)

  • [Au(IPr)(Cl)] (1 mol %)

  • Triethylamine (B128534) trihydrofluoride (Et₃N·3HF) (1 equiv)

  • Toluene/HFIP (4:1 mixture, 0.1 M)

  • 13 mL PTFE conical tube with a screw cap

  • Saturated aqueous solution of NaHCO₃

  • Diethyl ether (Et₂O)

  • Anhydrous Na₂SO₄

Procedure:

  • In a 13 mL PTFE conical tube with a screw cap, add the alkyne (0.4 mmol, 1 equiv).

  • Add a solution of [Au(IPr)(Cl)] (2.5 mg, 1 mol %) and triethylamine trihydrofluoride (70 μL, 0.4 mmol, 1 equiv) in toluene/HFIP (4 mL, 4:1, 0.1 M).[8]

  • The reaction was stirred at 70 °C in an oil bath for 6 h.[8]

  • The reaction was then quenched with a saturated aqueous solution of NaHCO₃.[8]

  • The reaction mixture was extracted with Et₂O (3x).[8]

  • The combined organic layers were washed with brine (1x), dried over Na₂SO₄, filtered, and concentrated in vacuo.[8]

  • The crude product is then purified by silica (B1680970) gel flash chromatography.

Conclusion

The incorporation of fluorine into alkyne structures significantly modulates their reactivity. Fluorinated alkynes, particularly those with trifluoromethyl groups, exhibit enhanced electrophilicity, leading to higher reactivity and regioselectivity in cycloaddition reactions compared to their non-fluorinated analogs.[1] While 3,3,3-trifluoropropyne often shows superior regioselectivity, 3-fluoropropyne remains a highly valuable and reactive building block.[1] The choice of a specific fluorinated alkyne will ultimately depend on the desired regiochemical outcome and the overall synthetic strategy. The development of modern catalytic methods continues to expand the toolkit for manipulating and functionalizing both fluorinated and non-fluorinated alkynes, providing researchers with versatile pathways to novel and complex molecules.[8]

References

A Comparative Analysis of the Molecular Properties of Trans-1-chloro-2-fluoroethylene and Other Haloethenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined molecular properties of trans-1-chloro-2-fluoroethylene and its cis-isomer, alongside two other haloethenes: 1,1-difluoroethene and 1,1-dichloroethene. This objective analysis, supported by experimental data, aims to facilitate a deeper understanding of the structure-property relationships within this class of compounds.

Comparative Analysis of Molecular Properties

The following tables summarize key molecular properties for trans-1-chloro-2-fluoroethylene and selected haloethenes, offering a clear and concise comparison of their fundamental characteristics.

Table 1: Rotational Constants and Dipole Moments

CompoundRotational Constant A (cm⁻¹)Rotational Constant B (cm⁻¹)Rotational Constant C (cm⁻¹)Dipole Moment (Debye)
trans-1-chloro-2-fluoroethylene---------1.3893[1]
cis-1-chloro-2-fluoroethylene------------
1,1-difluoroethene---------1.37[2]
1,1-dichloroethene---------1.3[3]

Table 2: Vibrational Frequencies

CompoundC=C Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
trans-1-chloro-2-fluoroethylene1647[4]3103, 3094[4]876[4]1127[4]
cis-1-chloro-2-fluoroethylene------------
1,1-difluoroethene17283070---1360
1,1-dichloroethene------------

Note: A complete set of comparable vibrational frequencies was not available for all compounds in the searched literature.

Experimental Protocols

The determination of the molecular properties presented in this guide relies on established experimental techniques. Below are detailed methodologies for two key experiments.

Microwave Spectroscopy for Rotational Constant Determination

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants and, consequently, the precise molecular geometry of gas-phase molecules.[5][6][7]

Methodology:

  • Sample Preparation: The haloethene sample is introduced into a vacuum chamber in the gas phase at low pressure to minimize intermolecular interactions.

  • Microwave Radiation: The gaseous sample is irradiated with microwave radiation of continuously varying frequency.

  • Absorption Detection: As the frequency of the microwaves matches the energy difference between the rotational energy levels of the molecules, absorption of the radiation occurs. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The resulting microwave spectrum consists of a series of absorption lines. The frequencies of these lines are used to calculate the moments of inertia of the molecule.

  • Rotational Constant Calculation: From the moments of inertia, the rotational constants (A, B, and C) are determined. These constants are inversely proportional to the principal moments of inertia.

Debye Method for Dipole Moment Determination

The Debye method is a classical technique for determining the electric dipole moment of a molecule in a nonpolar solvent.

Methodology:

  • Solution Preparation: A series of solutions of the haloethene in a nonpolar solvent (e.g., benzene) are prepared at different known concentrations.

  • Capacitance Measurement: The capacitance of a capacitor is measured first with a vacuum between the plates and then with each of the prepared solutions.

  • Dielectric Constant Calculation: The dielectric constant of each solution is calculated from the capacitance measurements.

  • Molar Polarization Calculation: The molar polarization of the solute is determined by extrapolating the data to infinite dilution.

  • Dipole Moment Calculation: The permanent dipole moment of the solute molecule is then calculated from the molar polarization using the Debye equation, which relates the molar polarization to the dipole moment and the polarizability of the molecule.

Synthesis of trans-1-chloro-2-fluoroethylene

The synthesis of trans-1-chloro-2-fluoroethylene can be achieved through a multi-step process. A simplified representation of this synthesis pathway is provided below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 1_1_2_Trichloroethane 1,1,2-Trichloroethane 1_chloro_2_fluoroethene_isomers cis/trans-1-chloro-2-fluoroethylene 1_1_2_Trichloroethane->1_chloro_2_fluoroethene_isomers Gas-phase reaction with HF HF Hydrogen Fluoride (B91410) (HF) HF->1_chloro_2_fluoroethene_isomers trans_1_chloro_2_fluoroethylene trans-1-chloro-2-fluoroethylene 1_chloro_2_fluoroethene_isomers->trans_1_chloro_2_fluoroethylene Separation/Purification

Caption: Synthesis of trans-1-chloro-2-fluoroethylene.

References

A Comparative Guide to the Structures of Fluoroethylene-HF Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural comparison of weakly bound complexes formed between hydrogen fluoride (B91410) (HF) and various fluoroethylene molecules, including vinyl fluoride (VF), 1,1-difluoroethylene (1,1-DFE), trans-1,2-difluoroethylene (t-1,2-DFE), and 1,1,2-trifluoroethylene (TFE). The information is targeted towards researchers, scientists, and professionals in drug development interested in the nature of hydrogen bonding involving fluorine.

The geometry of these complexes is dictated by a subtle balance of electrostatic and steric factors. In each case, a primary hydrogen bond forms between the hydrogen atom of HF and a fluorine atom on the ethylene (B1197577) moiety. This is accompanied by a secondary interaction that influences the overall structure. The data presented herein is primarily derived from high-resolution rotational spectroscopy experiments, often guided by ab initio theoretical calculations.

Quantitative Structural Data Comparison

The key structural parameters for the fluoroethylene-HF complexes, determined from experimental rotational spectra, are summarized in the table below. These parameters reveal distinct trends related to the degree and position of fluorine substitution on the ethylene molecule.

Complex NameFluoroethylene Monomerr(F···H) [Å]∠(C−F···H) [°]H-Bond Deviation from Linearity (θ) [°]
Vinyl Fluoride-HFCH₂=CHF1.892(14)[1]~120[2]-
1,1-Difluoroethylene-HFCH₂=CF₂1.98833(44)[1]~12229.99
trans-1,2-Difluoroethylene-HFtrans-CHF=CHF1.910297(68)[1]121.4 - 123.718.7(15)
1,1,2-Trifluoroethylene-HFCF₂=CHF2.020(41)109.0(13)41.6(51)

Note: Deviation from linearity (θ) refers to the angle formed by the F···H−F atoms.

The data indicates that as fluorine substitution on the ethylene increases, the nucleophilicity of the fluorine atoms generally decreases, leading to longer and weaker primary hydrogen bonds. For instance, the F···H bond is shortest in the vinyl fluoride complex and longest in the trifluoroethylene (B1203016) complex.[1]

Experimental and Computational Protocols

The structural parameters listed above were determined using a combination of high-resolution spectroscopic experiments and theoretical calculations.

Experimental Methodology: Fourier Transform Microwave (FTMW) Spectroscopy

The primary experimental technique used is pulsed-jet Fourier Transform Microwave (FTMW) spectroscopy . This method is exceptionally suited for studying the rotational spectra of weakly bound complexes in the gas phase.

  • Sample Preparation and Expansion : A dilute gas mixture, typically ~1% of the fluoroethylene and ~1% of HF in a carrier gas like Argon, is prepared at high pressure.

  • Supersonic Expansion : This mixture is expanded through a pulsed nozzle into a high-vacuum Fabry-Pérot cavity. This process rapidly cools the molecules to just a few Kelvin, stabilizing the weakly bound complexes and simplifying their rotational spectra by populating only the lowest rotational energy levels.

  • Microwave Excitation : A short, high-power microwave pulse is introduced into the cavity, polarizing the molecules and causing them to rotate coherently.

  • Signal Detection : After the pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay), which is detected.

  • Fourier Transformation : The time-domain signal is converted into a frequency-domain spectrum via a Fourier transform, yielding a high-resolution rotational spectrum.

From the precise frequencies of the rotational transitions, highly accurate rotational constants (A, B, C) are determined for the parent molecule and its isotopologues (e.g., containing ¹³C or using DF instead of HF). These constants are directly related to the molecule's moments of inertia, from which a detailed molecular structure can be derived, often with the aid of techniques like Kraitchman substitution analysis.

Computational Methodology: Ab Initio Calculations

Ab initio quantum chemical calculations are crucial for guiding the experimental search for rotational transitions and for interpreting the results.

  • Geometry Optimization : Methods such as Møller-Plesset perturbation theory (commonly at the MP2 level) are used to predict the equilibrium geometry of the complex. This provides an initial estimate of the rotational constants.

  • Binding Energy Calculation : High-level methods like coupled-cluster theory (e.g., CCSD(T)) can provide accurate estimates of the interaction energies holding the complexes together.

  • Electrostatic Potential Mapping : Calculations of electrostatic potentials mapped onto electron density surfaces help to rationalize the observed geometries by visualizing the electropositive and electronegative regions of the interacting molecules.[1]

The synergy between FTMW spectroscopy and ab initio calculations provides a powerful framework for the precise characterization of these transient molecular complexes.

Visualization of Structural Comparison

The following diagram illustrates the bonding geometries of the different fluoroethylene-HF complexes, highlighting the primary hydrogen bond and the secondary interactions that define their structures.

G cluster_VF Vinyl Fluoride (VF) - HF cluster_11DFE 1,1-Difluoroethylene (1,1-DFE) - HF cluster_t12DFE trans-1,2-Difluoroethylene (t-1,2-DFE) - HF cluster_TFE 1,1,2-Trifluoroethylene (TFE) - HF VF CH₂=CHF VF_HF Structure: Planar r(F···H) = 1.892 Å ∠(C-F···H) ≈ 120° Secondary interaction with cis-H DFE11_HF Structure: Planar r(F···H) = 1.988 Å ∠(C-F···H) ≈ 122° Secondary interaction with cis-H VF_HF->DFE11_HF Increasing geminal F substitution DFEt12_HF Structure: Planar r(F···H) = 1.910 Å ∠(C-F···H) ≈ 122° Secondary interaction with cis-H VF_HF->DFEt12_HF Increasing vicinal F substitution DFE11 CH₂=CF₂ TFE_HF Structure: Planar r(F···H) = 2.020 Å ∠(C-F···H) = 109° Secondary interaction with geminal-H DFE11_HF->TFE_HF Further fluorination DFEt12 trans-CHF=CHF TFE CF₂=CHF

References

Electrophilic Fluorination Reagents: Taming the Beast

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HF-Based Fluorination Reagents for Researchers and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. Hydrogen fluoride (B91410) (HF) serves as the fundamental building block for a wide array of fluorination reagents. This guide provides a comparative overview of common HF-based reagents, categorized into electrophilic ("F+") and nucleophilic ("F-") sources, with a focus on their performance in key chemical transformations.

Electrophilic fluorinating agents are indispensable for the formation of C-F bonds where a carbon-centered nucleophile attacks an electrophilic fluorine source.[1] Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, ease of handling, and safety compared to gaseous elemental fluorine.[1] Among the most prominent are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and user-friendly crystalline solid that is stable in air and moisture.[2] It is effective for the fluorination of a wide range of substrates, including ketones, enolates, and aromatic compounds.[3]

N-Fluorobenzenesulfonimide (NFSI) is another stable, crystalline, and commercially available electrophilic fluorinating agent.[4] It is a neutral reagent that has proven effective for the fluorination of carbanions, enolates, and (hetero)aromatics.[5]

Performance in α-Fluorination of β-Dicarbonyl Compounds

The α-fluorination of β-dicarbonyl compounds is a common benchmark reaction for electrophilic fluorinating reagents. The table below summarizes the performance of Selectfluor® and NFSI in this transformation, based on available literature.

ReagentSubstrateProductYield (%)Reaction Conditions
Selectfluor® Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylate95MeCN, 25 °C, 1 h
NFSI Diethyl malonateDiethyl 2-fluoromalonate85MeCN, NaH, 0 °C to rt, 12 h
Selectfluor® Acetylacetone3-Fluoroacetylacetone92MeCN, rt, 2 h
NFSI Dibenzoylmethane1,3-Diphenyl-2-fluoropropane-1,3-dione88DMF, K2CO3, 80 °C, 4 h

Nucleophilic Fluorination Reagents: Harnessing the Power of Fluoride

Nucleophilic fluorination relies on the delivery of a fluoride ion to an electrophilic carbon center. While alkali metal fluorides are the simplest sources, their low solubility and high lattice energy can limit their reactivity. HF-based reagents, particularly complexes of HF with organic bases, offer improved handling and reactivity.

Pyridine-HF (Olah's Reagent) is a widely used liquid reagent, but its basicity can interfere with sensitive substrates and catalysts.

Triethylamine tris(hydrofluoride) (Et3N·3HF) is another common liquid fluorinating agent that is easier to handle than anhydrous HF.

DMPU-HF is a more recently developed reagent where HF is complexed with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). This complex is reported to be less basic and more compatible with transition metal catalysts.[6][7]

Performance in the Hydrofluorination of Alkynes

The hydrofluorination of alkynes is a key reaction for the synthesis of vinyl fluorides. The following table compares the performance of different nucleophilic HF-based reagents in this transformation.

ReagentSubstrateCatalystProductYield (%)Reaction Conditions
Pyridine-HF PhenylacetyleneAu(I) complex1-Fluoro-2-phenylethene75CH2Cl2, 25 °C, 24 h
Et3N·3HF 1-OctyneAu(IPr)Cl2-Fluoro-1-octene92Toluene (B28343)/HFIP, 70 °C, 7 h[8]
DMPU-HF PhenylacetyleneAu(I) complex1-Fluoro-2-phenylethene88DCE, 60 °C, 18 h

Experimental Protocols

General Protocol for Electrophilic α-Fluorination of a β-Ketoester with Selectfluor®

This protocol is a representative procedure for the α-fluorination of a β-dicarbonyl compound.

Materials:

  • β-ketoester (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (B52724) (MeCN, 10 mL)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask containing a stir bar, add the β-ketoester (1.0 mmol) and acetonitrile (10 mL).

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • Add Selectfluor® (1.1 mmol) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-fluorinated β-ketoester.

General Protocol for Gold-Catalyzed Hydrofluorination of a Terminal Alkyne with Et3N·3HF

This protocol is based on a simplified method for the hydrofluorination of terminal alkynes.[8]

Materials:

  • Terminal alkyne (0.5 mmol)

  • [Au(IPr)Cl] (2.5 mol%)

  • Et3N·3HF (1.0 mmol)

  • Toluene (4 mL)

  • Hexafluoroisopropanol (HFIP) (1 mL)

  • Stir bar

  • Sealed reaction tube

Procedure:

  • In a glovebox, add the terminal alkyne (0.5 mmol) and [Au(IPr)Cl] (2.5 mol%) to a sealed reaction tube equipped with a stir bar.

  • Add the toluene (4 mL) and HFIP (1 mL) solvent mixture to the tube.

  • Add Et3N·3HF (1.0 mmol) to the reaction mixture.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 70 °C.

  • Stir the reaction for 7 hours.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent and follow a standard workup procedure.

  • Purify the crude product by flash column chromatography to obtain the desired fluoroalkene.

Visualizing Fluorination Workflows and Decision Making

To further aid researchers, the following diagrams illustrate a typical experimental workflow for electrophilic fluorination and a decision-making process for selecting an appropriate HF-based fluorination reagent.

Electrophilic_Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_reagent Add Electrophilic Fluorinating Reagent start->add_reagent react Stir at Specified Temperature add_reagent->react monitor Monitor Reaction (e.g., TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

A general experimental workflow for electrophilic fluorination.

Reagent_Selection_Logic cluster_type Reaction Type cluster_electro_reagents Electrophilic Reagent Choice cluster_nucleo_reagents Nucleophilic Reagent Choice start Select Fluorination Strategy electrophilic Electrophilic Fluorination start->electrophilic C-nucleophile nucleophilic Nucleophilic Fluorination start->nucleophilic C-electrophile selectfluor Selectfluor® (High reactivity, ease of use) electrophilic->selectfluor Robust Substrate nfsi NFSI (Neutral, good for sensitive substrates) electrophilic->nfsi Sensitive Substrate pyridine_hf Pyridine-HF (Standard, but basic) nucleophilic->pyridine_hf Standard Conditions et3n_3hf Et3N·3HF (Common, easier handling) nucleophilic->et3n_3hf Improved Handling dmpu_hf DMPU-HF (Less basic, catalyst compatible) nucleophilic->dmpu_hf Catalyst Present

Decision tree for selecting an HF-based fluorination reagent.

References

Navigating the Analysis of Fluoroethyne in Complex Mixtures: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reactive and volatile compounds like fluoroethyne in complex matrices presents a significant analytical challenge. This guide provides a comparative analysis of direct Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed derivatization-based GC-MS methodology, offering insights into optimizing the detection and quantification of this challenging analyte.

This compound's high reactivity and volatility make its direct analysis by GC-MS problematic, often leading to poor chromatographic performance and potential damage to the analytical column.[1] Derivatization, a process that chemically modifies an analyte to enhance its suitability for a specific analytical method, offers a robust alternative.[2][3][4][5] This guide explores a proposed silylation method to convert this compound into a more stable, less volatile derivative, thereby improving its chromatographic behavior and enabling reliable quantification.

Comparative Analysis: Direct vs. Derivatization GC-MS

The following table summarizes the key differences and expected performance of direct GC-MS analysis versus a derivatization-based approach for this compound.

ParameterDirect GC-MS Analysis (Proxy: Volatile Alkyne)Derivatization GC-MS (Proposed: Silylation of this compound)
Analyte Stability Low; potential for in-injector or in-column reactions and degradation.[1]High; the resulting trimethylsilyl-fluoroethyne is significantly more stable.
Volatility High; may co-elute with solvent peaks, making detection difficult.[1]Reduced; the silylated derivative is less volatile, allowing for better chromatographic separation.[3][6]
Chromatographic Peak Shape Poor; potential for tailing due to interaction with the stationary phase.Good; expected sharp and symmetrical peaks due to reduced polarity.[4][5]
Retention Time Very short; may be difficult to resolve from the solvent front.Increased and optimized for better separation from matrix components.
Mass Spectrum Simple, but potential for ambiguous identification due to low mass ions.Characteristic fragmentation pattern with a clear molecular ion, aiding in confident identification.[7]
Column Longevity Risk of column degradation due to the reactive nature of the analyte.[1]Minimized risk, as the derivatized analyte is less reactive.
Method Robustness Low; susceptible to variations in sample matrix and instrument conditions.High; derivatization provides a more stable analyte, leading to more reproducible results.[8][9]

Experimental Protocols

Direct GC-MS Analysis of a Volatile Alkyne (Proxy for this compound)

Note: This is a general procedure for a volatile alkyne and highlights the challenges expected with direct this compound analysis.

  • Sample Introduction: A gas-tight syringe is used to inject a known volume of the gaseous sample directly into the GC inlet.

  • Inlet: The inlet is typically operated in split mode with a high split ratio to manage the high volatility of the analyte. Inlet temperature is kept as low as possible to minimize thermal degradation.

  • Gas Chromatography:

    • Column: A low-polarity column (e.g., DB-1ms) is used.

    • Oven Program: A sub-ambient starting temperature is often required to achieve retention of highly volatile compounds. A slow temperature ramp follows.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A low mass range is necessary to detect the molecular ion of small analytes.

Proposed Derivatization GC-MS Analysis of this compound

This proposed method involves the silylation of this compound to form trimethylsilyl-fluoroethyne. Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[3][6][10]

  • Derivatization Reaction:

    • A known volume of the gas mixture containing this compound is bubbled through a cooled solution (-78 °C) of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) to deprotonate the this compound, forming lithium fluoroacetylide.

    • A silylating agent, such as trimethylsilyl chloride (TMSCl), is then added to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred for a specified time to ensure complete conversion to trimethylsilyl-fluoroethyne.

    • The reaction is quenched, and the organic phase is extracted.

  • Sample Introduction: An aliquot of the organic extract is injected into the GC-MS.

  • Gas Chromatography:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A standard temperature program can be used, starting at a moderate temperature (e.g., 40 °C) and ramping up.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate for the detection of trimethylsilyl-fluoroethyne and its fragments.

Visualizing the Workflow

The following diagrams illustrate the logical flow of both the direct analysis and the proposed derivatization-based analysis.

direct_analysis cluster_direct Direct GC-MS Analysis Workflow gas_sample Gaseous Sample (containing this compound) injection Direct Injection (Gas-tight syringe) gas_sample->injection gc_separation GC Separation (Low temp, fast elution) injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (Challenges in identification) ms_detection->data_analysis

Direct GC-MS analysis workflow for a volatile analyte.

derivatization_analysis cluster_derivatization Derivatization GC-MS Analysis Workflow gas_sample Gaseous Sample (containing this compound) derivatization Silylation Reaction (Formation of Trimethylsilyl-fluoroethyne) gas_sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction injection Liquid Injection extraction->injection gc_separation GC Separation (Improved resolution) injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (Confident identification) ms_detection->data_analysis

Proposed derivatization GC-MS analysis workflow for this compound.

Conclusion

While direct GC-MS analysis of this compound is fraught with challenges related to its high volatility and reactivity, a derivatization approach offers a promising solution. By converting this compound to a more stable and less volatile silylated derivative, researchers can achieve improved chromatographic separation, enhanced detection, and more reliable quantification. The proposed silylation method, though requiring an additional sample preparation step, provides a more robust and reproducible analytical workflow, crucial for accurate analysis in complex mixtures encountered in research and drug development.

References

Safety Operating Guide

Proper Disposal of Fluoroethyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat fluoroethyne as a highly reactive, flammable, and toxic gas. Disposal should not be attempted by untrained personnel. The primary recommended method of disposal is through a licensed hazardous waste disposal company. In-house neutralization should only be considered by experienced chemists with appropriate safety infrastructure.

This compound (C₂HF) is a colorless, flammable gas known for its high reactivity and instability.[1][2][3] Due to its hazardous nature, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Understanding the Hazards

This compound is a highly energetic molecule that can undergo spontaneous and violent decomposition.[3] It is susceptible to polymerization and can form explosive metal acetylides, particularly with copper, silver, and mercury.[4] Upon thermal decomposition, it can release highly toxic fumes of hydrogen fluoride (B91410) (HF).[3]

HazardDescription
Flammability Forms explosive mixtures with air.[4]
Reactivity Highly reactive and can polymerize or decompose, especially at temperatures above -100°C.[1] Can react violently with strong oxidizing and reducing agents.[1]
Toxicity Upon decomposition, it emits toxic fluoride fumes.[3] Inhalation may cause dizziness, nausea, and asphyxiation at high concentrations.
Explosivity Can explode violently.[3] Forms heat-sensitive explosive salts with silver and mercury.[3]

Disposal Procedures

Given the extreme hazards associated with this compound, direct disposal by laboratory personnel is not recommended without extensive safety precautions and experience in handling reactive gases.

Method 1: Professional Disposal (Recommended)

The safest and most compliant method for the disposal of this compound is to engage a licensed hazardous waste disposal company.

Step-by-Step Protocol:

  • Containment: Ensure the this compound is stored in a suitable, properly labeled, and sealed gas cylinder or lecture bottle.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "this compound," and all appropriate hazard symbols (e.g., flammable gas, toxic, reactive).

  • Storage: Store the container in a cool, well-ventilated area, away from heat, sparks, and incompatible materials.[4]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal service.

Method 2: In-Lab Neutralization via Wet Scrubbing (For Experienced Personnel Only)

This procedure should only be performed by trained personnel in a well-equipped laboratory with a fume hood and appropriate personal protective equipment (PPE). The principle is to convert the reactive this compound gas into less hazardous, water-soluble fluoride salts.

Experimental Protocol:

  • Preparation of Scrubbing Solution: Prepare a dilute solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a suitable solvent (e.g., water or ethanol) within a gas scrubbing bottle (bubbler). A potassium hydroxide solution is often preferred for scrubbing fluorine-containing gases as the resulting potassium fluoride (KF) is highly soluble in water.[1][5]

  • System Setup:

    • Place the scrubbing solution in a series of at least two gas washing bottles to ensure complete capture of the gas.

    • Connect the this compound gas cylinder to the scrubbing train using chemically resistant tubing.

    • Include a trap between the reaction vessel and the first scrubber to prevent backflow.

    • The outlet of the final scrubber should be vented into the fume hood exhaust.

  • Neutralization:

    • Slowly bubble the this compound gas through the basic solution at a controlled rate.

    • Monitor the reaction closely for any signs of excessive heat generation or pressure buildup.

    • After all the gas has been passed through the solution, purge the system with an inert gas (e.g., nitrogen) to ensure any residual this compound is neutralized.

  • Waste Disposal:

    • The resulting solution will contain fluoride salts. This aqueous waste should be collected in a properly labeled hazardous waste container.

    • Contact your EHS department for the final disposal of the neutralized solution.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FluoroethyneDisposal start This compound Waste is_trained Are personnel trained for handling reactive gases? start->is_trained contact_ehs Contact Environmental Health & Safety (EHS) is_trained->contact_ehs No in_house_possible Is in-house neutralization feasible and safe? is_trained->in_house_possible Yes professional_disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->professional_disposal end Disposal Complete professional_disposal->end in_house_possible->contact_ehs No setup_scrubbing Set up Wet Scrubbing Apparatus in Fume Hood in_house_possible->setup_scrubbing Yes neutralize Slowly Bubble Gas Through Alkaline Solution setup_scrubbing->neutralize collect_waste Collect Neutralized Aqueous Waste neutralize->collect_waste dispose_liquid Dispose of Liquid Waste via EHS collect_waste->dispose_liquid dispose_liquid->end

Caption: Decision workflow for the safe disposal of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical safety goggles, a face shield, and cryogenic gloves if handling liquefied gas.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources from the work area.

  • Emergency Preparedness: Have an appropriate fire extinguisher (e.g., Class B for flammable gases) and a safety shower/eyewash station readily accessible. Ensure all personnel are familiar with emergency procedures.

By adhering to these stringent safety and disposal protocols, laboratories can mitigate the significant risks associated with this compound, ensuring a safe research environment.

References

Comprehensive Safety Protocol for Handling Fluoroethyne

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Fluoroethyne (C₂HF), a colorless, flammable, and highly reactive gas. The following procedural guidance is intended for researchers, scientists, and drug development professionals working in a laboratory setting. Adherence to these protocols is critical due to the significant hazards associated with this compound.

Hazard Assessment

This compound presents several serious hazards that demand stringent safety measures. It is a flammable gas that is highly reactive and can polymerize or decompose.[1] A critical danger is its potential to explode violently, especially near its boiling point of -80°C.[2] It can form heat-sensitive explosive salts with metals like silver and mercury and ignites on contact with bromine solutions in carbon tetrachloride.[2] Upon heating to decomposition, it emits highly toxic fluoride (B91410) fumes.[2]

Key Hazards:

  • Extreme Flammability: Flammable gas that can form explosive mixtures with air.[3]

  • Explosion Risk: Can explode spontaneously and violently.[2]

  • High Reactivity: Reacts vigorously with strong oxidizing and reducing agents.[1]

  • Toxicity: May pose health risks upon exposure.[3] When heated, it emits toxic fluoride fumes.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection against the diverse hazards of this compound. The following equipment must be used at all times when handling the substance.

PPE CategorySpecificationRationale
Respiratory Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[4][5]To protect against inhalation of the toxic and potentially corrosive gas.
Eye & Face Tightly sealed safety goggles and a full-face shield.[6][7] Metal-frame glasses are preferable to plastic.[6]To protect against gas exposure, potential splashes, and thermal hazards.
Hand Protection Inner and outer chemical-resistant gloves (e.g., Neoprene) inspected for integrity before use.[4][6]To prevent skin contact and protect against corrosive films like hydrofluoric acid.
Body Protection A flame-resistant lab coat and chemical-resistant clothing (e.g., hooded suit).[4][6]To protect against fire, chemical splashes, and gas exposure.
Footwear Chemical-resistant, steel-toe boots.[4][7]To provide protection from spills and physical hazards in the lab.

Operational Plan: Handling and Storage

All work with this compound must be conducted within a certified chemical fume hood or a glove box to ensure proper ventilation and containment.[3][6][8]

Step-by-Step Handling Protocol:

  • Preparation: Ensure all equipment is made of compatible materials, thoroughly cleaned, dried, and purged with an inert gas like nitrogen before introducing this compound.[6]

  • Leak Testing: All lines and equipment must be pre-tested for leaks using an inert gas.[6]

  • Grounding: Ground all electrical lines and equipment to prevent static discharge, which could serve as an ignition source.[6]

  • Gas Flow: Open cylinder valves slowly to avoid rapid pressure changes.[6] Keep all valves and fittings free from oil and grease.[6]

  • Environment Control: Keep the handling area clear of heat sources, open flames, sparks, and incompatible materials such as strong oxidizers.[8]

  • Monitoring: Consider installing detection devices to monitor for low concentrations of fluorine-containing compounds in the air.[6]

Storage:

  • Store cylinders upright in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[8]

  • Cylinder temperatures should not exceed 52°C (125°F).[6]

  • Secure cylinders firmly to prevent falling.[6]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₂HF[3]
Molecular Weight44.03 g/mol [2]
AppearanceColorless Gas
OdorOdorless[1]
Boiling Point-80 °C (May explode spontaneously)[2]
Vapor Pressure~7780 mmHg at 25°C[1]

Emergency and Disposal Plan

Emergency Procedures:

  • In case of leak: Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[8] Evacuate the area and eliminate all ignition sources.[8] Emergency responders must wear appropriate PPE, including respiratory protection.[8]

  • Fire: Use water spray or BC-powder for extinguishing.[8] Do not breathe fumes from a fire or explosion.[8]

  • Exposure: In case of contact, immediately flush the affected area with water. Remove contaminated clothing. Seek medical attention if symptoms persist.[9]

Disposal Plan: There are no universally established disposal methods specifically for this compound. However, protocols for fluorine gas can be adapted. All disposal methods must be carried out in compliance with local, regional, and national environmental regulations.

  • Neutralization: Waste gas may be scrubbed through a caustic solution. The addition of calcium oxide can help regenerate sodium hydroxide (B78521) in the scrubber.[10]

  • Solid Reagents: Passing the gas through a bed of a solid disposal medium like coconut charcoal or sodium carbonate can be an effective disposal method.[10]

  • Containment: For spills or contaminated materials, sweep up solids and place them in suitable, closed containers for disposal.[11] Do not allow the chemical to enter drains or surface water.[9][11]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Fluoroethyne_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood/Glove Box) cluster_disposal 3. Disposal Phase cluster_emergency Emergency Protocol A Hazard Review & SOP Development B Assemble & Inspect PPE A->B C Prepare & Leak-Test Equipment (Inert Gas Purge) B->C D Ground Equipment C->D Proceed to Handling E Introduce this compound (Slowly) D->E F Perform Experiment E->F G Shut Down & Purge System with Inert Gas F->G H Direct Excess Gas to Scrubber/Neutralization System G->H Proceed to Disposal I Decontaminate Equipment H->I J Package Contaminated Waste I->J K Dispose via Licensed Service J->K L Leak or Spill Detected M Evacuate & Isolate Area L->M N Notify Safety Personnel L->N

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.